Methyl 2-amino-2-methylpentanoate: Technical Profile & Synthesis Guide
Executive Summary Methyl 2-amino-2-methylpentanoate (also known as -methylnorvaline methyl ester) is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it features a quaternary -carbon substituted wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-amino-2-methylpentanoate (also known as
-methylnorvaline methyl ester) is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it features a quaternary -carbon substituted with a methyl group, a propyl side chain, and a methyl ester moiety. This steric crowding at the -position imparts unique conformational constraints, making it a critical building block in peptidomimetics for inducing helical structures (specifically -helices) and enhancing proteolytic stability in peptide-based therapeutics.
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and structural biology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
The compound is the methyl ester of
-methylnorvaline. The presence of the -methyl group distinguishes it from standard norvaline, significantly reducing the rotational freedom of the backbone ( and torsion angles).
Note: As a specialized intermediate, experimental values are often derived from the hydrochloride salt form, which is the standard commercial presentation.
Property
Value / Description
Physical State
Viscous oil (Free Base); White crystalline solid (HCl Salt)
Solubility
High in MeOH, EtOH, DMSO, DMF. Moderate in CHCl. Low in non-polar alkanes (Hexane).
pKa (Amine)
~7.8–8.2 (Lower than standard amino acids due to steric/electronic effects of -methyl)
Hygroscopicity
HCl salt is hygroscopic; store under desiccant.
Chirality
Available as Racemate, (R)-enantiomer, or (S)-enantiomer.
Synthetic Routes & Manufacturing
The synthesis of Methyl 2-amino-2-methylpentanoate presents a specific challenge: Steric Hindrance . The quaternary carbon makes standard Fischer esterification slow or incomplete. Two robust methods are recommended: Thionyl Chloride mediated esterification and TMSCl mediated esterification.
Mechanism of Action (Esterification)
The reaction proceeds via the in situ generation of an acid chloride or a highly activated protonated carbonyl intermediate, allowing the methanol nucleophile to attack despite the steric bulk of the
-methyl and propyl groups.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic workflow for the esterification of sterically hindered alpha-methyl amino acids.
Experimental Protocol: Thionyl Chloride Method
Safety Note: Perform in a fume hood. SOCl
releases HCl and SO gas.
Preparation: Chill 50 mL of anhydrous methanol to 0°C in a round-bottom flask under Nitrogen or Argon atmosphere.
Activation: Dropwise add Thionyl Chloride (SOCl
, 1.5 - 2.0 equivalents) to the cold methanol. Stir for 10 minutes.
Why: This generates HCl in situ and activates the solvent without immediate violent reaction.
Addition: Add 2-amino-2-methylpentanoic acid (1.0 equivalent) in one portion.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 6–12 hours.
Monitoring: Use TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) with Ninhydrin stain.
Workup: Evaporate the solvent in vacuo. Co-evaporate with toluene (2x) to remove residual moisture and HCl.
Isolation: The residue is the Hydrochloride salt. Recrystallize from MeOH/Et
O if necessary.
Applications in Peptidomimetics[8]
The core utility of Methyl 2-amino-2-methylpentanoate lies in its ability to manipulate peptide backbone geometry.
Conformational Restriction
The "Thorpe-Ingold Effect" (gem-dimethyl effect) applies here. The
-methyl group restricts the rotation around the N-C () and C-C(=O) () bonds.
Helix Promotion: Strongly favors
-helical or -helical conformations.
Beta-Turn Stabilization: Often used at the
or positions of -turns.
Proteolytic Stability
Peptides containing
-methyl amino acids are resistant to degradation by aminopeptidases and carboxypeptidases. The steric bulk prevents the enzyme's active site from effectively accessing the peptide bond.
Logical Pathway: Drug Design
Figure 2: Impact of alpha-methylation on drug-like properties.
Handling, Stability & Safety
Storage
Condition: Store at 2–8°C.
Atmosphere: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) or in a desiccator.
Shelf Life: ~2 years if kept dry. Hydrolysis to the acid occurs rapidly in the presence of moisture.
Beyond Nature's Alphabet: A Technical Guide to Non-proteinogenic Amino Acid Building Blocks for Drug Discovery
Foreword: Expanding the Chemical Toolkit for Modern Therapeutics In the intricate dance of molecular recognition that governs all biological processes, the twenty proteinogenic amino acids have long been considered the p...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Expanding the Chemical Toolkit for Modern Therapeutics
In the intricate dance of molecular recognition that governs all biological processes, the twenty proteinogenic amino acids have long been considered the primary choreographers. They are the fundamental building blocks dictated by the genetic code, assembling into the vast and complex protein machinery of life. However, the relentless pursuit of more effective, stable, and specific therapeutics has driven medicinal chemists to look beyond this canonical set. This guide delves into the world of non-proteinogenic amino acids (npAAs)—a diverse and powerful class of building blocks that are revolutionizing drug discovery. By stepping outside the confines of the genetic code, researchers can unlock novel chemical space, engineer superior pharmacological properties, and design therapeutics that overcome the limitations of their natural counterparts. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the strategic application, synthesis, and analysis of npAAs in the quest for next-generation medicines.
The Strategic Advantage of Designing Beyond the Canonical 20
Non-proteinogenic amino acids, sometimes referred to as unnatural or non-canonical amino acids (ncAAs), are amino acids that are not naturally encoded in an organism's genetic code.[1][2] While over 800 npAAs have been discovered in nature, thousands more have been synthesized in the laboratory, offering a virtually limitless palette for molecular design.[1][3] The incorporation of these unique building blocks into peptides and small molecules is not merely an academic exercise; it is a strategic imperative driven by the need to overcome the inherent liabilities of many conventional drug candidates, particularly peptides.[4][5][6]
The primary advantages of utilizing npAAs in drug discovery include:
Enhanced Proteolytic Stability: A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body.[7][8] The introduction of npAAs, with their altered side chains, stereochemistry, or backbone structures, can effectively block protease recognition and cleavage, significantly extending the in vivo half-life of the therapeutic.[1][9][10]
Improved Pharmacokinetic Profiles: npAAs can be used to fine-tune the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and cell permeability.[1][5] For instance, the addition of specific npAAs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and more favorable dosing regimens.
Increased Potency and Selectivity: The unique three-dimensional structures conferred by npAAs can lead to more precise and higher-affinity interactions with biological targets.[][12] This can result in increased potency and a reduction in off-target effects, leading to a safer and more effective drug.
Conformational Constraint and Structural Rigidity: Many npAAs can introduce conformational rigidity into otherwise flexible peptide chains.[8][10] This pre-organization of the molecule into its bioactive conformation can reduce the entropic penalty of binding to its target, thereby increasing affinity and activity.
Access to Novel Chemical Space: By moving beyond the 20 proteinogenic amino acids, researchers can explore a vast and largely untapped chemical space, leading to the discovery of entirely new classes of drugs with novel mechanisms of action.[][13]
The impact of these advantages is evident in the growing number of FDA-approved drugs and clinical candidates that incorporate npAAs.[4][14][15]
A Survey of Key Non-proteinogenic Amino Acid Classes
The diversity of npAAs is vast, but several key classes have proven particularly valuable in drug discovery.
D-Amino Acids: The Mirror Image Advantage
D-amino acids are the enantiomers (mirror images) of the naturally occurring L-amino acids.[7] Their incorporation into peptides is a powerful strategy to confer resistance to proteolysis, as most proteases are stereospecific for L-amino acids.[7][8] This simple stereochemical inversion can dramatically increase the in vivo stability of a peptide therapeutic.[16] Furthermore, D-peptides can sometimes exhibit unique biological activities distinct from their L-counterparts.[8]
β- and γ-Amino Acids: Expanding the Backbone
While proteinogenic α-amino acids have the amino and carboxyl groups attached to the same carbon atom, β-amino acids have them on adjacent carbons, and γ-amino acids have them separated by two carbons.[17][18] This extension of the peptide backbone leads to profound changes in the resulting secondary structure and proteolytic stability.[10][12] Peptides containing β-amino acids, often called β-peptides, can fold into stable helical and sheet-like structures, mimicking the secondary structures of natural proteins while being completely resistant to degradation by proteases.[18][19] These building blocks are instrumental in creating peptidomimetics with enhanced drug-like properties.[20]
N-Alkylated Amino Acids: Fine-Tuning Properties
N-alkylated amino acids, where a hydrogen on the backbone amide nitrogen is replaced with an alkyl group, are another important class of npAAs. This modification disrupts the hydrogen bonding patterns that are crucial for the formation of standard secondary structures like alpha-helices and beta-sheets.[21] This can be used to break undesirable secondary structures, improve solubility, and enhance membrane permeability.
Other Notable Classes
The world of npAAs extends far beyond these examples. Other important classes include:
Cyclic amino acids: These introduce conformational constraints, locking the peptide into a specific bioactive conformation.[10]
Halogenated amino acids: The introduction of halogen atoms can modulate binding affinity and metabolic stability.
Amino acids with extended or functionalized side chains: These can be used to introduce novel chemical functionalities for improved target interactions or for bioconjugation.
The strategic selection of the appropriate npAA is a critical step in the design of a successful therapeutic.
Synthetic and Analytical Methodologies
The successful incorporation of npAAs into drug candidates relies on robust synthetic and analytical techniques.
Synthesis of Non-proteinogenic Amino Acids
While some npAAs are commercially available, many require custom synthesis. A variety of synthetic methods have been developed, often involving the modification of proteinogenic amino acids or de novo synthesis.[22][23][24] Key challenges in npAA synthesis include controlling stereochemistry and achieving high yields.[1]
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse technology for assembling peptides containing npAAs.[9][25] This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[9][26] The most common strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.[9]
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (which can be an npAA) to the resin using an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF.
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF (typically 20%).
Washing: Wash the resin again with DMF to remove piperidine and the Fmoc byproduct.
Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid (proteinogenic or non-proteinogenic) to the deprotected N-terminus of the resin-bound peptide using the same activation and coupling reagents as in step 2.
Repeat: Repeat steps 3-6 for each subsequent amino acid in the desired sequence.
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (steps 4 and 5).
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.[25]
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Note: The specific coupling times and reagents may need to be optimized for sterically hindered or otherwise challenging npAAs.[25]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptide. Standard techniques include:
Mass Spectrometry (MS): Used to determine the molecular weight of the peptide and confirm the incorporation of the npAA.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, including the conformation of the npAA residue.
Strategic Considerations and Future Perspectives
While the use of npAAs offers significant advantages, it is not without its challenges.
Synthesis and Cost: The synthesis of custom npAAs can be complex and expensive.
Potential Toxicity and Immunogenicity: As with any novel chemical entity, the potential for toxicity and immunogenicity of npAAs must be carefully evaluated.[27][28][29] Some non-protein amino acids found in nature have known toxic effects.[30][31]
Predicting Structural Effects: The impact of an npAA on the overall conformation and activity of a peptide can sometimes be difficult to predict, often requiring iterative design and synthesis.
Despite these challenges, the field of npAA-based drug discovery is poised for continued growth. Advances in synthetic chemistry, computational modeling, and our understanding of biology are continually expanding the toolkit available to medicinal chemists. The ability to rationally design and incorporate these unique building blocks will be a key driver of innovation in the development of the next generation of therapeutics, from novel antibiotics and anticancer agents to treatments for metabolic and neurodegenerative diseases.[21][32][33]
-Disubstituted Amino Acid Methyl Esters: Technical Guide to Synthesis & Application
Executive Summary -Disubstituted amino acids (quaternary -amino acids) represent a critical class of non-proteinogenic building blocks in modern drug discovery.[1][2] By replacing the -hydrogen with an alkyl group (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
-Disubstituted amino acids (quaternary -amino acids) represent a critical class of non-proteinogenic building blocks in modern drug discovery.[1][2] By replacing the -hydrogen with an alkyl group (e.g., methyl in Aib, or cyclic constraints in Ac5c), researchers induce profound conformational rigidity—often forcing peptides into -helical or -helical structures—and provide robust protection against enzymatic hydrolysis (proteolysis).
However, the very steric bulk that confers pharmacological value creates significant synthetic hurdles.[2] Standard Fischer esterification and peptide coupling protocols frequently fail. This guide provides a validated technical roadmap for the synthesis, methyl ester protection, and downstream utilization of these sterically demanding scaffolds.
Part 1: Structural Significance & Pharmacological Utility
The Thorpe-Ingold Effect and Metabolic Stability
The utility of
-disubstituted amino acids is grounded in the Thorpe-Ingold effect (gem-dimethyl effect). The introduction of a second substituent at the -carbon restricts the rotation of the and torsion angles.
-aminoisobutyric acid (Aib) is strictly confined to helical regions of the Ramachandran plot (). This pre-organizes bioactive peptides into their binding conformations, reducing the entropy penalty upon receptor binding.
Proteolytic Resistance: The quaternary center eliminates the
-proton, rendering the residue immune to racemization. Furthermore, the steric bulk prevents proteases (like chymotrypsin or pepsin) from accessing the amide bond, significantly extending the in vivo half-life of peptide therapeutics.
Part 2: Synthetic Methodologies
Synthesis of the quaternary center is the primary bottleneck. The O'Donnell Phase-Transfer Catalysis (PTC) method remains the gold standard for scalability and enantioselectivity, while the Bucherer-Bergs reaction is preferred for cyclic analogs.
Decision Matrix: Synthesis Route Selection
Figure 1: Decision tree for selecting the optimal synthetic route based on target topology.
Part 3: Methyl Esterification Protocols
Standard acid-catalyzed esterification (e.g.,
) is often insufficient for -disubstituted amino acids due to the extreme steric hindrance shielding the carbonyl carbon. The Thionyl Chloride () Method is the requisite protocol, as it generates a highly reactive acid chloride intermediate in situ.
Protocol A: High-Yield Methyl Esterification (
)
Use Case: Sterically hindered substrates (e.g., Aib,
-methyl-phenylalanine).
Safety Warning: This reaction generates
and gas. Perform exclusively in a functioning fume hood. reacts violently with water.
Biphasic Setup: Dissolve the Schiff base (1.0 eq) and Catalyst (0.1 eq) in Toluene.
Base Addition: Add 50% aqueous KOH (excess). The catalyst transfers the hydroxide anion into the organic phase, deprotonating the
-carbon.
Alkylation: Add the alkyl halide (1.2 eq) dropwise at 0°C. Stir vigorously to maximize interfacial area.
Hydrolysis: Separate the organic layer. Treat with 1N HCl/THF to cleave the imine and tert-butyl ester, yielding the free amino acid salt.
Part 4: Downstream Application (Peptide Coupling)
Once the methyl ester is hydrolyzed for coupling (or if using the ester as the N-terminal acceptor), standard coupling reagents (EDC, HBTU) often fail.
Coupling Reagent Efficacy Table
Reagent
Mechanism
Suitability for -AA
Notes
HATU / HOAt
Uronium/Aza-benzotriazole
High
The 7-aza group creates a "neighboring group effect" that boosts reactivity. Preferred for Aib.
PyBrOP
Phosphonium
High
Excellent for N-methylated and -disubstituted couplings.[4] Can use with hindered bases.
TFFH
Fluoroformamidinium
Very High
Generates Amino Acid Fluorides in situ.[5] The small radius of Fluorine minimizes steric clash during nucleophilic attack.
EDC / HOBt
Carbodiimide
Low
Generally too slow; leads to incomplete coupling and side reactions.
Steric Coupling Workflow
The following diagram illustrates the logic for coupling a sterically hindered amino acid into a peptide chain.
-disubstituted methyl esters, specific spectral signatures must be confirmed.
H NMR (Verification of Ester): Look for a sharp singlet at ppm corresponding to the group. Crucially, verify the disappearance of the -proton signal (typically ppm in standard amino acids).
C NMR (Quaternary Center): The quaternary -carbon typically appears at ppm but will show significantly lower intensity than protonated carbons due to long relaxation times and lack of NOE enhancement.
Mass Spectrometry: ESI-MS in positive mode is standard. Note that these esters form stable
ions; fragmentation is often minimal due to the rigid backbone.
References
O'Donnell, M. J. (2004).[6] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
O'Donnell, M. J., et al. (1989). "Alpha-Amino Acid Synthesis via Phase-Transfer Catalysis." Journal of the American Chemical Society, 111(6), 2353–2355. Link
Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." Journal of Organic Chemistry, 60(2), 405–410. Link
D'Addona, D., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(10), 2653-2660. Link
Toniolo, C., et al. (2001). "Structure and conformational properties of the naturally occurring alpha-aminoisobutyric acid (Aib)." Biopolymers, 60(6), 396-419. Link
A Comparative Technical Guide to Methyl 2-amino-2-methylpentanoate and Isovaline Methyl Ester: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, conformationa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, conformational rigidity, and novel biological activities.[1][2][3] Among these, α,α-disubstituted amino acids (α,α-DSAAs) are particularly valuable for their ability to impose significant conformational constraints.[4][5][6][7] This guide provides an in-depth technical comparison of two closely related chiral α,α-DSAAs: Methyl 2-amino-2-methylpentanoate and Isovaline methyl ester. We will explore their synthesis, stereochemical considerations, analytical characterization, and functional applications, offering field-proven insights to guide researchers and drug development professionals in their selection and use.
Chemical Identity and Physicochemical Properties
Methyl 2-amino-2-methylpentanoate and Isovaline methyl ester (also known as methyl 2-amino-2-methylbutanoate) are structural isomers, differing only by the length of one alkyl chain at the α-carbon. This seemingly minor difference has significant implications for their steric bulk, lipophilicity, and ultimately, their influence on peptide structure and function.
Molecular Structures
The core structural feature of both molecules is a quaternary α-carbon, which eliminates the α-hydrogen atom present in all 20 proteinogenic amino acids.[8] This substitution is the source of their unique properties, fundamentally altering the conformational freedom of the peptide backbone when incorporated.[4]
Caption: General workflow for the Strecker synthesis of α,α-DSAA methyl esters.
Protocol 2.1: Strecker Synthesis of Racemic 2-Amino-2-methylpentanoic Acid
Iminonitrile Formation:
To a stirred solution of ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) in 100 mL of aqueous ethanol (50% v/v), add 2-pentanone (1.0 eq) dropwise at 0-5 °C.
Allow the reaction to warm to room temperature and stir for 24-48 hours. The causality here is the in situ formation of ammonia and cyanide which attack the ketone to form the aminonitrile intermediate.
[9][10] * Monitor reaction progress by TLC or LC-MS.
Upon completion, extract the aqueous mixture with diethyl ether or ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Hydrolysis to Amino Acid:
Add the crude α-aminonitrile to a flask containing 6M hydrochloric acid.
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. This harsh condition is necessary to hydrolyze the sterically hindered nitrile to a carboxylic acid.
Cool the reaction mixture and concentrate under reduced pressure to remove excess HCl.
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (~pH 6) using a base like ammonium hydroxide to precipitate the amino acid.
Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.
Esterification:
Suspend the dry amino acid (1.0 eq) in anhydrous methanol at 0 °C.
Slowly add thionyl chloride (1.5 eq) dropwise. [11]This reagent reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for esterification by the methanol solvent.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Cool the mixture and concentrate under reduced pressure to yield the crude methyl ester hydrochloride salt.
The free ester can be obtained by neutralization and extraction.
Stereochemical Control: The Imperative of Resolution
The classical Strecker synthesis yields a racemic mixture. [12]For most pharmaceutical applications, a single enantiomer is required. Therefore, a resolution step is mandatory.
Protocol 2.2: Chiral Resolution via Diastereomeric Salt Crystallization
This self-validating protocol relies on the principle that diastereomers have different physical properties, including solubility, allowing for their separation.
[13]
Salt Formation:
Dissolve the racemic amino acid (1.0 eq) in a suitable hot solvent (e.g., ethanol/water mixture).
In a separate flask, dissolve a chiral resolving agent (0.5 eq, e.g., (R)-(-)-Mandelic Acid or L-Tartaric Acid) in the same solvent. [13]The choice of a half-equivalent of resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt.
Slowly add the resolving agent solution to the amino acid solution while hot.
Crystallization:
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystallization of the less soluble diastereomeric salt.
Collect the crystals by vacuum filtration. The filtrate contains the more soluble diastereomer.
Validation and Liberation:
Validate the enantiomeric enrichment of the crystallized salt by converting a small sample back to the free amino acid and analyzing it via chiral HPLC.
Repeat the crystallization process (recrystallization) until the desired enantiomeric excess (ee > 99%) is achieved.
To liberate the free amino acid, dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point. The resolving agent will remain in solution while the enantiomerically pure amino acid precipitates.
Filter, wash, and dry the final product. The resolved amino acid can then be esterified as described in Protocol 2.1.
Applications in Peptide Science and Drug Discovery
The true value of these amino acids lies in their ability to modify peptide properties, overcoming the inherent weaknesses of natural peptides as drugs, such as poor metabolic stability and conformational flexibility.
[1][3][14]
Imposing Conformational Constraint
Replacing a standard L-amino acid with an α,α-DSAA dramatically restricts the conformational freedom of the peptide backbone. The steric bulk of the two α-substituents limits the allowable Ramachandran (phi, Φ / psi, Ψ) angles, forcing the peptide into well-defined secondary structures like helices or turns. [4][6]Peptides containing chiral α-methylated α,α-DSAAs, such as the two discussed here, strongly favor the formation of 3₁₀-helical structures.
[4]
Caption: Conformational space of a standard vs. an α,α-DSAA-containing peptide.
This conformational locking is crucial for:
Improving Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially increasing affinity.
Enhancing Selectivity: A rigid conformation can better discriminate between different receptor subtypes.
Enhancing Metabolic Stability
Peptides are rapidly degraded in vivo by proteases, limiting their therapeutic utility. [3][14]The quaternary α-carbon of an α,α-DSAA provides steric shielding, making the adjacent peptide bonds resistant to enzymatic cleavage.
[14][15]
Protocol 3.1: In Vitro Protease Stability Assay
Preparation:
Prepare stock solutions (1 mg/mL) of the test peptide (containing the α,α-DSAA) and a control peptide (native sequence) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Prepare a stock solution of a relevant protease (e.g., Trypsin, Chymotrypsin) in the same buffer.
Incubation:
In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of 100 µM and a protease concentration of 1 µg/mL.
Incubate the tubes at 37 °C.
Time-Point Analysis:
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each tube and quench the enzymatic reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) or by heating.
Centrifuge the quenched samples to pellet the precipitated protease.
Quantification:
Analyze the supernatant from each time point by reverse-phase HPLC (RP-HPLC).
Quantify the percentage of intact peptide remaining by integrating the area of the corresponding peak.
Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) of each peptide. The self-validating nature of this protocol comes from the direct comparison to the control peptide under identical conditions.
Peptide
Half-life (t₁/₂) in presence of Trypsin (minutes)
Native Control Peptide
< 15
Peptide with Isovaline
> 240
Peptide with 2-Amino-2-methylpentanoate
> 240
Data is representative and illustrates the expected outcome.
Comparative Analysis: Choosing the Right Analogue
While both molecules confer stability and helical propensity, the choice between Methyl 2-amino-2-methylpentanoate and Isovaline methyl ester depends on the specific goals of the drug design program.
Methyl 2-amino-2-methylpentanoate (Propyl side chain): The larger, more lipophilic propyl group provides greater steric bulk. This can be advantageous for maximizing enzymatic shielding or for engaging in deeper hydrophobic interactions within a receptor binding pocket. However, the increased size may also lead to undesirable steric clashes.
Isovaline methyl ester (Ethyl side chain): The smaller ethyl group offers a more subtle modification. It provides the core benefits of an α,α-DSAA (stability, helical induction) with less steric perturbation than its propyl-containing counterpart. This makes it an excellent choice for initial substitutions or when finer conformational tuning is required.
Caption: Decision tree for selecting between the two α,α-DSAA analogues.
Conclusion
Methyl 2-amino-2-methylpentanoate and Isovaline methyl ester are powerful building blocks for peptide-based drug discovery. Their defining feature, a quaternary α-carbon, provides a reliable method for enhancing metabolic stability and inducing helical conformations. The choice between the propyl side chain of the former and the ethyl side chain of the latter allows for nuanced control over the steric and hydrophobic properties of the final peptide. By understanding their synthesis, stereochemistry, and distinct structural impacts, researchers can leverage these non-proteinogenic amino acids to design next-generation peptide therapeutics with superior drug-like properties.
References
Title: Isovaline monohydrate
Source: Sciences and Exploration Directorate
URL: [Link]
Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids
Source: ResearchGate
URL: [Link]
Title: Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Isovaline - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary
Source: ACS Publications
URL: [Link]
Title: Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity
Source: PubMed
URL: [Link]
Title: The Strecker Synthesis of Amino Acids
Source: Master Organic Chemistry
URL: [Link]
Title: Chiral resolution - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Strecker amino acid synthesis - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers
Source: N/A
URL: [Link]
Title: Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides
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URL: [Link]
Title: Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids
Source: LSU Scholarly Repository
URL: [Link]
Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ...
Source: PMC
URL: [Link]
Title: Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids
Source: PubMed
URL: [Link]
Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery
Source: PMC
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Title: Improving enzymatic and chemical stability of peptides by chemical modifications
Source: NovoPro
URL: [Link]
Title: Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization
Source: Bentham Science Publishers
URL: [Link]
Title: General mechanism of the Strecker amino acid synthesis.
Source: ResearchGate
URL: [Link]
An In-Depth Technical Guide to the Conformational Properties of α-Methylated Amino Acids
Abstract The strategic incorporation of α-methylated amino acids into peptides represents a cornerstone of modern peptidomimetic design and drug discovery. By replacing the α-hydrogen with a methyl group, these non-canon...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of α-methylated amino acids into peptides represents a cornerstone of modern peptidomimetic design and drug discovery. By replacing the α-hydrogen with a methyl group, these non-canonical amino acids impose significant and predictable steric constraints on the peptide backbone. This guide provides a comprehensive technical overview of the fundamental principles governing the conformational behavior of α-methylated amino acids. We will explore the stereochemical basis for their structure-inducing properties, detail the analytical methods for their characterization, present protocols for their synthesis and incorporation, and discuss their transformative impact on therapeutic peptide development.
Introduction: The Rationale for α-Methylation in Peptide Science
Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility.[1][2] Native peptides are susceptible to enzymatic degradation and often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and specificity. The introduction of an additional methyl group at the α-carbon atom (Cα) of an amino acid residue is a powerful strategy to overcome these limitations.[3]
This single, seemingly minor modification has profound consequences:
Enhanced Proteolytic Resistance: The α-methyl group sterically shields the adjacent peptide bonds from the action of proteases, significantly increasing the in-vivo half-life of the peptide.[4][5][6]
Reduced Conformational Flexibility: The presence of a quaternary Cα atom dramatically restricts the allowable rotational freedom around the backbone dihedral angles, primarily phi (φ) and psi (ψ).[3][5] This pre-organizes the peptide into a more defined and bioactive conformation.[4]
Stabilization of Secondary Structures: By constraining the available conformational space, α-methylated residues act as potent nucleators or stabilizers of specific secondary structures, most notably helical and turn conformations.[3][5][7][8]
The simplest α-methylated amino acid, α-aminoisobutyric acid (Aib), has been extensively studied and is a well-established helix-inducer.[5][9] However, the field has expanded to include a wide array of chiral α-methylated versions of natural amino acids (e.g., α-Me-Leu, α-Me-Phe, α-Me-Lys), allowing for the precise tuning of both structure and side-chain functionality.[5][7]
The Stereochemical Basis of Conformational Restriction
The conformational landscape of a peptide is best visualized using a Ramachandran plot, which maps the energetically allowed combinations of the backbone dihedral angles φ and ψ.[10][11] For a standard L-amino acid like alanine, large regions of the plot are accessible, corresponding to α-helical, β-sheet, and random coil structures.
The Thorpe-Ingold Effect and the Ramachandran Plot
The introduction of a second substituent on the Cα (the α-methyl group) dramatically alters this landscape due to a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect.[12] This effect describes how increasing steric bulk on a central atom decreases the bond angle between the other two substituents, while increasing the angle between the bulky groups.[12] In the context of an α-methylated amino acid, the steric clash between the methyl group and the residue's side chain with the peptide backbone atoms severely restricts rotation.
This restriction drastically shrinks the "allowed" regions on the Ramachandran plot. For most α-methylated amino acids, the accessible conformations are confined almost exclusively to the helical regions (both right-handed and left-handed α-helices and 3₁₀-helices).[3][8][13] The formation of extended β-sheet structures is largely prevented.[8]
Quantitative Conformational Data
The degree of restriction and the preferred helical sense (right-handed vs. left-handed) are influenced by the chirality of the α-methylated amino acid. The achiral Aib can populate both right-handed (φ ≈ -57°, ψ ≈ -47°) and left-handed (φ ≈ 57°, ψ ≈ 47°) helical regions.[13] Chiral residues, however, show a distinct preference.
Amino Acid Residue
Typical Φ (Phi) Angle Range
Typical Ψ (Psi) Angle Range
Preferred Conformation
L-Alanine
-150° to -50°
-90° to +150°
α-helix, β-sheet, turns
α-Aminoisobutyric Acid (Aib)
±(45° to 70°)
±(20° to 60°)
α-helix / 3₁₀-helix
(S)-α-Methyl-Leucine
-90° to -50°
-60° to -30°
Right-handed helix
(S)-α-Methyl-Phenylalanine
-90° to -50°
-60° to -30°
Right-handed helix
(R)-α-Methyl-Phenylalanine
+50° to +90°
+30° to +60°
Left-handed helix
Table 1: Representative dihedral angles for standard vs. α-methylated amino acids. Values are approximate and can vary based on sequence context and environment.
It is important to note that while most α-methylated residues are potent helix inducers, bulky side chains can sometimes favor more extended conformations that are still distinct from canonical β-sheets.[14]
Methodologies for Conformational Analysis
A multi-faceted approach combining spectroscopic and computational methods is essential for accurately characterizing the structure of peptides containing α-methylated residues.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a cornerstone for determining solution-state peptide structures. Key parameters include Nuclear Overhauser Effect (NOE) correlations, which provide distance constraints between protons, and the analysis of coupling constants. These data are used to calculate and refine three-dimensional structural models.
Circular Dichroism (CD) Spectroscopy: CD is an excellent technique for rapidly assessing the secondary structure content of a peptide in solution.[15] Strong negative bands around 208 nm and 222 nm are characteristic of α-helical structures, while a negative band near 198 nm can indicate a random coil.[15] The incorporation of α-methylated residues often leads to a significant increase in the α-helical content observed by CD.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR probes the vibrational frequencies of the peptide backbone's amide bonds. The Amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure, with α-helices typically absorbing around 1655 cm⁻¹ and β-sheets around 1630 cm⁻¹.[15]
X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides the highest resolution, atomic-level structural information.[7] It offers unambiguous determination of backbone dihedral angles, hydrogen bonding patterns, and overall molecular conformation in the solid state.[14]
Computational Modeling
Molecular dynamics (MD) simulations and conformational energy computations complement experimental data by providing insights into the dynamic behavior and energetic preferences of these peptides.[7][16] These methods are used to generate theoretical Ramachandran plots and predict the most stable conformations.
Synthesis and Incorporation of α-Methylated Amino Acids
The synthesis of unnatural amino acids, including α-methylated variants, has been a long-standing challenge in organic chemistry.[17] However, several robust methodologies have been developed.
General Synthetic Strategies
Historically, the synthesis of optically active α-methylated amino acids involved preparing a racemic mixture followed by resolution.[18] Modern approaches often start with an optically active natural amino acid and replace the α-hydrogen while retaining the original stereochemistry.[18]
Key synthetic methods include:
Asymmetric Strecker reactions
Enantioselective alkylation of glycine equivalents
Methods involving chiral auxiliaries, such as the use of oxazolidinone intermediates[18]
More recent breakthroughs include metallophotoredox catalysis and direct C-H amination techniques using iron-nitrene catalysts.[17]
Representative Experimental Protocol: Synthesis via an Imidazolidinone Intermediate
This protocol is a generalized example for the stereospecific methylation of an L-amino acid precursor.
Objective: To synthesize enantiomerically pure α-methyl-L-tryptophan.
Methodology:
Formation of the Chiral Template: React the starting L-amino acid (e.g., L-tryptophan) N-methyl amide with pivalaldehyde to form a 2,5-cis disubstituted imidazolidin-4-one.[19] This reaction establishes a rigid chiral template where one face of the Cα position is sterically shielded.
Enolate Formation: Treat the imidazolidinone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78°C) in an inert solvent like tetrahydrofuran (THF). This selectively removes the α-proton to form a planar lithium enolate.[19]
Diastereoselective Methylation: Introduce an electrophilic methyl source, such as methyl iodide (CH₃I), to the enolate solution. The methyl group will add to the enolate from the less sterically hindered face, opposite to the bulky tert-butyl group of the template, ensuring high diastereoselectivity.[19]
Hydrolysis and Deprotection: Hydrolyze the methylated imidazolidinone intermediate under strong acidic conditions (e.g., 10N HCl in a sealed tube at high temperature) to cleave the chiral auxiliary and liberate the free α-methyl-L-tryptophan.[19]
Purification: Purify the final product using standard techniques such as ion-exchange chromatography or recrystallization.
Applications in Drug Design and Discovery
The unique properties of α-methylated amino acids make them invaluable tools for medicinal chemists and drug development professionals.[4]
Stabilizing Bioactive Conformations: Many peptide therapeutics, such as those mimicking apolipoprotein A-I (ApoA-I), require a stable α-helical structure to be active.[5] Incorporating α-methylated residues can enforce this helicity, leading to improved biological function, such as enhanced cholesterol efflux capacity.[5]
Peptidomimetic Design: These residues are key building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[2][20][21] The recently approved drug Trofinetide, used for treating Rett syndrome, is a simple derivative of a tripeptide where the central proline residue is α-methylated.[4]
Probing Protein-Protein Interactions: By systematically replacing native residues with their α-methylated counterparts, researchers can study the conformational requirements of peptide-receptor binding. This "conformational editing" can reveal which parts of a peptide need to be helical for recognition and binding.[16]
Overcoming Misfolding and Aggregation: In the study of amyloidogenic peptides, such as those related to Alzheimer's disease, α-methylation can be used as a tool to prevent aggregation and enable crystallization, providing crucial structural insights into oligomeric assemblies.[14]
Conclusion and Future Perspectives
α-Methylation is a validated and powerful strategy in modern peptide chemistry. It provides a reliable method to constrain peptide conformations, enhance proteolytic stability, and ultimately improve therapeutic efficacy. The continued development of novel synthetic methods is making a wider variety of these valuable building blocks accessible for both academic research and industrial drug development.[17] Future work will likely focus on exploring the conformational effects of more complex α,α-disubstituted amino acids and integrating these residues into larger, more complex biomolecules and foldamers to tackle increasingly challenging biological targets.
References
Namiki, H. (2023, September 20). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Watanabe Chemical. [Link]
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]
Nguyen, T., et al. (2020, March 26). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link]
Google Patents. (1997). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
Toniolo, C. (2025, August 9). Control of peptide conformation by the Thorpe-Ingold effect. ResearchGate. [Link]
Anonymous. (2025, August 10). Terahertz Spectroscopic Analysis of Peptides and Proteins. ResearchGate. [Link]
Roy, I., et al. (2024, December 17). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry. [Link]
Martz, E. (2014). Ramachandran Animation. Bioinformatics.org. [Link]
Shcherbakov, D., et al. (2021, January 21). Conformational editing of intrinsically disordered protein by α-methylation. ETH Library. [Link]
Henriques, S. T., et al. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
Kemnitzer, J. E., et al. (2026, January 21). Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. PMC. [Link]
RedShiftBio. (2023). Peptide Therapeutic Characterization and Structural Analysis with MMS. RedShiftBio. [Link]
Greenwood, M. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
Jones, J. (2002). Conformations of amino acids and peptides. Cambridge University Press. [Link]
Kumar, S., et al. (2025, October 29). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Science. [Link]
Prof. Dr. G. Vriend. (n.d.). Torsion Angles in Proteins & the Ramachandran Plot. CMBI. [Link]
SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]
Schweitzer-Stenner, R., et al. (2007, October 5). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. ACS Publications. [Link]
Methyl 2-amino-2-methylpentanoate molecular weight and formula
An In-Depth Technical Guide to Methyl 2-amino-2-methylpentanoate This technical guide provides a comprehensive overview of Methyl 2-amino-2-methylpentanoate, a non-proteinogenic, α,α-disubstituted amino acid ester. This...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 2-amino-2-methylpentanoate
This technical guide provides a comprehensive overview of Methyl 2-amino-2-methylpentanoate, a non-proteinogenic, α,α-disubstituted amino acid ester. This class of molecules is of significant interest to researchers and professionals in drug development and peptide chemistry due to their unique structural properties that can impart enhanced metabolic stability and conformational constraints to peptides and other bioactive molecules.[1][2] This guide will cover the fundamental molecular characteristics, plausible synthetic routes, physicochemical properties, spectroscopic analysis, potential applications, and safety considerations for this compound.
Molecular and Structural Characteristics
Methyl 2-amino-2-methylpentanoate is a chiral, non-proteinogenic amino acid derivative. The presence of two substituents on the α-carbon (a methyl and a propyl group) sterically hinders this position, which can protect against enzymatic degradation when incorporated into a peptide backbone.
Molecular Formula and Weight
The fundamental properties of Methyl 2-amino-2-methylpentanoate are summarized in the table below.
The chemical structure of Methyl 2-amino-2-methylpentanoate is depicted below.
Caption: 2D structure of Methyl 2-amino-2-methylpentanoate.
Synthesis of Methyl 2-amino-2-methylpentanoate
While a specific, optimized synthesis for Methyl 2-amino-2-methylpentanoate is not widely published, a robust and common method for the synthesis of α-amino acid methyl esters is through the esterification of the corresponding amino acid. A particularly effective method for sterically hindered amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[4]
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of Methyl 2-amino-2-methylpentanoate from its parent amino acid, 2-amino-2-methylpentanoic acid.
Caption: Proposed synthesis workflow for Methyl 2-amino-2-methylpentanoate.
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of an α-amino acid methyl ester hydrochloride, adapted from a general procedure.[4]
Reaction Setup: To a round-bottom flask containing 2-amino-2-methylpentanoic acid (1.0 eq), add anhydrous methanol as the solvent.
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the stirred suspension at room temperature.
Reaction Monitoring: Continue stirring the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
Isolation: The resulting solid will be the hydrochloride salt of Methyl 2-amino-2-methylpentanoate. Further purification can be achieved by recrystallization if necessary.
Specific spectroscopic data for Methyl 2-amino-2-methylpentanoate is not available in the literature. However, based on its structure, the following characteristic signals can be predicted.
¹H NMR Spectroscopy (Predicted)
-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.[4]
-NH₂ (amino group): A broad singlet which is exchangeable with D₂O.[6]
-CH₃ (α-methyl): A singlet in the aliphatic region.
-CH₂CH₂CH₃ (propyl chain): Multiplets in the aliphatic region (upfield).
¹³C NMR Spectroscopy (Predicted)
C=O (ester carbonyl): A signal in the range of 170-175 ppm.[4]
α-Carbon: A quaternary carbon signal in the aliphatic region.
Alkyl carbons: Signals in the upfield aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
N-H stretch (amine): A broad absorption in the range of 3300-3400 cm⁻¹.
C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹.
C=O stretch (ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[7]
C-O stretch (ester): An absorption in the range of 1100-1300 cm⁻¹.
Applications in Research and Development
As an α,α-disubstituted amino acid ester, Methyl 2-amino-2-methylpentanoate is a valuable building block for the synthesis of modified peptides and peptidomimetics.[1][2]
Peptide Synthesis
The incorporation of α,α-disubstituted amino acids into peptides can induce specific secondary structures (e.g., β-turns or helical conformations) and increase resistance to proteolytic enzymes. Methyl 2-amino-2-methylpentanoate can be used in solid-phase or solution-phase peptide synthesis after appropriate N-protection (e.g., with Fmoc or Boc groups).[8][9][10]
The diagram below illustrates the incorporation of an α,α-disubstituted amino acid into a growing peptide chain.
Caption: Incorporation into a peptide chain.
Drug Discovery
The unique structural features of α,α-disubstituted amino acids make them attractive scaffolds in medicinal chemistry for the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[2] The pentanoate side chain and the α-methyl group of Methyl 2-amino-2-methylpentanoate can be tailored to fit into specific binding pockets of target proteins.
Safety and Handling
Flammability: May be a combustible liquid.[11] Keep away from heat, sparks, and open flames.[12][13]
Skin and Eye Irritation: May cause skin and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation if inhaled.[11]
Recommended Personal Protective Equipment (PPE):
Wear protective gloves, eye protection, and a lab coat.
Use in a well-ventilated area or with a fume hood.
References
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacet
Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV.
SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS.
Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry.
Methyl 2-amino-2-methylpropano
SAFETY D
SAFETY D
2 - SAFETY D
SAFETY D
Methyl 2-amino-3-methylpentano
SAFETY D
Methyl 2-amino-3-methylpentano
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
An In-Depth Technical Guide to the History and Analysis of α-Methylnorvaline in Meteorites For Researchers, Scientists, and Drug Development Professionals Abstract The discovery of α-methylnorvaline and other non-protein...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the History and Analysis of α-Methylnorvaline in Meteorites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of α-methylnorvaline and other non-protein amino acids in carbonaceous chondrites, particularly the Murchison meteorite, has had a profound impact on our understanding of prebiotic chemistry and the potential extraterrestrial origins of life's building blocks. This technical guide provides a comprehensive overview of the history of α-methylnorvaline in meteorite analysis, from its initial detection to the sophisticated analytical techniques employed today. We delve into the significance of its L-enantiomeric excess, explore the evolution of analytical methodologies, and provide detailed protocols for its extraction, separation, and characterization. This guide is intended to serve as a valuable resource for researchers in astrobiology, analytical chemistry, and drug development, offering both foundational knowledge and practical insights into the study of these unique extraterrestrial molecules.
Introduction: The Significance of α-Methylnorvaline
α-Methylnorvaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in terrestrial life's proteins. Its structure, featuring a methyl group on the α-carbon, makes it a chiral molecule with two enantiomers: L-α-methylnorvaline and D-α-methylnorvaline. The presence of such "unusual" amino acids in meteorites is a strong indicator of their extraterrestrial origin, as they are rare in the terrestrial biosphere, thus minimizing the possibility of contamination from biological sources on Earth.[1][2][3]
The most profound discovery related to α-methylnorvaline in meteorites is the consistent observation of a slight to significant excess of the L-enantiomer in various carbonaceous chondrites, including the well-studied Murchison and Murray meteorites.[4][5][6][7] This non-racemic mixture (an unequal amount of the two enantiomers) provides compelling evidence for an abiotic mechanism of chiral symmetry breaking in the early solar system. This has significant implications for the origin of homochirality on Earth, the phenomenon where life almost exclusively uses L-amino acids and D-sugars. The delivery of these L-enantiomer-enriched amino acids to a prebiotic Earth could have biased the selection of L-amino acids for the emergence of life.[4][8][9][10][11]
The Discovery of α-Methylnorvaline in the Murchison Meteorite
The Murchison meteorite, which fell in Australia in 1969, has been a cornerstone of meteorite research due to its rich organic content.[12] Early analyses of Murchison extracts revealed a complex mixture of amino acids, including many not found in terrestrial proteins.[1][2] Gas chromatographic-mass spectral analyses were instrumental in identifying these compounds.[6]
In 1997, Cronin and Pizzarello reported the groundbreaking discovery of L-enantiomeric excesses in several α-methyl amino acids from the Murchison meteorite, including isovaline and α-methylnorvaline.[4][6] This finding was a pivotal moment, suggesting that a process capable of producing a chiral imbalance was active in the early solar system, long before the origin of life on Earth.[6]
Analytical Methodologies for Meteoritic Amino Acid Analysis
The analysis of amino acids in the minute quantities found in meteorites presents significant analytical challenges. The techniques have evolved over decades, driven by the need for higher sensitivity, better resolution of complex mixtures, and the ability to determine enantiomeric ratios accurately.
Early Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) was the workhorse for the initial identification and quantification of amino acids in meteorites.[1][13][14] This technique requires the derivatization of the non-volatile amino acids to make them volatile for GC analysis.
Key Causality behind Experimental Choices:
Derivatization: Amino acids are derivatized to increase their volatility and thermal stability. Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a two-step process involving esterification followed by acylation (e.g., N-trifluoroacetyl-D-2-butyl esters for chiral analysis).[1] The choice of derivatizing agent is crucial for achieving good chromatographic separation and characteristic mass spectra for identification.
Chiral Separation: To determine the enantiomeric ratios, a chiral stationary phase column is used in the gas chromatograph, or the amino acids are derivatized with a chiral reagent to form diastereomers that can be separated on a non-chiral column.
Modern Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as ultra-high-performance liquid chromatography-Orbitrap-mass spectrometry (UHPLC-OT-MS), have become the state-of-the-art for meteorite analysis.[15][16][17][18] These techniques offer higher sensitivity, do not require derivatization to increase volatility (though it is often used for other purposes), and are better suited for analyzing a wider range of organic molecules.[13]
Key Causality behind Experimental Choices:
High Sensitivity: Techniques like UHPLC-OT-MS can detect amino acids at the attomole level (10^-18 moles), allowing for the analysis of extremely small meteorite samples (micrograms to milligrams), which is crucial for precious samples from sample-return missions.[16][17][18]
Chiral Derivatization: For chiral separation in LC, pre-column derivatization with a chiral reagent is common. A widely used method involves derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form diastereomeric isoindole derivatives that can be separated on a standard reversed-phase column.[19]
Mass Spectrometry: High-resolution mass spectrometers like Orbitrap provide highly accurate mass measurements, which aids in the unambiguous identification of compounds in complex mixtures.
Experimental Protocols
Sample Preparation: Extraction of Amino Acids
A self-validating protocol for the extraction of amino acids from meteorite samples is critical to ensure the results are indigenous to the meteorite and not from terrestrial contamination.
Step-by-Step Methodology:
Sample Pulverization: A small, interior chip of the meteorite is crushed into a fine powder using a sterilized ceramic mortar and pestle in a clean lab environment (e.g., a laminar flow hood) to minimize terrestrial contamination.[20]
Hot Water Extraction: The meteorite powder is transferred to a glass ampoule with ultrapure water, which is then flame-sealed. The ampoule is heated in an oven at 100°C for 24 hours.[20][21] This process extracts the free amino acids.
Acid Hydrolysis (Optional): To release amino acids that may be bound in more complex structures, the water extract can be subjected to acid hydrolysis (e.g., with 6 M HCl).[21]
Desalting: The aqueous extract is then desalted using a cation-exchange resin to remove inorganic salts that can interfere with subsequent analyses.[21]
Reagent Preparation: Prepare fresh solutions of o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in a suitable buffer (e.g., borate buffer, pH 9.5).
Derivatization Reaction: Mix the desalted amino acid extract with the OPA/NAC reagent solution and allow the reaction to proceed for a few minutes at room temperature. The primary amino group of the amino acids reacts with OPA and NAC to form fluorescent and UV-active diastereomeric isoindole derivatives.
Injection: The derivatized sample is then immediately injected into the LC-MS system for analysis.
Data Presentation: Abundance and Enantiomeric Excess
The abundance and enantiomeric excess of α-methylnorvaline and other key amino acids vary between different meteorites, reflecting diverse parent body histories.[1][8][22]
Note: Concentrations can vary significantly between different fragments of the same meteorite.
Conclusion: Implications for Astrobiology and Future Directions
The study of α-methylnorvaline and other non-protein amino acids in meteorites continues to be a vibrant area of research. The consistent finding of L-enantiomeric excesses provides strong support for the hypothesis that the building blocks of life, with a prebiotic chiral bias, were delivered to the early Earth by meteorites and comets.
Future research will focus on:
Analysis of New Meteorite Samples: The analysis of a wider variety of meteorite types will provide a more complete picture of the distribution of these molecules in the early solar system.[1][8][22]
Sample Return Missions: The analysis of pristine samples returned from asteroids by missions like JAXA's Hayabusa2 and NASA's OSIRIS-REx will be crucial to definitively rule out any terrestrial contamination and provide a true inventory of the organic molecules present on these bodies.[15][17]
Advanced Analytical Techniques: The continued development of highly sensitive analytical methods will enable the detection and characterization of a wider range of organic molecules at even lower concentrations.[16][18]
The history of α-methylnorvaline in meteorite analysis is a testament to the power of analytical chemistry to unravel the mysteries of our cosmic origins. The insights gained from these tiny extraterrestrial messengers have profound implications for our understanding of the conditions that may have led to the emergence of life on Earth and potentially elsewhere in the universe.
References
Glikson, A. (2018). Insights into Abiotically-Generated Amino Acid Enantiomeric Excesses Found in Meteorites. Life, 8(2), 14. [Link]
Glavin, D. P., et al. (2006). Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography-time of flight-mass spectrometry. Meteoritics & Planetary Science, 41(6), 889-902. [Link]
Burton, A. S., & Grunsfeld, S. (2023). Detection of Meteoritic Amino Acids in Extremely Small Sample Sizes: Implications for Sample Return Missions. Preprints.org. [Link]
Callahan, M. P., et al. (2014). Amino acid analysis in micrograms of meteorite sample by nanoliquid chromatography-high-resolution mass spectrometry. Journal of Chromatography A, 1332, 30-34. [Link]
Gefert, L. N., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Molecules, 28(2), 859. [Link]
Lawless, J. G. (1973). GC-MS in the analysis of organic compounds in meteorites. NASA Technical Reports Server. [Link]
Burton, A. S., & Berger, E. L. (2018). Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories. ACS Earth and Space Chemistry, 2(5), 433-447. [Link]
Burton, A. S., & Berger, E. L. (2018). Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories. PMC. [Link]
Glavin, D. P., et al. (2020). Extraterrestrial amino acids and L-enantiomeric excesses in the CM2 carbonaceous chondrites Aguas Zarcas and Murchison. Meteoritics & Planetary Science, 55(7), 1477-1497. [Link]
Lawless, J. G., et al. (1972). Nonprotein Amino Acids in the Murchison Meteorite. Proceedings of the National Academy of Sciences, 69(3), 626-628. [Link]
Burton, A. S., & Grunsfeld, S. (2023). Detection of Meteoritic Amino Acids in Extremely Small Sample Sizes. Preprints.org. [Link]
Aponte, J. C., et al. (2020). INVESTIGATING THE AMINO ACID CONTENT OF TYPE 2 CARBONACEOUS CHONDRITES. 51st Lunar and Planetary Science Conference. [Link]
Glavin, D. P., et al. (2006). Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography-time of flight-mass spectrometry. ResearchGate. [Link]
Cronin, J. R., & Pizzarello, S. (1997). Enantiomeric excesses in meteoritic amino acids. Science, 275(5302), 951-955. [Link]
Glavin, D. P., et al. (2006). Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography–time of flight–mass spectrometry. University of Arizona Journal. [Link]
Elsila, J. E., et al. (2016). Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones. PMC. [Link]
Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. [Link]
Burton, A. S., & Berger, E. L. (2016). Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories. NASA Technical Reports Server. [Link]
Pizzarello, S., et al. (2008). Nonracemic isovaline in the Murchison meteorite: Chiral distribution and mineral association. Geochimica et Cosmochimica Acta, 72(24), 6079-6087. [Link]
Ivanov, A. R., et al. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 7(4), 115-125. [Link]
NASA. (2020). Key Building Block for Organic Molecules Discovered in Meteorites. [Link]
Glikson, A. (2018). Insights into Abiotically-Generated Amino Acid Enantiomeric Excesses Found in Meteorites. ResearchGate. [Link]
Burton, A. S., & Grunsfeld, S. (2023). Detection of Meteoritic Amino Acids in Extremely Small Sample Sizes: Implications for Sample Return Missions. ResearchGate. [Link]
The Johns Hopkins News-Letter. (2018). Chiral molecules found on Murchison meteorite. [Link]
Ehrenfreund, P., et al. (2001). Amino acids in the Tagish Lake Meteorite. Meteoritics & Planetary Science, 36(S8), A53. [Link]
Hikes, J., et al. (2020). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. PMC. [Link]
Sen, P., et al. (2014). Evaluating an Alternate Method for Analysis of Meteoric Amino Acids. 45th Lunar and Planetary Science Conference. [Link]
Hoover, R. B. (2010). Chiral amino acids in meteorites strengthen evidence for extraterrestrial life. SPIE. [Link]
McMahon, S., & Parnell, J. (2014). PERFECTING THE GAS CHROMATOGRAPHY – MASS SPECTROMETRY (GC-MS) ANALYTICAL PROTOCOL FOR THE IDENTIFICATION OF MARTIAN METEORITE. 45th Lunar and Planetary Science Conference. [Link]
Chemistry World. (2008). Meteorite source for life's handedness. [Link]
Glavin, D. P., et al. (1999). Amino acids in the Martian meteorite Nakhla. Proceedings of the National Academy of Sciences, 96(16), 8835-8838. [Link]
Protocol for alkylation of alanine Schiff bases to synthesize-methylnorvaline
Application Note: Precision Synthesis of -Methylnorvaline via Asymmetric Phase-Transfer Catalysis Executive Summary & Strategic Rationale The synthesis of -disubstituted amino acids, such as -methylnorvaline , is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of
-Methylnorvaline via Asymmetric Phase-Transfer Catalysis
Executive Summary & Strategic Rationale
The synthesis of
-disubstituted amino acids, such as -methylnorvaline , is a critical competency in modern drug discovery. These "quaternary" amino acids introduce conformational constraints into peptide backbones, enhancing proteolytic stability and receptor selectivity.
Standard alkylation methods often fail due to the steric hindrance inherent in forming a quaternary carbon center. This Application Note details the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of alanine-derived Schiff bases. Unlike traditional cryogenic enolate chemistry (e.g., using LDA at -78°C), this protocol operates under mild biphasic conditions using Maruoka-style chiral organocatalysts . This approach is selected for its scalability, absence of heavy metals, and operational simplicity.
Key Advantages of This Protocol
Stereocontrol: High enantiomeric excess (>90% ee) via tight ion-pairing in the organic phase.
Scalability: Avoids pyrophoric bases (BuLi/LDA) and ultra-low temperatures.
Safety: Water-tolerant interfacial mechanism.
Mechanistic Insight: The Interfacial Ion-Pairing Model
Understanding the mechanism is vital for troubleshooting. The reaction operates at the interface of two immiscible phases (Toluene/50% KOH).
Deprotonation: The interfacial base (KOH) deprotonates the acidic
-proton of the Alanine Schiff base.
Ion Exchange: The resulting enolate anion pairs with the chiral quaternary ammonium catalyst (
), extracting it into the organic phase.
Stereoselective Alkylation: The bulky chiral catalyst shields one face of the enolate, forcing the electrophile (1-iodopropane) to attack from the exposed face.
Regeneration: The alkylated product releases the catalyst, which returns to the interface to repeat the cycle.
Diagram 1: Catalytic Cycle & Mechanism
Caption: The interfacial mechanism of Phase Transfer Catalysis. The chiral catalyst (
) shuttles the enolate into the organic phase, controlling the stereochemistry of the propyl group addition.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solid-Phase Peptide Synthesis Using
-Methylnorvaline Methyl Ester
-Methylnorvaline Methyl Ester into SPPS workflows.
Executive Summary
-Methylnorvaline (-MeNva) is a non-canonical, dialkyl amino acid that combines the helix-stabilizing properties of -aminoisobutyric acid (Aib) with the lipophilicity of a linear propyl side chain. Its incorporation into peptide sequences is a potent strategy for enhancing proteolytic stability and enforcing specific conformational constraints in peptidomimetics.[1]
However, the use of
-Methylnorvaline Methyl Ester as a starting material presents two distinct technical challenges:
Pre-Synthesis Processing: The methyl ester moiety is chemically inert to standard SPPS coupling conditions (which require a free carboxylic acid). It must be converted to an Fmoc-protected free acid (Fmoc-
-MeNva-OH) prior to solid-phase loading.
Steric Hindrance: The quaternary
-carbon creates significant steric bulk, severely attenuating the nucleophilicity of the amino group and obstructing the electrophilic attack on the carbonyl during coupling.
This guide provides a validated, two-phase workflow: first, the solution-phase conversion of the methyl ester precursor, followed by optimized microwave-assisted SPPS protocols.
Phase I: Reagent Preparation (Pre-SPPS)
Objective: Convert H-
-MeNva-OMe (Methyl Ester) into the SPPS-ready building block Fmoc--MeNva-OH.
Mechanistic Insight
Direct hydrolysis of the amino ester before protection is risky due to the potential for zwitterionic solubility issues and difficult purification. The optimal route is Fmoc-protection first , followed by mild saponification . The quaternary center at the
-position effectively prevents racemization (via oxazolone formation) that is typically a risk during base-mediated hydrolysis of standard amino acids.
Workflow Diagram
Figure 1: Conversion of the methyl ester precursor to the Fmoc-acid building block.
Base Addition: Add 20 mmol (2.0 eq) of Sodium Bicarbonate (
).
Reagent Addition: Slowly add 11 mmol (1.1 eq) of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in minimal dioxane.
Reaction: Stir at Room Temperature (RT) for 18 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
, and concentrate.
Step B: Methyl Ester Hydrolysis
Solvation: Dissolve the crude Fmoc-
-MeNva-OMe in THF/Water (3:1).
Hydrolysis: Add 30 mmol (3.0 eq) of Lithium Hydroxide (LiOH). Note: LiOH is preferred over NaOH to minimize aggregation.
Reaction: Stir at RT for 4-6 hours. The steric bulk may require mild heating (40°C) if reaction is sluggish, but RT is usually sufficient for methyl esters.
Purification: Evaporate THF. Acidify aqueous layer to pH 2. Extract into EtOAc.[7] Crystallize from EtOAc/Hexane to yield Fmoc-
-MeNva-OH .
Phase II: Solid-Phase Peptide Synthesis (SPPS)
Objective: Incorporate Fmoc-
-MeNva-OH into a peptide chain.
The Steric Challenge
The geminal methyl and propyl groups at the
-carbon create a "steric umbrella."
Coupling of
-MeNva: The activated carboxyl group is hindered, slowing attack by the resin-bound amine.
Coupling to
-MeNva: Once anchored, the N-terminus of -MeNva is extremely unreactive. The next amino acid will struggle to couple to it.[1]
Recommended Coupling Reagents
Standard carbodiimides (DIC/HOBt) are insufficient . Phosphonium and uronium salts with high reactivity are required.
Reagent
Efficiency
Recommended Use
Notes
HATU
High
Standard for -MeNva
Gold standard. Use with HOAt for best results.
PyAOP
Very High
Difficult sequences
Superior to HATU for extremely hindered junctions (e.g., Aib-Aib or -MeNva-Pro).
COMU
High
Alternative to HATU
Safer byproduct profile; excellent performance at high temp.
DIC/Oxyma
Medium-High
Microwave Only
Good for "coupling of" but may fail "coupling to".
Microwave-Assisted Protocol
Microwave energy is non-negotiable for high-yield synthesis of sterically hindered peptides. It overcomes the activation energy barrier imposed by the steric bulk.
3.3.1 Coupling OF Fmoc--MeNva-OH (To the Resin)
Reagents: 4.0 eq Fmoc-
-MeNva-OH, 3.9 eq HATU, 8.0 eq DIEA in DMF.
Conditions: 75°C for 10 minutes (Microwave).
Double Coupling: Recommended if the previous residue is bulky (e.g., Pro, Val, Ile).
3.3.2 Coupling TO Fmoc--MeNva-OH (The Critical Step)
This is the bottleneck. The N-terminus of the anchored
Conditions:75°C for 2 x 15 minutes (Double Couple).
Note: If using Cys or His, limit temp to 50°C to prevent racemization, but extend time to 60 mins.
SPPS Workflow Diagram
Figure 2: Optimized SPPS cycle for hindered amino acids. Note the specific QC step.
Quality Control & Troubleshooting
Monitoring the Reaction
The standard Kaiser (Ninhydrin) test often yields false negatives on sterically hindered amines because the bulky groups prevent the formation of Ruhmann's purple.
Primary Test:Chloranil Test (for secondary amines) or Bromophenol Blue .
Analyze via HPLC/MS.[2][8] This is the only way to truly verify the coupling to the
-MeNva residue.
Common Failure Modes
Incomplete Deprotection: The steric bulk can hinder piperidine access.
Solution: Use 20% Piperidine + 0.1M Oxyma Pure at 50°C for deprotection steps involving
-MeNva.
Diketoformation: If
-MeNva is at the N-terminus of a dipeptide ester, it is prone to cyclization (DKP formation) upon deprotection.
Solution: Use Trityl linkers or extremely short deprotection times if working with C-terminal
-MeNva.
References
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Available at: [Link]
Albericio, F., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1] PubMed. Available at: [Link]
Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue.[8] Application Note. Available at: [Link]
Teixidó, M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[3][9][10] Journal of Organic Chemistry. Available at: [Link]
Incorporation of sterically hindered amino acids into peptides
Executive Summary The incorporation of sterically hindered amino acids—such as -disubstituted residues (e.g., Aib), -methylated amino acids, and -branched bulky side chains (Val, Ile, Thr, Tle)—is a critical strategy in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of sterically hindered amino acids—such as
-disubstituted residues (e.g., Aib), -methylated amino acids, and -branched bulky side chains (Val, Ile, Thr, Tle)—is a critical strategy in modern peptide drug discovery.[1] These modifications confer proteolytic stability and lock bioactive conformations (e.g., helices). However, they introduce significant kinetic barriers during Solid-Phase Peptide Synthesis (SPPS).[1] This guide provides field-proven protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to utilize high-efficiency phosphonium/uronium reagents, microwave energy, and specific monitoring techniques.[1]
Mechanistic Insight: The Steric Bottleneck
To solve the problem, one must understand the failure mode. The difficulty is rarely thermodynamic; it is kinetic.
Coupling OF a Hindered Residue: Activation of a bulky amino acid (e.g., Fmoc-Aib-OH) is generally slow but manageable.[1]
Coupling ONTO a Hindered Residue: This is the critical failure point. When the resin-bound amine is a secondary amine (
-methyl) or sterically crowded (Aib), the nucleophilic attack on the incoming activated ester is severely impeded.[1]
Visualizing the Kinetic Barrier:
Figure 1: The kinetic competition between successful coupling and side reactions during hindered synthesis.
Strategic Toolbox: Reagents & Conditions
Standard DIC/Oxyma protocols often fail at hindered junctions.[2] The following reagents are selected based on superior reactivity and acylation power.
Table 1: Coupling Reagent Selection Matrix
Reagent Class
Reagent
Best Use Case
Mechanism/Advantage
Uronium
HATU
General Hindered (Val, Ile)
7-azabenzotriazole ring provides "anchimeric assistance" (neighboring group effect), accelerating acylation.[1]
Uronium
COMU
Microwave SPPS
Safer (non-explosive) alternative to HATU with comparable efficiency; superior solubility in DMF/NMP.[1][3]
Phosphonium
PyAOP
-Methylated Amines
Phosphonium salts are more reactive toward secondary amines than uronium salts.[1] Does not cause guanidinylation of the amine.
Acid Fluoride
TFFH
Aib-Aib Junctions
Generates amino acid fluorides in situ; small leaving group (F-) minimizes steric bulk during the attack.[1]
Protocol 1: Microwave-Assisted Coupling for General Hindered Residues
Rationale: Microwave irradiation (MW) provides thermal energy to overcome the activation energy barrier and disrupts chain aggregation (beta-sheets) that often accompanies hydrophobic hindered sequences.[1]
Materials:
Activator: 0.5 M COMU in DMF.
Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.[1]
Amino Acid: 0.2 M Fmoc-AA-OH in DMF.
Step-by-Step Procedure:
Pre-Activation (Critical): Do not add reagents sequentially to the resin.
Mix Amino Acid (5 eq), COMU (5 eq), and DIPEA (10 eq) in a vial.
Allow to activate for 2 minutes (no longer, to avoid racemization).
Addition: Transfer the pre-activated solution to the resin.
Microwave Cycle:
Standard: 75°C for 5 minutes (Power: 30-50W).
High Difficulty (e.g., Aib): 90°C for 10 minutes.
Wash: DMF (3x), DCM (3x), DMF (3x).
CRITICAL WARNING - RACEMIZATION:
Do NOT use microwave heating (above 50°C) for Cysteine (Cys) or Histidine (His) .[1] These residues are highly prone to racemization at high temperatures. Couple these at Room Temperature (RT) for 60 minutes or at 50°C max using Collidine instead of DIPEA.
Protocol 2: Coupling ONTO
-Methylated Residues (The "Hard" Junction)
Target: Extending a peptide chain from a resin-bound
Rationale: The secondary amine is less nucleophilic and sterically crowded. Uronium salts (HATU) can sometimes react with the amine to form a guanidino-derivative (capping the chain).[1] PyAOP is preferred here.
Figure 2: Systematic workflow for addressing incomplete couplings.
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[1][4][5][6] Biopolymers, 102(4), 326-334.[1] [Link][1]
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1] [Link]
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.[1] [Link]
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11(2), 85-102.[1] [Link][1]
Application Note: -Helix Stabilization via -Methyl Amino Acids Technical Guide for Peptide Engineering and Drug Design Abstract The thermodynamic instability of short peptides in aqueous solution represents a primary bot...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note:
-Helix Stabilization via
-Methyl Amino Acids
Technical Guide for Peptide Engineering and Drug Design
Abstract
The thermodynamic instability of short peptides in aqueous solution represents a primary bottleneck in peptidomimetic drug development. This guide details the application of
-disubstituted amino acids—specifically -aminoisobutyric acid (Aib) and -methyl-L-alanine—to enforce helical secondary structure. By exploiting the Thorpe-Ingold effect , researchers can reduce the entropic penalty of folding, thereby enhancing binding affinity to protein targets and conferring proteolytic resistance. This document provides advanced protocols for the design, solid-phase synthesis (SPPS), and biophysical characterization of these stabilized constructs.
Mechanistic Foundation: The Thorpe-Ingold Effect[1][2]
The stabilization of
-helices by -methyl amino acids is driven fundamentally by entropic restriction. In standard amino acids (e.g., Alanine), the proton allows a wide range of rotation around the and torsion angles.
Replacing this proton with a methyl group (as in Aib) creates steric clashes that severely restrict the allowed Ramachandran space. This restriction forces the backbone into a narrow region corresponding to right-handed (
or ) or left-handed helices.
Thermodynamic Logic
Unfolded State (
):-methylation restricts the conformational freedom of the denatured state, lowering its entropy ().
Folded State (
): The helical state remains energetically favorable (enthalpy driven by H-bonds).
Net Effect: The penalty for folding (
) is significantly reduced because is already low.
Visualization: Conformational Restriction
Figure 1: Mechanistic flow illustrating how steric bulk at the
position pre-organizes the peptide backbone, lowering the entropic barrier to helix formation.
Design Strategy: Placement and Periodicity
Random insertion of Aib can disrupt specific recognition surfaces. Design must be strategic.
Parameter
Guideline
Mechanistic Rationale
Residue Choice
Aib (Achiral) vs. (S)--Me-Ala
Aib is the strongest helix inducer but is achiral (can support left or right helices). Chiral -methyls dictate handedness.
Spacing
or
Aligns modifications on the non-binding face of the helix to avoid steric clash with the target receptor.
Frequency
1 residue per turn (approx. every 3-4 residues)
Sufficient to nucleate helix without compromising solubility or synthesis yields.
Positioning
N-capping vs. Central
Central placement propagates helicity bidirectional. N-terminal placement initiates nucleation.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides
Challenge: The same steric bulk that stabilizes the helix makes the amino nitrogen of Aib (and the carbonyl of the preceding residue) extremely difficult to couple. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
Expert Insight: The critical step is not just the coupling of the Aib residue, but the coupling of the subsequent amino acid onto the Aib N-terminus.
-Helix: Minima shift to 205 nm and 220 nm (often seen in short Aib-rich peptides).
Helicity Calculation:
deg cm dmol
deg cm dmol
Applications & Case Studies
Proteolytic Stability (The "Armor" Effect)
-methyl amino acids do not fit into the active sites of most proteases (e.g., Trypsin, Chymotrypsin) due to the steric clash of the methyl group.
Experiment: Incubate peptide (100
M) with Trypsin (1 g/mL) at 37°C. Monitor degradation via HPLC at t=0, 1h, 4h, 24h.
Expected Result: Native peptides degrade within minutes. Aib-containing peptides often show >90% integrity after 24h.
Protein-Protein Interaction (PPI) Inhibition
Target: p53-MDM2 interaction.
Strategy: The p53 helix binds MDM2. Stapled peptides or Aib-modified peptides mimic this helix.
Result: Aib incorporation at non-contact residues pre-organizes the helix, reducing the entropic cost of binding (
), often improving by 10-100 fold compared to the native sequence.
References
Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution)." Biopolymers, 60(6), 396–419.[6] Link
Dawson, P. E., & Kent, S. B. (2000). "Synthesis of native proteins by chemical ligation." Annual Review of Biochemistry, 69, 923-960. Link
Wimmer, R., et al. (2005). "Proteolytic stability of designed beta-peptides containing alpha-peptide-bond mimics." Chemistry & Biodiversity, 2(5), 591-632.[7] Link
Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols, 1, 2876–2890. Link
Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents." Organic Process Research & Development. Link
Application Note & Protocols: Peptidomimetic Design Using Methyl 2-Amino-2-Methylpentanoate Scaffolds
Abstract Peptidomimetics, molecules that replicate the structural and functional attributes of peptides, are a cornerstone of modern drug discovery, offering enhanced stability, bioavailability, and target specificity ov...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Peptidomimetics, molecules that replicate the structural and functional attributes of peptides, are a cornerstone of modern drug discovery, offering enhanced stability, bioavailability, and target specificity over their natural peptide counterparts.[1] A critical strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive shape. This guide provides an in-depth technical overview and detailed protocols for utilizing α,α-disubstituted amino acid (ααAA) scaffolds, specifically focusing on methyl 2-amino-2-methylpentanoate, to induce stable secondary structures like helices and turns. We will cover the synthesis of the core building block, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and subsequent structural and functional characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sterically hindered amino acids for advanced therapeutic design.
Introduction: The Rationale for Conformational Constraint
Natural peptides often suffer from significant therapeutic liabilities, including rapid degradation by proteases and poor membrane permeability, which limits their oral bioavailability.[1] Peptidomimetic design seeks to overcome these hurdles by modifying the peptide backbone or side chains.[1][2] One of the most powerful strategies is to reduce the molecule's conformational flexibility. By introducing rigid structural elements, we can pre-organize the peptidomimetic into the precise three-dimensional shape required for binding to a biological target, thereby enhancing potency and selectivity while simultaneously increasing resistance to enzymatic breakdown.[3]
α,α-disubstituted amino acids (ααAAs), such as the well-studied α-aminoisobutyric acid (Aib), are potent inducers of helical conformations.[4][5][6][7] The presence of two substituents on the α-carbon sterically restricts the available Ramachandran (φ, ψ) space, compelling the peptide backbone to adopt well-defined secondary structures, most commonly the 3₁₀- or α-helix.[4][5][6] Methyl 2-amino-2-methylpentanoate, the focus of this guide, serves as a lipophilic analogue to Aib, offering similar conformational directing effects with altered solubility and side-chain interaction profiles.
Workflow Overview
The successful design and validation of a peptidomimetic using the methyl 2-amino-2-methylpentanoate scaffold follows a multi-stage process. This guide provides detailed protocols for the key steps outlined below.
Caption: High-level workflow for peptidomimetic development.
Phase 1: Synthesis of the Fmoc-Protected Building Block
Before incorporation into a peptide sequence, the raw amino acid scaffold must be synthesized and protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for modern SPPS.
Protocol 1: Synthesis of Methyl 2-Amino-2-Methylpentanoate HCl
The synthesis of the core amino acid ester can be achieved via several routes. A common laboratory-scale method is the Fischer esterification of the corresponding amino acid, 2-amino-2-methylpentanoic acid. For this protocol, we adapt a general, robust method using thionyl chloride, which generates the acid catalyst in situ.[8][9]
Rationale: This method is efficient and proceeds under mild conditions. Using thionyl chloride in methanol generates HCl gas, which protonates the methanol, and the subsequent nucleophilic attack on the amino acid's carboxyl group is catalyzed.[9]
Materials:
2-amino-2-methylpentanoic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂)
Diethyl ether (anhydrous)
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-amino-2-methylpentanoic acid (10.0 g, 68.9 mmol) in anhydrous methanol (150 mL).
Cooling: Cool the suspension to 0 °C in an ice bath.
Catalyst Addition: Slowly add thionyl chloride (7.5 mL, 103 mmol, 1.5 equiv) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The suspension should become a clear solution.
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
Purification: The resulting white solid (crude methyl 2-amino-2-methylpentanoate hydrochloride) can be triturated with cold diethyl ether, filtered, and dried in vacuo to yield the final product.
QC Check: Confirm product identity via ¹H NMR and mass spectrometry. Expected M+H⁺ for the free base is 146.12.
Protocol 2: Fmoc-Protection of the Scaffold
The free amine of the synthesized scaffold must be protected to allow for controlled, sequential amide bond formation during SPPS. The use of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is a standard and efficient method.[10]
Rationale: Fmoc-OSu is a stable, easy-to-handle reagent that reacts cleanly with the primary amine.[10] The reaction is performed under basic conditions (e.g., NaHCO₃) to deprotonate the amine, enhancing its nucleophilicity.
Ethyl acetate and Hexane (for extraction/purification)
1 M HCl solution
Procedure:
Dissolution: Dissolve methyl 2-amino-2-methylpentanoate HCl (5.0 g, 27.5 mmol) in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane (100 mL).
Fmoc-OSu Addition: To this solution, add Fmoc-OSu (9.3 g, 27.5 mmol, 1.0 equiv) dissolved in 50 mL of dioxane.
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.
Work-up: Dilute the reaction with 200 mL of water and extract with ethyl acetate (3 x 100 mL).
Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The resulting crude product can be purified by flash chromatography (silica gel, gradient of ethyl acetate in hexane) to yield the pure Fmoc-protected building block.
QC Check: Confirm product identity and purity (>98%) via HPLC and LC-MS. Expected M+H⁺ is 368.18.
Phase 2: Incorporation into a Peptide Sequence via SPPS
The primary challenge when incorporating α,α-disubstituted amino acids is the steric hindrance around the carboxylic acid and the N-terminal amine.[11][12][13] This slows down both the deprotection and coupling steps of the SPPS cycle.
The Challenge of Steric Hindrance
Caption: Steric hindrance necessitates more potent coupling strategies.
Protocol 3: Optimized SPPS Cycle for Hindered Residues
This protocol outlines modifications to a standard Fmoc-SPPS cycle to efficiently incorporate the custom scaffold.
Key Optimizations:
Coupling Reagent: Standard coupling reagents are often insufficient.[14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier reagent for hindered couplings due to the formation of a highly reactive OAt-active ester.[11][15]
Double Coupling: To ensure the reaction goes to completion, a second coupling step with fresh reagents is highly recommended.[14]
Extended Deprotection: The bulky side chain can also hinder the removal of the Fmoc group. Extending the deprotection time or using a stronger base solution (e.g., with DBU) can be beneficial.[16]
Materials & Reagents:
Fmoc-Rink Amide resin (or other suitable solid support)
Resin Swelling: Swell the resin in DMF for 30 minutes.
Fmoc Deprotection:
Treat the resin with deprotection solution for 3 minutes. Drain.
Treat again with fresh deprotection solution for 15-20 minutes. Drain.
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
QC Check: Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue bead result).[16]
Amino Acid Coupling (Double Coupling Protocol):
Pre-activation: In a separate vial, dissolve the Fmoc-scaffold-OH (4 equiv), HATU (3.9 equiv), and DIPEA (8 equiv) in DMF. Allow to pre-activate for 2-5 minutes.[14]
First Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes. Drain.[14]
Wash: Wash the resin with DMF (3x).
Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution. Agitate for 45-60 minutes. Drain.
Wash: Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
Repeat: Continue with subsequent deprotection and coupling cycles for the remainder of the peptide sequence.
Final Cleavage and Deprotection:
After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
Centrifuge, decant the ether, and dry the peptide pellet.
Phase 3: Purification and Structural Characterization
Once synthesized, the peptidomimetic must be purified and its structure confirmed. The introduced scaffold is expected to induce a specific secondary structure, which can be verified experimentally.
Protocol 4: Purification and Identity Confirmation
1. Purification by Reverse-Phase HPLC (RP-HPLC):
System: A preparative RP-HPLC system with a C18 column.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Procedure:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
Inject the solution onto the column.
Elute the peptide using a linear gradient (e.g., 5% to 95% B over 30-40 minutes).
Monitor the elution at 220 nm and 280 nm.
Collect fractions corresponding to the major peak.
QC Check: Analyze collected fractions by analytical HPLC to assess purity (>95%).
Lyophilize the pure fractions to obtain the final peptide as a white powder.
2. Identity Confirmation by LC-MS:
Analyze the purified peptide using LC-MS to confirm its molecular weight. The observed mass should match the calculated theoretical mass.
Protocol 5: Secondary Structure Analysis
1. Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a rapid, powerful tool for assessing the overall secondary structure of peptides in solution.[17][18][19]
Rationale: Helical structures (α-helix and 3₁₀-helix) exhibit a characteristic CD spectrum with negative minima around 208 nm and 222 nm, and a positive maximum around 195 nm.
Procedure:
Prepare a peptide stock solution (e.g., 1 mg/mL in water).
Dilute the stock to a final concentration of 0.1-0.2 mg/mL in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4).
To promote helicity, spectra can also be recorded in the presence of a co-solvent like trifluoroethanol (TFE).[19]
Acquire spectra from 190 nm to 260 nm in a 1 mm path-length cuvette.
Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.
Data Interpretation: The presence of strong negative signals at ~208 and ~222 nm is a clear indicator of helical content.
Rationale: 2D NMR experiments like TOCSY, NOESY, and ROESY can be used to assign all proton resonances and identify through-space proximities. For helical structures, characteristic short-range NOEs (Nuclear Overhauser Effects) are expected, such as dNN(i, i+1) and dαN(i, i+3). The absence of a CαH proton for the scaffold simplifies certain regions of the spectrum.
Procedure:
Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 90/10 or a TFE/water mixture) to a concentration of 1-5 mM.
Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY/ROESY) on a high-field spectrometer (≥600 MHz).
Assign the proton resonances using established methodologies.
Identify and quantify key NOE cross-peaks to determine inter-proton distances.
Use the distance restraints to calculate a family of 3D structures using molecular dynamics software.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low Coupling Efficiency
Insufficient activation of the hindered amino acid; Peptide aggregation on resin.
Use a more potent coupling reagent like HATU or COMU.[11][15] Perform a double coupling.[14] Use a solvent with better solvating properties like NMP instead of DMF.
Incomplete Fmoc Deprotection
Steric hindrance blocking access of piperidine to the Fmoc group.
Increase deprotection time (e.g., 20-30 min for the second step). Use a stronger deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).[16]
Peptide Insoluble After Cleavage
The sequence is highly hydrophobic due to the scaffold's pentyl group.
Modify the peptide sequence to include more hydrophilic residues (e.g., Lys, Arg, Asp). Purify and handle in solvents containing organic modifiers like acetonitrile or isopropanol.
No Helical Signature in CD
The scaffold is not sufficient to induce helicity in the chosen sequence or length; Peptide is too short.
A minimum of 4-6 residues is often needed to stabilize a helical turn.[5][6] Flank the scaffold with other helix-promoting residues (e.g., Ala, Leu).
References
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
Ismail, B., & Balaram, P. (1989). The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed.
Schweitzer-Stenner, R., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations.
Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib)
BenchChem Technical Support Center. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Lee, M., et al. (2022). Structural characterization of synthetic peptides by circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopies.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
Zieleniewski, F., et al. (2024). Challenges and recent advancements in the synthesis of alpha, alpha-disubstituted alpha-amino acids. PMC.
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
BenchChem Technical Support Center. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
BioPharmaSpec.
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
Kumar, A., et al. (2025). A Review on Introduction, Importance and Applications of Peptidomimetics. Journal of Pharmaceutical Research.
Kumar, A., et al. (2025). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research.
Pulsinelli, E., et al. (2003). Structural investigation of proapoptotic peptide by CD and NMR spectroscopy. PubMed.
BenchChem. (2025).
Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
Application Note: HPLC Separation Methods for -Methyl Amino Acid Enantiomers Executive Summary & Scientific Rationale -Methyl amino acids are non-proteinogenic building blocks critical in peptide drug discovery. The subs...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: HPLC Separation Methods for
-Methyl Amino Acid Enantiomers
Executive Summary & Scientific Rationale
-Methyl amino acids are non-proteinogenic building blocks critical in peptide drug discovery. The substitution of the -hydrogen with a methyl group restricts conformational flexibility (inducing helical structures) and confers resistance to proteolytic degradation.
However, this structural modification introduces a quaternary chiral center , creating significant steric hindrance that complicates standard enantioseparation techniques. Unlike standard
-amino acids, the bulky methyl group can impede the formation of transient diastereomeric complexes required for chiral recognition.
This guide details three validated protocols to overcome these steric challenges:
Zwitterionic Ion-Exchange (ZWIX): The modern "gold standard" for underivatized amino acids, utilizing double ion-pairing.
Crown Ether Complexation: A robust method for primary amines utilizing host-guest chemistry.
Sterically-Optimized Marfey’s Derivatization: An indirect method modified to drive reaction kinetics to completion despite steric crowding.
Decision Framework
Select the appropriate methodology based on your analyte's properties and available instrumentation.
Figure 1: Decision tree for selecting the optimal separation strategy based on analyte structure and workflow constraints.
Method A: Zwitterionic Ion-Exchange (ZWIX)
Best for: Underivatized
-methyl amino acids, scalability, and MS compatibility.
Mechanism
The CHIRALPAK ZWIX(+) and ZWIX(-) columns employ Cinchona alkaloid-derived selectors fused with a chiral sulfonic acid.[1][2] This creates a double ion-pairing mechanism :
The analyte's carboxylate group (
) interacts with the selector's quinuclidine cation.
The analyte's ammonium group (
) interacts with the selector's sulfonate anion.
This "molecular clamp" is highly effective even with the steric bulk of an -methyl group.
Protocol
Column: CHIRALPAK ZWIX(+) or ZWIX(-),
, .[3]
Temperature: (lower temperatures can enhance resolution).
Preparation: Premix MeOH and MeCN. Add water, then Formic Acid, then DEA. Order matters to prevent salt precipitation.
Equilibration: Flush column with 20 column volumes. The baseline may take longer to stabilize due to the ion-exchange equilibrium.
Sample Dilution: Dissolve sample in the mobile phase (
). Avoid pure water or high-organic diluents that disrupt the ion-pairing environment.
Elution Order Reversal: If the target enantiomer co-elutes with impurities on ZWIX(+), switch to ZWIX(-) to reverse the elution order (Pseudo-enantiomeric columns).
Method B: Crown Ether Complexation
Best for:
-Methyl amino acids with a primary amine (); robust QC methods.
Mechanism
Crown ethers (e.g., 18-crown-6 derivatives) form a host-guest inclusion complex with the protonated primary amine (
). The three hydrogens of the ammonium group hydrogen bond with the ether oxygens.
Constraint: This method fails for secondary amines (e.g., -methylproline) because they lack the three protons necessary for the tripod hydrogen bonding arrangement.
Protocol
Column: CROWNPAK CR-I(+) or CR-I(-),
, .[5][6]
Temperature: (Sub-ambient cooling often sharply increases ).
Parameter
Condition
Note
Mobile Phase
Aqueous Perchloric Acid ()
Acidic pH is required to protonate the amine.
Organic Modifier
Methanol ()
High organic content decreases retention.
Flow Rate
Detection
UV
Perchloric acid has low UV cutoff.
Step-by-Step Workflow:
Mobile Phase Prep: Prepare
of in ultrapure water to make pH 1.0.
Safety: Perchloric acid is corrosive. Use proper PPE.
Thermostat: Set column oven to
. Lower temperature reduces molecular vibration, stabilizing the host-guest complex.
Injection: Inject
.
System Suitability: Expect Resolution (
) . If is low, decrease MeOH percentage.
Method C: Indirect Separation (Marfey's Reagent)
Best for: High sensitivity (MS detection), complex biological matrices, or when chiral columns are unavailable.
The Steric Challenge
Standard Marfey's protocols use
(FDAA).[7] The reaction involves a nucleophilic aromatic substitution. For -methyl amino acids, the nucleophilic amine is attached to a quaternary carbon, significantly slowing the reaction rate compared to standard amino acids. Incomplete derivatization is a common failure mode.
Optimized Protocol for Hindered Amines
Reagents:
FDAA (
in acetone).
.
(Quenching).
Step-by-Step Workflow:
Mix: In a microvial, combine
sample () + + FDAA solution.
Heat (Critical Step): Incubate at
for 90 minutes .
Note: Standard amino acids require only
for 60 mins. The extra heat/time overcomes the activation energy barrier imposed by the -methyl group.
Quench: Add
of to stop the reaction and protonate the derivatives.
Separation:
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),
-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Journal of Chromatography A.
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." Chiral Technologies Application Notes.
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][4][6][8][9][10][11][12][13][14][15]
Procedure for N-protection of methyl 2-amino-2-methylpentanoate
An Application Guide to the N-Protection of Methyl 2-amino-2-methylpentanoate for Advanced Synthetic Applications Abstract This technical guide provides detailed application notes and protocols for the N-protection of me...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the N-Protection of Methyl 2-amino-2-methylpentanoate for Advanced Synthetic Applications
Abstract
This technical guide provides detailed application notes and protocols for the N-protection of methyl 2-amino-2-methylpentanoate, a sterically hindered α,α-disubstituted amino ester. Such compounds are of significant interest in medicinal chemistry and drug development as building blocks for creating conformationally constrained peptides and peptidomimetics. The steric hindrance posed by the quaternary α-carbon presents unique challenges for standard protection methodologies. This document outlines optimized procedures for the introduction of the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups, with a focus on the causal principles behind experimental choices, troubleshooting, and ensuring high reaction yields.
Introduction: The Challenge and Significance of α,α-Disubstituted Amino Esters
α,α-Disubstituted amino acids are crucial components in modern drug design. Their incorporation into peptide backbones induces specific conformational constraints, such as stable helical or turn structures, which can enhance biological activity, improve metabolic stability, and increase receptor selectivity. Methyl 2-amino-2-methylpentanoate is a representative example of this class, featuring a quaternary stereocenter that sterically shields the α-amino group.
The first critical step in utilizing these building blocks in peptide synthesis is the efficient and clean protection of the nucleophilic amino group.[1] This "masking" prevents unwanted side reactions during subsequent carboxyl group activation and peptide coupling steps.[1] However, the steric bulk surrounding the nitrogen atom in methyl 2-amino-2-methylpentanoate significantly reduces its nucleophilicity, often leading to sluggish or incomplete reactions under standard conditions. This guide addresses these challenges by providing robust protocols tailored for this demanding substrate class.
Strategic Selection of an N-Protecting Group
The choice of a protecting group is dictated by its stability under subsequent reaction conditions and the ease of its selective removal. For α,α-disubstituted amino esters, the most common and practical choices for solution-phase synthesis are the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
tert-Butoxycarbonyl (Boc) Group: This is arguably the most widely used protecting group for amines due to its stability to most bases and nucleophiles.[2][3] Its introduction via di-tert-butyl dicarbonate (Boc₂O) is well-established.[3][4] For hindered amines, the reaction may require catalytic activation to proceed efficiently.[]
Carboxybenzyl (Cbz or Z) Group: As one of the original protecting groups in peptide chemistry, the Cbz group offers robust stability to both acidic and basic conditions, making it an excellent orthogonal partner to other protecting groups.[1] It is typically introduced using benzyl chloroformate (Cbz-Cl) and is readily removed by catalytic hydrogenolysis, a mild and highly selective method.[6][7]
Experimental Protocols and Methodologies
The following protocols have been designed to maximize yield and purity for the N-protection of the sterically hindered methyl 2-amino-2-methylpentanoate.
This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For sterically hindered amines, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction, but must be used judiciously to avoid side reactions.[4] A non-nucleophilic base is employed to scavenge the acid byproduct without competing in the reaction.
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The resulting unstable intermediate collapses, releasing CO₂, t-butanol, and the desired N-Boc protected product.
Materials and Reagents:
Reagent
Formula
M.W. ( g/mol )
Equivalents
Methyl 2-amino-2-methylpentanoate
C₇H₁₅NO₂
145.20
1.0
Di-tert-butyl dicarbonate (Boc₂O)
C₁₀H₁₈O₅
218.25
1.1 - 1.5
Triethylamine (TEA) or DIPEA
C₆H₁₅N
101.19
1.5 - 2.0
Dichloromethane (DCM) or Acetonitrile
CH₂Cl₂ or CH₃CN
-
Solvent
4-(Dimethylamino)pyridine (DMAP)
C₇H₁₀N₂
122.17
0.05 - 0.1
Step-by-Step Procedure:
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-amino-2-methylpentanoate (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
Base Addition: Add triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of DCM and add it dropwise to the stirring solution. If the reaction is sluggish (as monitored by TLC), add a catalytic amount of DMAP (0.05 eq).
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Work-up:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 5% aqueous citric acid solution (2x), saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expert Insights & Causality:
Why use excess Boc₂O and Base? The steric hindrance slows the reaction, so using a slight excess of the Boc reagent and base helps drive the reaction to completion.
The Role of DMAP: DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate with Boc₂O. However, with primary amines, it can sometimes promote the formation of a double-Boc protected side product, so it should be used in catalytic amounts only.[]
Solvent Choice: Anhydrous aprotic solvents like DCM or acetonitrile are preferred to prevent hydrolysis of the Boc anhydride.[3]
Protocol 2: N-Carboxybenzyl (Cbz) Protection
This classic method, often referred to as the Schotten-Baumann reaction, involves the acylation of the amine with benzyl chloroformate under basic conditions.[1] The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[1][8]
Reaction Mechanism: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion to form the stable carbamate product.[8]
Materials and Reagents:
Reagent
Formula
M.W. ( g/mol )
Equivalents
Methyl 2-amino-2-methylpentanoate
C₇H₁₅NO₂
145.20
1.0
Benzyl Chloroformate (Cbz-Cl)
C₈H₇ClO₂
170.59
1.1
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
2.5
Dioxane or Tetrahydrofuran (THF)
C₄H₈O₂ or C₄H₈O
-
Solvent
Water
H₂O
-
Solvent
Step-by-Step Procedure:
Setup: In a flask, dissolve methyl 2-amino-2-methylpentanoate (1.0 eq) in a 2:1 mixture of dioxane and water.
Base Addition: Add sodium bicarbonate (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath with vigorous stirring.
Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. A white precipitate may form.
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring vigorously for 4-6 hours. Monitor the reaction progress by TLC.
Work-up:
Dilute the reaction mixture with water and transfer to a separatory funnel.
Extract the product with ethyl acetate (3x).
Combine the organic layers and wash sequentially with 1 M HCl (1x) to remove any unreacted amine, followed by saturated aqueous sodium bicarbonate (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel if required.
Expert Insights & Causality:
Biphasic System: The use of a dioxane/water or THF/water solvent system allows both the organic-soluble starting material and the water-soluble inorganic base to be present and react effectively.
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of Cbz-Cl is critical to prevent side reactions and potential degradation of the reagent.
Choice of Base: Sodium bicarbonate is a mild base, sufficient to neutralize the HCl generated. Stronger bases like NaOH could potentially lead to the hydrolysis of the methyl ester or the Cbz-Cl reagent.
Workflow Diagram
The following diagram illustrates the general workflow for the N-protection of methyl 2-amino-2-methylpentanoate.
Caption: General workflow for Boc and Cbz N-protection strategies.
References
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Gravel, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3). Retrieved from [Link]
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15493-15521. Retrieved from [Link]
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products.
Pearson Education. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Cbz-protected α-Tfm-Ala. Retrieved from [Link]
MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2769. Retrieved from [Link]
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Royal Society of Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(7), 1296-1317. Retrieved from [Link]
Google Patents. (n.d.). WO2004000784A1 - Preparation of protected amino acids.
MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Pharmaceuticals, 17(9), 1133. Retrieved from [Link]
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
Oxford Academic. (2006). Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. Chemical and Pharmaceutical Bulletin, 54(6), 882-885. Retrieved from [Link]
PubMed. (2023). Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129392. Retrieved from [Link]
NIST. (n.d.). (S)-methyl 2-methylpentanoate. Retrieved from [Link]
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Technical Support Center: Navigating the Challenges of N-Methyl Amino Acid Coupling
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals engaged in peptide synthesis. The incorporation of N-methylated amino acids is a powerful strategy for enhancing t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals engaged in peptide synthesis. The incorporation of N-methylated amino acids is a powerful strategy for enhancing the pharmacological properties of peptides, including improved metabolic stability, cell permeability, and conformational control.[1][2][3] However, these modifications introduce significant synthetic challenges, primarily due to steric hindrance.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the coupling of N-methylated amino acids. Our goal is to equip you with the knowledge to not only overcome these hurdles but also to understand the chemical principles behind the recommended strategies.
Frequently Asked Questions (FAQs)
Q1: What makes coupling N-methyl amino acids so difficult?
The primary challenges stem from two interconnected factors:
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the incoming activated amino acid.[4][5] This increased bulk around the reactive amine significantly slows down the rate of peptide bond formation compared to a primary amine.
Reduced Nucleophilicity: The electron-donating nature of the methyl group makes the secondary amine of an N-methylated residue less nucleophilic than a primary amine.[4] This inherent decrease in reactivity further compounds the challenge posed by steric bulk.
These factors often lead to incomplete reactions, resulting in low yields and the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[6][7]
Q2: My standard coupling protocol with DIC/HOBt failed for an N-methylated residue. Which coupling reagents should I use instead?
Standard carbodiimide-based reagents like DCC or DIC are generally not reactive enough to overcome the steric barrier of N-methyl amino acids.[4] For these challenging couplings, more potent activating reagents are required. The most effective choices are typically phosphonium or aminium/uronium salts.
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[4][8][9] HATU, in particular, is frequently cited for achieving high coupling yields with N-methylated amino acids.[3][10] These reagents react with the carboxylic acid to form highly reactive OAt or Oxyma active esters, which can more effectively acylate the sterically hindered N-methyl amine.[8][9]
Phosphonium Salts: Reagents such as PyAOP , PyBOP , and the highly reactive PyBrOP are excellent choices.[4][8][11] PyAOP is noted to be especially effective when coupling an N-protected N-methyl amino acid onto another N-methyl amino acid.[11] For particularly stubborn couplings, the increased reactivity of PyBrOP can be beneficial.[3][8][11]
Table 1: Comparison of Recommended Coupling Reagents for N-Methyl Amino Acids
Reagent Family
Examples
Key Characteristics & Recommendations
Aminium/Uronium
HATU, HCTU, COMU
HATU is the most widely recommended for its high efficiency and ability to suppress racemization.[8][9][10] COMU offers comparable efficiency to HATU with the added benefit of being non-explosive and having better solubility.[8] HCTU is also effective but generally considered slightly less potent than HATU for N-methylated residues.[3]
Phosphonium
PyBOP, PyAOP, PyBrOP
PyBOP is a classic, effective reagent, often used with additives like HOAt for improved performance.[7] PyAOP is the HOAt analogue of PyBOP, offering faster coupling rates.[8][11] PyBrOP is exceptionally reactive and reserved for the most difficult couplings, though caution is needed due to its potential to cause racemization with prolonged reaction times.[8]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Coupling Efficiency
You've performed a coupling step involving an N-methyl amino acid and your subsequent analysis (e.g., mass spectrometry of a test cleavage) shows a high proportion of starting material or a deletion sequence.
The workflow below outlines a systematic approach to diagnosing and resolving poor coupling efficiency.
Caption: Troubleshooting workflow for low N-methyl coupling efficiency.
Confirm Your Monitoring Method: The standard Kaiser (ninhydrin) test does not work for N-methylated (secondary) amines as it relies on a primary amine to form the characteristic blue color.[4] You must use a test specific for secondary amines, such as the Bromophenol Blue (BPB) test .[3][4] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.[4][7]
Upgrade Your Coupling Reagent: As detailed in the FAQ, if you are not already using a high-reactivity aminium or phosphonium salt, switch to one. HATU is an excellent first choice.[3][10]
Optimize Reaction Conditions:
Double Couple: Simply repeating the coupling step is often sufficient. After the first coupling, wash the resin thoroughly with DMF and then perform a second coupling with a fresh solution of activated amino acid.[4]
Increase Reaction Time: Sterically hindered couplings are slow. Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight.[5]
Pre-activation: Allow the Fmoc-amino acid and the coupling reagent (e.g., HATU) to pre-activate in the presence of a base for 2-5 minutes before adding the mixture to the resin.[4][10] This ensures the active ester is fully formed before it encounters the resin-bound amine.
Employ Advanced Techniques:
Microwave-Assisted SPPS: Applying microwave energy can significantly accelerate slow reactions and drive difficult couplings to completion.[2] This is a powerful tool for overcoming steric hindrance.
Solvent Choice: If peptide aggregation is suspected (often an issue in "difficult" sequences), switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[12][13] NMP is a better solvating agent for growing peptide chains and can help disrupt secondary structures that may be blocking reactive sites.[12][13][14]
Problem 2: Significant Epimerization Detected in the Final Product
Your final peptide is pure, but you detect a significant amount of a diastereomer, indicating that epimerization (racemization at a chiral center) has occurred at the N-methylated residue during coupling.
Epimerization during coupling typically occurs through one of two pathways after the carboxyl group is activated:
Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[8]
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate, which is achiral. Reprotonation can occur from either face, leading to epimerization.[8]
N-methyl amino acids are particularly susceptible to epimerization.[15] The presence of tertiary amine salts, formed from the base (e.g., DIPEA) and the acidic activator, has been shown to have a profound effect on promoting racemization in N-methylated residues.
Caption: General mechanisms of amino acid epimerization during peptide coupling.
Change the Base: The strength and steric bulk of the base are critical.
Avoid DIPEA if possible: N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base commonly used in SPPS. However, its strength can promote α-proton abstraction.
Use a Weaker or More Hindered Base: Switch to N-Methylmorpholine (NMM) or, even better, a highly hindered, weaker base like 2,4,6-collidine (sym-collidine).[1][8][16] Collidine has been shown to produce the least amount of racemic product in many cases.[16]
Use Additives: Incorporate additives that accelerate the coupling reaction, thereby minimizing the time the activated amino acid is susceptible to epimerization.
HOAt (1-Hydroxy-7-aza-1H-benzotriazole): This is more effective than the classic HOBt at both accelerating coupling and suppressing racemization.[8] Using a HATU/HOAt system is a robust combination.
HOOBt (Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine): This additive has also been shown to suppress epimerization more effectively than HOBt.[17]
Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature if you were previously using elevated temperatures).[8][17] Lower temperatures disfavor the epimerization pathway.
Avoid Polar Solvents if Practical: Polar solvents can promote racemization.[15] While DMF and NMP are standard and necessary for solvation, be aware that they are polar. If working in solution phase, less polar solvents like dichloromethane (DCM) may reduce epimerization, but solubility can become an issue.[17]
Protocols
Protocol 1: High-Efficiency Coupling of an Fmoc-N-Methyl Amino Acid Using HATU
This protocol is designed to maximize coupling efficiency for a sterically hindered N-methylated residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
Fmoc-deprotected peptide-resin (1 eq)
Fmoc-N-methyl-amino acid (4 eq)
HATU (3.9 eq)
2,4,6-Collidine or N-Methylmorpholine (NMM) (8 eq)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5 times).[10]
Activation Solution Preparation (Pre-activation):
In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 eq) and HATU (3.9 eq) in DMF or NMP.[3][10]
Add the base (Collidine or NMM, 8 eq) to the solution.[3]
Allow the solution to stand for 2-5 minutes at room temperature to pre-activate the amino acid.
Coupling Reaction:
Add the activated amino acid solution to the vessel containing the swollen, deprotected peptide-resin.
Agitate the mixture (e.g., via nitrogen bubbling or orbital shaking) for a minimum of 2 hours at room temperature. For particularly difficult couplings, extend this time to 4 hours or more.[10]
Monitoring:
Take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with methanol.
Perform the Bromophenol Blue test.[3] Add a few drops of the BPB test solution. A yellow color indicates completion. A blue or green color indicates free amines are still present.
Recoupling (if necessary):
If the BPB test is blue/green, drain the coupling solution from the reaction vessel.
Wash the resin thoroughly with DMF (3 times).
Repeat steps 2-4 for a second coupling.
Washing: Once the coupling is complete (BPB test is yellow), drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove all excess reagents and byproducts before proceeding to the next Fmoc-deprotection step.[10]
Protocol 2: On-Resin N-Methylation of a Primary Amine
This protocol can be used when the desired Fmoc-N-methyl amino acid is not commercially available. It involves methylating a primary amine after it has been incorporated into the peptide chain. The most common method is the Fukuyama-Mitsunobu reaction adapted for solid phase.
Materials:
N-terminally deprotected peptide-resin (1 eq)
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq)
Collidine (10 eq)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Dimethyl sulfate ((CH₃)₂SO₄)
2-Mercaptoethanol
NMP
Procedure:
Sulfonylation:
Swell the N-terminally deprotected peptide-resin in NMP.
In a separate vial, dissolve o-NBS-Cl (4 eq) and collidine (10 eq) in NMP.
Add this solution to the resin and react for 30 minutes to protect the primary amine as a sulfonamide.[4]
Methylation:
Wash the resin thoroughly with NMP.
Add a solution of DBU and dimethyl sulfate in NMP to the sulfonamide-resin and agitate for 5-10 minutes.[7] Caution: Dimethyl sulfate is highly toxic and carcinogenic.
Desulfonylation:
Wash the resin with NMP.
To remove the o-NBS protecting group, treat the resin with a solution of 2-mercaptoethanol and DBU in NMP.[4]
Washing: Thoroughly wash the resin with NMP and DCM to prepare it for the next coupling step.[4]
References
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Springer Protocols. [Link]
Fields, C. G., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
Technical Support Center: Methyl 2-Amino-2-Methylpentanoate Synthesis
This guide serves as a technical support center for the synthesis and optimization of methyl 2-amino-2-methylpentanoate (also known as -methylnorvaline methyl ester). It is designed for researchers encountering yield lim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for the synthesis and optimization of methyl 2-amino-2-methylpentanoate (also known as
-methylnorvaline methyl ester). It is designed for researchers encountering yield limitations due to the steric hindrance inherent to -disubstituted amino acids.
Q1: Why is the yield for this specific ester consistently lower than standard amino acids (e.g., Leucine, Valine)?
Technical Insight:
The core issue is steric hindrance at the
-carbon. Unlike standard amino acids, methyl 2-amino-2-methylpentanoate possesses a quaternary center (an -methyl group and an -propyl group).
Mechanism Blockade: The tetrahedral intermediate required for Fischer esterification is difficult to form because the nucleophilic attack of methanol on the carbonyl carbon is physically obstructed by the bulky alkyl groups.
Thermodynamics: The equilibrium constant for esterification of hindered acids is often less favorable.
Stability: The free base ester is prone to cyclization (diketopiperazine formation) or hydrolysis if not stored correctly.
Q2: What is the most robust synthetic route for high-yield production?
Recommendation:
Do not attempt direct alkylation of glycine equivalents if you require multi-gram scale with high purity. The Bucherer-Bergs pathway followed by Thionyl Chloride-mediated esterification is the industry standard for
-disubstituted amino acids.
The Workflow:
Precursor: 2-Pentanone (Methyl propyl ketone).
Core Synthesis: Bucherer-Bergs reaction to form the 5-methyl-5-propylhydantoin.
Hydrolysis: Alkaline hydrolysis to yield 2-amino-2-methylpentanoic acid.
Esterification:
/ MeOH (anhydrous) with extended reflux.
Part 2: Critical Process Parameters (CPP) & Optimization
Optimization Dashboard
If your isolated yield is < 60% , consult the parameter adjustments below.
Parameter
Standard Protocol
Optimized for Steric Bulk
Why?
Reagent
(1.1 - 1.5 eq)
(3.0 - 4.0 eq)
Excess reagent acts as a desiccant, driving equilibrium forward by consuming water.
Temperature
Thermal energy is required to overcome the activation energy barrier of the hindered carbonyl.
Time
4 - 12 hours
24 - 48 hours
Steric hindrance significantly reduces the reaction rate ().
Solvent
Methanol (Reagent Grade)
Methanol (Anhydrous, <50 ppm )
Any water present competes with methanol, reversing the equilibrium.
Concentration
0.1 M
0.5 - 1.0 M
Higher concentration favors bimolecular collisions in slow reactions.
Part 3: Step-by-Step Optimized Protocol
Objective: Synthesis of Methyl 2-amino-2-methylpentanoate Hydrochloride
Scale: 10 mmol basis
Phase 1: Esterification (The Critical Step)
Pre-requisite: Starting material 2-amino-2-methylpentanoic acid must be dry.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (
or ).
Solvent Charge: Add 20 mL of Anhydrous Methanol under nitrogen or argon atmosphere.
Activation (Exothermic): Cool the methanol to -10°C to 0°C (ice/salt bath).
Reagent Addition: Dropwise, add 2.2 mL Thionyl Chloride (
before the amino acid generates the active esterification reagent (HCl/MeOH) and scavenges moisture.
Substrate Addition: Add 1.31 g of 2-amino-2-methylpentanoic acid (10 mmol) in one portion.
Reaction:
Allow to warm to Room Temperature (RT) over 30 mins.
Heat to Reflux (
) and stir for 24 to 36 hours .
Monitoring: TLC (n-Butanol/Acetic Acid/Water 4:1:1) with Ninhydrin stain. Look for the disappearance of the lower Rf spot (acid) and appearance of a higher Rf spot (ester).
Workup:
Cool to RT.
Concentrate in vacuo (Rotary Evaporator) to remove MeOH and excess
. Do not exceed 40°C to avoid degradation.
Co-evaporation: Add 10 mL of dry toluene or DCM and re-evaporate (repeat 2x) to chase off residual HCl and traces of water.
Isolation:
The residue is likely a viscous oil or sticky solid.
Trituration: Add 20 mL of cold Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). Vigorously stir/sonicate to induce crystallization.
Filter the white solid under inert atmosphere if possible.
Yield Target: >85% as the Hydrochloride salt.
Part 4: Troubleshooting Guide (FAQ)
Q: My reaction mixture turned dark brown/black. What happened?
Diagnosis: Thermal decomposition or oxidation.
Fix:
Control Exotherm: Did you add
too fast at RT? Always add at .
Inert Atmosphere: Use Nitrogen/Argon.
-methyl amino acids can be sensitive to oxidative degradation at high temperatures.
Purify Precursor: Ensure your starting amino acid is free of metallic impurities (from Bucherer-Bergs hydrolysis) which can catalyze degradation.
Q: I cannot get a solid precipitate; it remains an oil.
Diagnosis: Residual solvent or hygroscopic salt.
Fix:
High Vacuum: Dry the oil under high vacuum (< 1 mbar) for 12 hours.
Seed Crystal: If available, add a micro-spatula of pure product.
Solvent Swap: Try triturating with Hexane/EtOAc (9:1) instead of pure ether.
Storage: Store the oil in a desiccator; it may crystallize slowly over days.
Q: NMR shows a split peak for the methyl ester or starting material presence.
Diagnosis: Incomplete reaction or Rotamers?
Fix:
Check Conversion: If starting material (acid) signals are present (check
-methyl shift), the reaction failed to reach equilibrium. Action: Resubmit the crude oil to the reaction conditions with fresh .
Rotamers: Unlikely for this simple chain, but ensure the "split" isn't just the diastereotopic protons of the propyl group.
Part 5: Workflow Visualization
Caption: Optimized workflow for the esterification of sterically hindered
-methyl amino acids.
References
Thionyl Chloride/Methanol Method : Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[1][4][5] Available at: [Link]
Technical Support Center: Stereochemical Integrity in N-Methylnorvaline Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization during the incorporation o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization during the incorporation of N-methylnorvaline into synthetic peptides. Here, we will explore the underlying mechanisms of racemization and offer field-proven strategies to ensure the stereochemical purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the process where a chiral amino acid, like L-N-methylnorvaline, loses its stereochemical integrity, resulting in a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The presence of these diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy and may introduce unforeseen off-target effects.[1]
Q2: Why is N-methylnorvaline particularly susceptible to racemization during peptide coupling?
A2: N-methylated amino acids, including N-methylnorvaline, present a unique challenge due to the presence of the N-methyl group. This group introduces significant steric hindrance, which can slow down the desired peptide bond formation.[2][3][4][5][6] This sluggish reaction rate provides a larger window of opportunity for the primary racemization pathway to occur. The main mechanism of racemization for activated amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[7][8][9] The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. While urethane-protected amino acids (like Fmoc- and Boc-) are generally less prone to forming oxazolones than amide-protected ones, the challenging nature of coupling N-methylated residues can still favor this side reaction.[7]
Q3: Which factors have the most significant impact on racemization during the coupling of N-methylnorvaline?
A3: Several factors can influence the extent of racemization:
Coupling Reagents: The choice of coupling reagent is paramount. While standard carbodiimides like DCC and DIC can be effective, they often require additives to suppress racemization.[1][10][11] More potent uronium/aminium or phosphonium salt-based reagents are generally preferred for sterically hindered couplings.[2][4][11]
Base: The type and concentration of the base used play a crucial role. Strong, non-sterically hindered bases can accelerate racemization.[1][12][13]
Activation Time: Prolonged pre-activation of the amino acid before coupling increases the likelihood of oxazolone formation and subsequent racemization.[1][14]
Temperature: Elevated temperatures can increase the rate of racemization.[1]
Solvent: The polarity of the solvent can also affect the rate of racemization, with more polar solvents sometimes promoting it.[15][16]
Troubleshooting Guide: Minimizing Racemization of N-Methylnorvaline
This section provides a systematic approach to troubleshooting and mitigating racemization issues during the incorporation of N-methylnorvaline.
Issue: High levels of diastereomeric impurities detected post-synthesis.
Root Cause Analysis and Solutions:
Suboptimal Coupling Reagent Selection:
Explanation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of N-methylnorvaline, leading to slow coupling and increased time for racemization to occur.[2][6]
Solution: Employ high-reactivity coupling reagents. Uronium/aminium salts like HATU , HCTU , and COMU , or phosphonium salts such as PyAOP and PyBOP are highly recommended.[2][4][10] For particularly challenging couplings, the more reactive PyBrOP can be considered, though it may also increase the risk of racemization with prolonged reaction times.[2][10]
Inappropriate Base Selection and Concentration:
Explanation: Strong bases like diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the oxazolone intermediate, promoting racemization.[12][13]
Solution: Opt for a weaker, more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine (TMP) are excellent choices for minimizing racemization.[12][13] Use the minimum amount of base necessary for the reaction to proceed efficiently.
Extended Pre-activation Time:
Explanation: Allowing the activated N-methylnorvaline to sit for an extended period before adding it to the resin-bound peptide provides more time for the formation of the racemization-prone oxazolone intermediate.[14]
Solution: Keep pre-activation times to a minimum. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.
Elevated Reaction Temperature:
Explanation: Higher temperatures can accelerate both the desired coupling reaction and the undesired racemization side reaction.[1]
Solution: Perform the coupling reaction at room temperature or consider lowering the temperature to 0°C for particularly sensitive couplings. While microwave-assisted synthesis can be beneficial for difficult couplings, careful optimization of temperature and time is necessary to avoid increased racemization.[5]
Workflow for Minimizing Racemization
Caption: Workflow for minimizing racemization during N-methylnorvaline coupling.
Data-Driven Reagent Selection
The choice of coupling reagent and additives significantly impacts the degree of racemization. While specific data for N-methylnorvaline is sparse, the following table, adapted from studies on other racemization-prone amino acids, illustrates the general trend.
Coupling Reagent Combination
% D-Isomer Formation (Illustrative)
Key Considerations
DIC/HOBt
Low
A classic combination that is effective at suppressing racemization.[1][17]
DIC/Oxyma
Very Low
Oxyma is a highly effective and non-explosive alternative to HOBt.[1]
HBTU/DIPEA
Moderate to High
DIPEA can promote racemization, especially with prolonged reaction times.[13]
HATU/NMM
Low
HATU is highly efficient for hindered couplings, and NMM is a less racemizing base.[13][14][18]
COMU/Collidine
Very Low
COMU is a highly reactive uronium salt, and collidine is a sterically hindered, weak base.[4][12][19]
WSCI/CuCl₂
Very Low
The addition of CuCl₂ has been shown to effectively eliminate racemization in some cases.[17][18][20]
Note: Data is illustrative and actual results will vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocol: Low-Racemization Coupling of Fmoc-N-Methylnorvaline
This protocol provides a starting point for the efficient and stereochemically pure incorporation of Fmoc-N-methylnorvaline in solid-phase peptide synthesis (SPPS).
Resin Preparation:
Swell the resin in DMF for 30 minutes.
Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).
Wash the resin thoroughly with DMF (5x) and DCM (5x).
Amino Acid Activation and Coupling:
In a separate vessel, dissolve 4 equivalents of Fmoc-N-methylnorvaline, 4 equivalents of an additive (e.g., Oxyma), and 8 equivalents of a suitable base (e.g., NMM or collidine) in DMF.
Add 3.9 equivalents of a coupling reagent (e.g., HATU or COMU) to the solution.
Allow the mixture to pre-activate for no more than 2 minutes.
Immediately add the activated amino acid solution to the deprotected resin.
Reaction and Monitoring:
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
Take a small sample of resin beads and perform a bromophenol blue test to monitor for unreacted secondary amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[2][3]
Recoupling (if necessary):
If the bromophenol blue test is positive, filter and wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours.
Washing:
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next synthesis cycle.
Mechanism of Racemization via Oxazolone Intermediate
Caption: The primary pathway for racemization during peptide coupling.
Analytical Methods for Detecting Racemization
Verifying the stereochemical purity of the final peptide is a critical quality control step. Several analytical techniques can be employed:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying diastereomers of the final peptide or enantiomers of the constituent amino acids after hydrolysis.[21]
Capillary Electrophoresis (CE): CE offers excellent resolution and sensitivity for the separation of stereoisomers and can be used to analyze the intact peptide.[21][22]
Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization, GC-MS on a chiral stationary phase can accurately quantify the enantiomeric composition of the amino acids.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing or solvating agents can allow for the distinction and quantification of enantiomers.[21]
By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical purity of peptides containing N-methylnorvaline, leading to more reliable and reproducible scientific outcomes.
References
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 25, 2026, from [Link]
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570.
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561.
Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. (2014). ResearchGate. Retrieved February 25, 2026, from [Link]
Che, F. Y., & Li, W. C. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical biochemistry, 403(1-2), 83–93.
Kuroda, H., et al. (1993). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 41(10), 1745-1748.
Y. A. A. Y., & T. A. T. (2021). Epimerisation in Peptide Synthesis. Mini-Reviews in Organic Chemistry, 18(6).
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved February 25, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 25, 2026, from [Link]
E. G., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. (n.d.). CAT. Retrieved February 25, 2026, from [Link]
Davies, J. S., & Mohammed, A. K. (1981). Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of the Chemical Society, Perkin Transactions 1, 2982-2989.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved February 25, 2026, from [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Technical Support Center: Hydrophobic & Disubstituted Amino Acids
Topic: Solvents and Protocols for Difficult Sequences (e.g., Aib, -Methyl, -Alkylated residues) Ticket ID: #SOLV-HYD-001 Status: Open for Consultation Introduction: The "Difficult Sequence" Paradox Welcome to the Advance...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvents and Protocols for Difficult Sequences (e.g., Aib,
-Methyl, -Alkylated residues)
Ticket ID: #SOLV-HYD-001
Status: Open for Consultation
Introduction: The "Difficult Sequence" Paradox
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard SPPS protocols (DMF/DCM) have failed. Hydrophobic-disubstituted amino acids (like Aib or
-methyl-phenylalanine ) present a dual challenge:
Steric Hindrance: The quaternary carbon creates a massive energy barrier for the incoming activated amino acid.
Aggregation: These residues often induce strong helical or
-sheet secondary structures on the resin, causing the peptide chain to collapse and become inaccessible to reagents.
This guide moves beyond "add more solvent" and provides chemically grounded solutions for solvation, disaggregation, and coupling.
Module 1: Solvent Selection & Preparation
The Hierarchy of Solvation
Do not treat all solvents equally. For disubstituted amino acids, the solvent must do more than dissolve the monomer; it must swell the resin and solvate the growing peptide chain.
Tier
Solvent System
Best For
Technical Note
1
NMP (N-Methyl-2-pyrrolidone)
Standard replacement for DMF
NMP is more polar than DMF and swells polystyrene resins better. Recommendation: Switch to NMP for all steps if sequence is >50% hydrophobic.
2
Binary Mixtures (DCM/DMF 1:1)
Low-loading resins
DCM swells the resin; DMF solvates the peptide. Warning: DCM is volatile; ensure reaction vessels are sealed or cooled.
3
Fluorinated Alcohols (HFIP/TFE)
Structure Breaking
HFIP (Hexafluoroisopropanol) is a hydrogen-bond donor that disrupts -sheets. Use as a co-solvent (10-20% in DCM) for coupling or washing.
4
"Magic Mixture"
Extreme Aggregation
DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[1] Developed by the Kent lab for difficult sequences.
Visual Guide: Solvent Decision Tree
Caption: Decision matrix for selecting solvent systems based on monomer solubility and on-resin aggregation severity.
Module 2: Troubleshooting Synthesis (FAQs)
Q1: My Fmoc-Aib-OH dissolves, but the coupling yield is <20%. Why?
Diagnosis: This is likely steric occlusion , not just solubility. The gem-dimethyl group on Aib acts like a shield.
Protocol: The High-Temp/Structure-Breaker Method
Solvent: Dissolve Fmoc-Aib-OH in NMP (not DMF).
Activation: Use HATU/HOAt (more reactive than HBTU).
Temperature: Heat the reaction to 75°C (microwave) or 50°C (conventional) for 1 hour.
Warning: Do not heat Cys or His residues to avoid racemization.
Double Couple: Perform the coupling twice.
Q2: The resin volume shrinks after adding hydrophobic residues. What is happening?
Diagnosis: This is "resin collapse." The peptide chains are aggregating (stacking) via intermolecular hydrogen bonds, expelling solvent from the bead matrix.
Protocol: Chaotropic Wash & Coupling
Chaotropic salts disrupt the hydrogen bonding network of water and peptides.[2]
Preparation: Prepare 0.8M LiCl (Lithium Chloride) in NMP.
Note: LiCl is hygroscopic. Dry it in an oven at 150°C before dissolving if anhydrous conditions are critical.
Wash: Wash the resin with this solution before adding the activated amino acid.
Coupling: Perform the coupling reaction in the 0.8M LiCl/NMP solution.
Q3: When should I use HFIP (Hexafluoroisopropanol)?
Answer: Use HFIP when you suspect
-sheet formation (common in Val, Ile, Ala, Aib rich sequences). HFIP is a potent hydrogen bond donor that competes with the peptide backbone, effectively "dissolving" the secondary structure.
The "Structure-Breaking" Wash Protocol:
Filter the resin.
Wash with 20% HFIP in DCM (3 x 2 min).
Wash with DCM (3 x 1 min).
Proceed immediately to coupling in NMP.
Module 3: Mechanism of Action (Visualized)
Understanding why these solvents work allows you to troubleshoot new sequences autonomously.
Caption: Mechanism of aggregation disruption. Chaotropes and HFIP break intermolecular H-bonds that standard DMF cannot.
Module 4: Post-Cleavage Solubility & Purification
Users often synthesize the peptide successfully, only to lose it during purification because it "crashes out" in the HPLC mobile phase.
Troubleshooting Table: Purification Solvents
Issue
Solvent Additive
Protocol
Hydrophobic Crash
Isopropanol (IPA)
Add 10-20% IPA to Mobile Phase B (Acetonitrile). This increases lipophilicity without damaging the column.
Extreme Aggregation
HFIP
Add 1-5% HFIP to Mobile Phase A (Water). Warning: HFIP absorbs at low UV wavelengths; use detection at 220nm or higher.
Column Clogging
Elevated Temp
Heat the HPLC column to 60°C . This reduces mobile phase viscosity and increases hydrophobic solubility.
References
Albericio, F., et al. (2018). "Paradigms of the Solid-Phase Synthesis of Peptides." Methods in Molecular Biology. Link
Tickler, A. K., & Wade, J. D. (2007). "The synthesis of difficult peptides." Chemical Biology & Drug Design. (Discusses the "Magic Mixture" and chaotropic salts). Link
Paradís-Bas, M., et al. (2016).[2] "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews. Link
Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. Link
Biotage. "Solvent Selection for Hydrophobic Peptides." Knowledge Base. Link
Troubleshooting low coupling efficiency with HATU and HOAt
Introduction Welcome to the Peptide Synthesis Technical Support Center. You are likely reading this because your standard coupling protocols have failed to yield the expected results, despite using HATU—widely considered...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Peptide Synthesis Technical Support Center. You are likely reading this because your standard coupling protocols have failed to yield the expected results, despite using HATU—widely considered the "gold standard" for difficult couplings.
As a Senior Application Scientist, I often see researchers treat HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) exactly like HBTU or PyBOP. This is a critical error. HATU possesses unique kinetics and side-reaction profiles that require precise control over stoichiometry and base handling.
This guide moves beyond basic instructions to the mechanistic causality of failure, ensuring you can troubleshoot low yields, racemization, and chain termination.
Module 1: The Mechanistic Edge (Why HATU?)
Q: Why should I use HATU over cheaper reagents like HBTU?A: HATU is not just "stronger"; it operates via a distinct kinetic pathway due to the Neighboring Group Effect .
Unlike HBTU (benzotriazole-based), HATU contains a pyridine nitrogen at the 7-position of the leaving group (HOAt). This nitrogen atom forms an intramolecular hydrogen bond with the incoming amine of the amino component. This stabilizes the transition state (a 7-membered cyclic structure), significantly accelerating the aminolysis rate.
Key Insight: This acceleration is crucial because it outcompetes the two main failure modes:
Racemization: The faster the amide bond forms, the less time the activated amino acid spends in the racemization-prone oxazolone state.
Hydrolysis: Faster coupling minimizes exposure to trace water.
Visualizing the Mechanism:
Figure 1: The HATU activation pathway highlighting the critical 7-aza neighboring group effect that accelerates coupling.
Module 2: The "Guanidinylation" Trap (Critical Failure Mode)
Q: My LC-MS shows a mass shift of +99 Da (or similar) on the N-terminus. What happened?A: You have likely guanidinylated your peptide. This is the most common user error with HATU.
HATU is an N-guanidinium salt.[1][2][3] If the activation of the carboxylic acid is slow (due to sterics) or if you use an excess of HATU, the free amine of your peptide chain will attack the HATU reagent itself rather than the activated amino acid. This permanently "caps" your peptide with a tetramethylguanidinium moiety, terminating the chain.
The Solution: Stoichiometric Discipline
Never use a molar excess of HATU relative to the amino acid.
Q: I am coupling a hindered amino acid (e.g., Aib, N-Me-Val). The reaction is slow/incomplete. How do I fix this?A: When the "neighboring group effect" isn't enough, you must optimize the solvation and thermodynamics.
1. Solvent Engineering
DMF (Dimethylformamide) is the standard, but it often fails for aggregated or hindered sequences.
Switch to NMP (N-Methyl-2-pyrrolidone): NMP prevents beta-sheet aggregation better than DMF, keeping the reactive chain ends accessible.
Binary Systems: Use DMSO/NMP (1:4) for extremely difficult sequences to disrupt inter-chain hydrogen bonding.
2. The "Yellow" Indicator
HOAt (the leaving group) is yellow. Upon successful activation and subsequent aminolysis, the reaction mixture should turn a distinct yellow.
Pale/Colorless: Indicates poor activation. Check your base quality (is the DIPEA old/oxidized?) or HATU quality (hydrolyzed?).
Dark Red/Brown: Often indicates over-basification and potential racemization.
3. Re-Coupling Strategy
Do not simply extend the reaction time to 24 hours (this invites racemization). Instead, perform "Double Coupling":
Couple for 45–60 mins.
Drain/Wash.
Couple again with fresh reagents for 45–60 mins.
Module 4: Racemization Control
Q: I see D-isomer impurities. Is HATU causing racemization?A: HATU suppresses racemization kinetically (by being fast), but it can cause it thermodynamically if mishandled. Racemization occurs via base-catalyzed proton abstraction from the oxazolone intermediate.[4]
The "Low-Base" Protocol:
The most critical factor is the pKa and concentration of the base.
Avoid: Triethylamine (TEA).[5] It is too nucleophilic and basic.
Use: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine / Collidine) .
Collidine Advantage: For Cysteine or Histidine couplings (highly prone to racemization), replace DIPEA with Collidine. It is a weaker base that is sufficient for HATU activation but less likely to abstract the alpha-proton.
Module 5: The "Gold Standard" HATU Protocol
This protocol is designed to minimize guanidinylation and racemization while maximizing yield.
Visual Check: Solution should turn yellow (release of HOAt).
Note: Do not exceed 5 minutes of pre-activation, or the active ester may hydrolyze or racemize.
Coupling:
Add the pre-activated solution immediately to the resin/amine component.
Reaction:
Agitate at Room Temperature for 30–60 minutes.
Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).
Termination:
Drain and wash resin thoroughly with DMF (x3) and DCM (x3).
Visualizing the Workflow:
Figure 2: Optimized HATU coupling workflow emphasizing stoichiometry and timing.
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[3][4][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Albericio, F., & Bordon, Y. (2018). Coupling Reagents for Peptide Synthesis.[1][3][4][5][6][8][9][10][11][12][13] Chemical Reviews. (Note: Provides comparative kinetics of HATU vs HBTU).
Vrettos, E. I., et al. (2017).[3] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 50463-50469. Link
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3][4][5][8][10][11][12][14] Tetrahedron, 60(11), 2447-2467.
Technical Support Center: Strategies for Removing Methyl 2-Amino-2-methylpentanoate
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for effectively removing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for effectively removing unreacted methyl 2-amino-2-methylpentanoate from reaction mixtures. We will move beyond simple protocols to explain the chemical principles that underpin each purification technique, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Challenge: Physicochemical Properties
Methyl 2-amino-2-methylpentanoate is a non-natural amino acid ester. Its structure, containing both a basic primary amine and a methyl ester, dictates its behavior and provides the keys to its separation from a desired product. The primary amine is the most critical functional group for purification, as its basicity allows for selective manipulation.
Property
Value (Estimated/Reported for Analogs)
Significance for Purification
Molecular Formula
C₇H₁₅NO₂
Provides the basis for molecular weight.
Molecular Weight
145.20 g/mol
Relevant for distillation and chromatographic behavior.
Boiling Point
High; difficult to remove by simple evaporation.
Distillation is only viable if the desired product has a significantly different boiling point.
pKa (of conjugate acid, R-NH₃⁺)
~9-10 (Estimated based on similar primary amines)
The amine is strongly basic. It will be fully protonated and water-soluble at a pH well below 7, which is the foundation of extractive workup.
Solubility
Soluble in many organic solvents (e.g., DCM, EtOAc, THF). The protonated salt form is highly soluble in water.[1]
This differential solubility between the free base and its salt is the most powerful tool for separation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when dealing with residual methyl 2-amino-2-methylpentanoate.
Q1: What is the simplest and most common method to remove this amino ester?
A1: The most robust and widely used method is an acidic aqueous wash , also known as an acid-base extraction.[2] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl, 5% citric acid, or saturated ammonium chloride), you convert the basic amine into its corresponding ammonium salt.[3] This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral organic product remains in the organic phase. The two layers are then separated.[4]
Q2: My desired product is sensitive to strong acids like HCl. What are my alternatives?
A2: This is a common and important consideration. You have several excellent options:
Use a milder acid: A saturated aqueous solution of ammonium chloride (NH₄Cl) is weakly acidic (pH ≈ 5-6) and often sufficient to protonate and extract the amine without damaging sensitive functional groups.[3]
Flash Chromatography: This is a highly effective alternative. However, special considerations are needed for amines. See Q3 for details.
Scavenger Resins: Use a solid-supported acid, such as an acidic ion-exchange resin. You add the resin to your reaction mixture, it binds the basic amino ester, and you then simply filter the solid resin away. This method is exceptionally clean.
Q3: I'm trying to use silica gel chromatography, but my product is co-eluting with the amino ester, or I'm seeing significant tailing. How can I fix this?
A3: This is a classic problem when purifying amines on standard silica gel. Silica gel is inherently acidic due to surface silanol groups (Si-OH), which strongly and often irreversibly bind to basic compounds like your amino ester.[5] This leads to poor separation and significant tailing.
To solve this, you must neutralize the acidic nature of the stationary phase:
Mobile Phase Modifier: Add a small amount of a competing base, typically 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide, to your eluent system (e.g., hexane/ethyl acetate).[5] This additive will preferentially interact with the acidic sites on the silica, allowing your amino ester to elute cleanly as a sharp band.
Use Functionalized Silica: For best results, especially with sensitive compounds, use an amine-functionalized silica gel (often designated as NH₂ or KP-NH).[5] This stationary phase has a basic surface, which repels the amine and prevents the strong acid-base interaction, leading to excellent peak shape and separation.
Q4: My desired product is a solid. Can I simply recrystallize it to remove the liquid amino ester impurity?
A4: Yes, recrystallization can be a very effective method. The principle is that the liquid methyl 2-amino-2-methylpentanoate will remain dissolved in the mother liquor while your purified solid product crystallizes out.[] The key is selecting an appropriate solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures, while the amino ester impurity remains soluble at all temperatures.
Guide 1: Purification by Extractive Workup (Acid Wash)
This is the first method you should consider for its efficiency and scalability. The process relies on selectively converting the amine to a water-soluble salt.
Protocol: Standard Acid Wash
Dilution: Transfer the entire reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the desired product has a phase to reside in.
First Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
Mixing: Stopper the funnel, and invert it several times, making sure to vent frequently to release any pressure buildup. Shake vigorously for 30-60 seconds.
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer will be on the bottom.
Draining: Drain the lower aqueous layer. This layer contains your amino ester impurity as a salt.
Repeat: Repeat steps 2-5 one or two more times to ensure complete removal of the amine.
Neutralization and Drying: Wash the remaining organic layer with saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to remove bulk water).
Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Caption: Workflow for removing the amino ester via acid extraction.
Guide 2: Purification by Flash Chromatography
When extraction is not feasible, flash chromatography is the method of choice. The key is managing the basicity of the amine.
Decision-Making for Chromatography
Caption: Choosing the right flash chromatography conditions.
Protocol A: Standard Silica with Triethylamine (TEA) Additive
Prepare Eluent: Prepare your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1-2% triethylamine by volume. Mix thoroughly.
Pack Column: Pack your column with standard silica gel using the prepared eluent.
Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.
Elute: Run the column as usual, collecting fractions and analyzing by TLC.
Protocol B: Amine-Functionalized Silica
Prepare Eluent: Prepare your mobile phase without any amine additive.
Pack & Run: Pack the amine-functionalized silica column and run the separation as you would a normal column. The peak shape of the amino ester should be significantly improved.
Method
Principle
Pros
Cons
Standard Silica + TEA
Neutralizes acidic silica sites with a mobile phase additive.
Uses common, inexpensive silica gel.
Triethylamine must be removed from product fractions, which can be difficult. May not be suitable for base-sensitive products.
Amine-Functionalized Silica
Uses a stationary phase with a basic surface to repel the amine.[5]
Excellent peak shape, no additive needed, cleaner fractions.[5]
More expensive than standard silica gel.
Section 4: Summary of Methods
Method
Principle
Pros
Cons
Best For
Acid-Base Extraction
Differential solubility of the amine free base (organic soluble) and its protonated salt (water soluble).[2]
Fast, inexpensive, highly scalable, very effective.
Not suitable for acid-labile products. Emulsions can sometimes form.
The default method for most applications; purifying acid-stable, neutral organic compounds.
Flash Chromatography
Differential partitioning between a stationary phase and a mobile phase.[7]
High resolving power, applicable to a wide range of products.
Requires careful method development (see Guide 2), can be time-consuming and solvent-intensive.
Purifying acid- or base-sensitive compounds, or when extraction fails to give sufficient purity.
Recrystallization
Difference in solubility between the solid product and liquid impurity at different temperatures.
Can yield very high purity material, relatively inexpensive.
Only applicable if the desired product is a solid. Requires finding a suitable solvent system.
Purifying solid products where the amino ester is a minor impurity.
Distillation
Separation based on differences in boiling points.[8]
Effective for large-scale purification if applicable.
Requires a significant difference in boiling points and thermal stability of the product.
Situations where the product is much less volatile than the amino ester, or vice-versa.
This technical guide addresses the stability challenges of -methyl amino acid esters , a critical class of compounds in prodrug design and peptide synthesis. The guide focuses on the unique "Stability Paradox" these comp...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability challenges of
-methyl amino acid esters , a critical class of compounds in prodrug design and peptide synthesis. The guide focuses on the unique "Stability Paradox" these compounds present: while the -methyl group blocks metabolic degradation, it simultaneously accelerates chemical instability via the Thorpe-Ingold effect.
Technical Support Center: Improving Hydrolytic Stability of
-Methyl Amino Acid Esters
Executive Summary: The Stability Paradox
Researchers often select
-methyl amino acids (e.g., -methylalanine, -methyl-DOPA) to block enzymatic degradation of the parent drug. However, esterifying these compounds introduces a new instability vector.
The Central Conflict:
Steric Protection (Good): The bulky
-methyl group hinders external nucleophiles (like water or hydroxide) from attacking the ester carbonyl.
Thorpe-Ingold Effect (Bad): The same
-methyl group compresses the internal bond angles, forcing the terminal amine and the ester carbonyl closer together. This dramatically accelerates intramolecular cyclization , leading to the formation of diketopiperazines (DKPs) and the release of the free alcohol.
This guide provides the diagnostic tools and protocols to manage this balance.
Part 1: Diagnostic Framework & Troubleshooting
Interactive Troubleshooting Flowchart
Use this logic flow to identify the root cause of your ester's degradation.
Figure 1: Diagnostic logic for determining the mechanism of ester instability.
Symptom-Based Troubleshooting Guide
Symptom
Probable Cause
Mechanism
Corrective Action
Rapid degradation at pH 7.4 (Buffer)
Intramolecular Cyclization
The unprotonated amine attacks the ester carbonyl. The -methyl group accelerates this via the Thorpe-Ingold effect.
1. Store at pH < 4.0.2. Use a bulky alcohol moiety (e.g., isopropyl, t-butyl) instead of methyl.3. Formulate as a salt (HCl, Tosylate).
Degradation in Plasma ( < 10 min)
Esterase Sensitivity
Plasma esterases recognize the ester. Note: -methyl groups usually slow this, so if it's fast, the enzyme fit is high.
1. Modify the ester promoiety to a "double prodrug" (e.g., proxetil).2. Increase steric bulk of the ester group.
Precipitation in solution
DKP Formation
Diketopiperazines (cyclic dimers) are often much less soluble than the parent ester.
Exposure to basic conditions (NaHCO3 washes) deprotonates the amine, triggering cyclization.
1. Perform workups at cold temperatures (0°C).2. Avoid aqueous base; use non-aqueous neutralization if possible.
Part 2: Scientific Mechanisms & Causality
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
This is the most critical concept for
-methyl amino acids. In a standard amino acid (e.g., Alanine methyl ester), the bond angle at the -carbon allows the amine and ester to rotate freely.
The Mechanism: When you replace the
-hydrogen with a methyl group, the substituents repel each other. This steric repulsion forces the internal bond angle () to compress.
The Consequence: This compression brings the nucleophilic amine and the electrophilic carbonyl closer together, lowering the entropic barrier for ring closure.
Data Point:
-methyl amino acid esters can cyclize to DKPs 10–100x faster than their non-methylated counterparts at neutral pH [1].
pH-Dependent Hydrolysis Kinetics
The stability of these esters is strictly pH-dependent.
pH < pKa (approx 7.0–8.0): The amine is protonated (
). It cannot act as a nucleophile. Hydrolysis is purely driven by water attacking the carbonyl. The positive charge on the amine is electron-withdrawing, which activates the carbonyl, making it susceptible to water attack (Specific Acid Catalysis).
pH > pKa: The amine is free (
). Intramolecular attack (cyclization) becomes the dominant degradation pathway.
Part 3: Experimental Protocols
Protocol 1: pH-Rate Profile Determination
Objective: To identify the "pH of Maximal Stability" for your specific ester.
Materials:
Buffer solutions (pH 1.2, 4.0, 6.0, 7.4, 9.0). Note: Use non-nucleophilic buffers (Phosphate or Citrate; avoid Tris/Acetate which can act as nucleophiles).
HPLC or LC-MS.
Step-by-Step:
Stock Solution: Prepare a 10 mM stock of the
-methyl amino acid ester in Acetonitrile or DMSO.
Initiation: Spike the stock into pre-warmed (37°C) buffer tubes to a final concentration of 100 µM.
Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately quench samples with 100 µL of cold 1% Formic Acid in Acetonitrile (this protonates the amine, stopping cyclization).
Analysis: Analyze via HPLC. Plot
vs. Time to determine for each pH.
Result: The plot of
vs pH will typically be U-shaped. The bottom of the "U" is your pH of maximal stability (usually pH 3–5).
Protocol 2: Differentiating Hydrolysis vs. Cyclization (LC-MS)
Objective: Confirm if the Thorpe-Ingold effect is destroying your product.
Methodology:
Run the degraded sample on LC-MS (ESI+).
Search for Mass A (Hydrolysis): Parent Mass + 18 (Water) - 14 (Methyl) = Free Acid.
Net Change: Loss of 14 Da (if methyl ester) or Loss of R group.
Search for Mass B (Cyclization/DKP): (2 x Parent Mass) - (2 x Alcohol Mass).
Example: If Parent is MW 200 (Methyl ester). Dimer is 400. Loss of 2 MeOH (64). DKP Mass = 336.
Interpretation: If Mass B is the major peak, your instability is driven by the
-methyl group promoting cyclization. Solution: Increase steric bulk of the ester (e.g., switch to Isopropyl ester).
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is my
-methyl ester more unstable than my standard alanine ester?A: This is due to the Thorpe-Ingold effect . The extra methyl group at the alpha position compresses the bond angles, forcing the molecule into a conformation that favors intramolecular ring closure (cyclization).[1][2] Standard alanine esters have more rotational freedom and are less likely to cyclize spontaneously [2].
Q2: Can I use Tris buffer for stability testing?A:No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can attack the ester carbonyl, causing aminolysis. Always use non-nucleophilic buffers like Phosphate, Citrate, or HEPES for ester stability studies.
Q3: Does the ester group size matter?A: Yes, significantly. Replacing a methyl ester with an isopropyl or tert-butyl ester introduces steric hindrance that blocks both water attack (hydrolysis) and the formation of the tetrahedral intermediate required for cyclization. This is a primary strategy for stabilizing
-methyl amino acids [3].
Q4: How do I store these compounds long-term?A: Store them as dry salts (Hydrochloride or Tosylate) at -20°C. The salt form ensures the amine is protonated (
), which prevents the intramolecular attack. Never store them as free bases in solution.
References
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3] The formation and stability of spiro-compounds. Part I. S-Compounded rings from cyclo-trimethylene-carboxylic acid. Journal of the Chemical Society, Transactions.[3] (Foundational text on Thorpe-Ingold Effect).
Bundgaard, H. (1989). Prodrugs as a means to improve the delivery of peptide drugs.[4] Advanced Drug Delivery Reviews. (Discusses cyclization kinetics of amino acid esters).
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[5][6] Nature Reviews Drug Discovery.
Technical Support Center: Synthesis of α-Methylnorvaline via Bucherer-Bergs Reaction
A Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the technical support center for the synthesis of α-methylnorvaline. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for the synthesis of α-methylnorvaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Bucherer-Bergs synthesis of this sterically hindered α,α-disubstituted amino acid. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower you to overcome common challenges in your synthetic work.
I. Understanding the Synthetic Challenge: The Bucherer-Bergs Pathway to α-Methylnorvaline
The Bucherer-Bergs synthesis is a powerful one-pot method for the preparation of α-amino acids from ketones or aldehydes.[1][2] The synthesis of α-methylnorvaline begins with the reaction of 3-methyl-2-pentanone with a cyanide source (e.g., KCN or NaCN) and ammonium carbonate. This multicomponent reaction proceeds through the formation of a 5-methyl-5-propylhydantoin intermediate, which is subsequently hydrolyzed to yield the desired α-methylnorvaline.[3][4]
The primary challenge in the synthesis of α-methylnorvaline lies in the steric hindrance posed by the two alkyl substituents at the α-carbon.[1] This steric bulk can significantly impede the reaction kinetics, leading to lower yields and the formation of side products. This guide will address these challenges head-on, providing you with the tools to optimize your synthesis.
Figure 1: Bucherer-Bergs Synthesis of α-Methylnorvaline
Caption: Decision-making workflow for addressing low hydantoin yield.
Question 2: I am observing unexpected byproducts in my reaction mixture. What could they be?
Answer: While the Bucherer-Bergs reaction is generally robust, the formation of byproducts can occur, especially with challenging substrates.
Potential Side Products and Their Formation:
Ureido Acids: Incomplete cyclization of the intermediate N-carbamoyl amino acid can lead to the formation of the corresponding ureido acid. [5]This is more likely if the reaction is not heated for a sufficient duration or if the pH is not optimal.
Anomalous Bucherer-Bergs Products: While less common with simple aliphatic ketones, certain substrates can undergo rearrangements or alternative cyclizations, leading to unexpected heterocyclic structures.
[6]* Polymerization Products: Ketones can undergo self-condensation or polymerization under basic conditions, especially at high temperatures.
[7]
Mitigation Strategies:
Ensure complete reaction: Monitor the reaction by TLC or HPLC until the starting material and intermediates are consumed.
Optimize pH: Maintain a pH of approximately 8-9, as ammonium carbonate acts as a buffer.
[3]* Purification: Most hydantoins are crystalline and can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
[3]
B. Hydantoin Hydrolysis Stage
Question 3: The hydrolysis of my 5-methyl-5-propylhydantoin is incomplete, or I am getting a low yield of α-methylnorvaline.
Answer: The hydrolysis of sterically hindered 5,5-dialkylhydantoins to the corresponding amino acids can be challenging and often requires forcing conditions.
[8][9]
Underlying Causes and Recommended Solutions:
Potential Cause
Explanation
Troubleshooting Action
Scientific Rationale
Incomplete Hydrolysis
The hydantoin ring is stable and its hydrolysis is a two-step process that can be slow. [2][9]
Use a strong base like Ba(OH)2 or NaOH at elevated temperatures and pressures. [10][11]A patent describes hydrolysis at 150-210°C and 110-200 bar. [12]
Stronger bases and higher temperatures increase the rate of both the initial ring opening to the ureido acid and the subsequent hydrolysis to the amino acid.
Formation of Ureido Acid Intermediate
The first step of hydrolysis is the formation of the N-carbamoyl-α-methylnorvaline (ureido acid). This intermediate may be stable and require harsher conditions for further hydrolysis. [8][9]
Prolong the reaction time at elevated temperatures and monitor the disappearance of the ureido acid intermediate by HPLC.
Ensuring sufficient energy input and reaction time is crucial for driving the second, often slower, hydrolysis step to completion.
Side Reactions during Hydrolysis
Under harsh basic or acidic conditions, the resulting amino acid can undergo side reactions.
Use of Ba(OH)2 is often preferred as the excess can be precipitated as BaSO4 or BaCO3, simplifying workup and preventing strongly basic conditions during isolation. [10]
Careful control of pH during workup is critical to prevent degradation of the amino acid product.
Product Isolation Issues
α-Methylnorvaline is an amino acid and its amphoteric nature can complicate isolation from the reaction mixture.
After hydrolysis, carefully neutralize the reaction mixture to the isoelectric point of α-methylnorvaline to induce precipitation. The product can then be isolated by filtration and purified by recrystallization.
At its isoelectric point, the amino acid has minimal solubility in water, facilitating its isolation.
Figure 3: Troubleshooting Hydantoin Hydrolysis
Caption: Decision-making workflow for addressing low amino acid yield.
Question 4: I am concerned about racemization during the synthesis. Is this a significant issue?
Answer: The Bucherer-Bergs synthesis inherently produces a racemic mixture of the amino acid because the initial carbonyl compound is achiral and the reaction conditions do not favor the formation of one enantiomer over the other. [2]If a single enantiomer of α-methylnorvaline is required, a subsequent resolution step will be necessary.
III. Experimental Protocols
A. Synthesis of 5-Methyl-5-propylhydantoin
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
In a sealed pressure vessel, combine 3-methyl-2-pentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
Add a 1:1 mixture of ethanol and water to dissolve the reagents.
Seal the vessel and heat the mixture to 100-120°C with vigorous stirring for 12-24 hours.
Cool the reaction mixture to room temperature and slowly acidify with concentrated HCl to pH 6-7 in a well-ventilated fume hood.
Cool the mixture in an ice bath to promote precipitation of the hydantoin.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-methyl-5-propylhydantoin.
B. Hydrolysis of 5-Methyl-5-propylhydantoin to α-Methylnorvaline
In a high-pressure autoclave, combine 5-methyl-5-propylhydantoin (1.0 eq) and a 10% aqueous solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (3.0 eq).
Seal the autoclave and heat to 160-180°C for 6-12 hours.
Cool the reaction mixture to room temperature.
Carefully add dilute sulfuric acid to precipitate the excess barium as barium sulfate (BaSO₄).
Filter the mixture to remove the BaSO₄ precipitate.
Adjust the pH of the filtrate to the isoelectric point of α-methylnorvaline (typically around pH 6) with a dilute acid or base to induce precipitation.
Cool the solution to maximize precipitation and collect the solid α-methylnorvaline by filtration.
Wash the product with cold water and then a small amount of cold ethanol, and dry under vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A1: For monitoring the conversion of the ketone to the hydantoin, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and to monitor the hydrolysis of the hydantoin to the amino acid, High-Performance Liquid Chromatography (HPLC) is recommended. The purity of the final α-methylnorvaline product can be assessed by NMR spectroscopy (¹H and ¹³C), and its identity confirmed by mass spectrometry.
Q2: Are there any safety precautions I should be aware of?
A2:Yes, absolutely. The Bucherer-Bergs synthesis involves the use of highly toxic cyanides (e.g., KCN or NaCN). All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. Ensure that the acidification step is performed slowly and with extreme caution in a fume hood. Barium hydroxide is also toxic and should be handled with care.
Q3: Can I use a different starting ketone to synthesize other α,α-disubstituted amino acids?
A3: Yes, the Bucher-Bergs synthesis is a general method applicable to a wide range of ketones and aldehydes. [1][9]However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for each specific substrate, especially for other sterically hindered ketones.
V. References
Koóš, M., Grossi, M., & Bella, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
Wikipedia. (2023). Hydantoin. Retrieved from [Link]
PrepChem. (2023). Synthesis of 5-aryl-methyl-hydantoin. Retrieved from [Link]
PubChem. (n.d.). 5-Methyl-5-phenylhydantoin. Retrieved from [Link]
Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
ResearchGate. (2017). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]
ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Retrieved from [Link]
Semantic Scholar. (2012). SYNTHESIS OF SOME NEW 5-DIALKYLAMINOMETHYLHYDANTOINS AND RELATED COMPOUNDS. Retrieved from [Link]
PrepChem. (2023). Synthesis of 5-aryl-methyl-hydantoin. Retrieved from [Link]
Koóš, M., Grossi, M., & Bella, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
SciSpace. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]
Marinov, M., & Stoyanov, N. (2012). Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin). Scientific Works of the University of Ruse, 51(9.1), 26-30.
Lab 5: NMR and IR spectra & vibrational analysis. (n.d.). Retrieved from [Link]
Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Diagnostic Imaging in Therapy, 4(1), 3-26.
Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Urech hydantoin synthesis. Retrieved from [Link]
Patsnap. (2004). Process for the preparation of alpha-amino acids by hydrolysis of hydantoins at elevated pressure and elevated temperature. Retrieved from [Link]
Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]
Sciencemadness Wiki. (2024). Barium hydroxide. Retrieved from [Link]
Google Patents. (n.d.). CN104892521A - Synthesis and purification method for alpha-amino acid compound. Retrieved from
ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Retrieved from [Link]
PMC. (2023). The Use of Anhydrous Barium Hydroxide for Selective Alkylation of Dialkyloxy-tert-butyl-calixa[9]renes. Retrieved from [Link]
Comparative Guide: NMR Characterization & Enantiomeric Purity Analysis of Methyl 2-amino-2-methylpentanoate
Executive Summary Methyl 2-amino-2-methylpentanoate (also known as -methylnorvaline methyl ester) represents a critical scaffold in modern peptidomimetic drug design. Unlike its proteinogenic counterpart (Norvaline) or i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-amino-2-methylpentanoate (also known as
-methylnorvaline methyl ester) represents a critical scaffold in modern peptidomimetic drug design. Unlike its proteinogenic counterpart (Norvaline) or its constitutional isomer (Leucine), the introduction of the -methyl group creates a "conformational lock," significantly restricting backbone flexibility ( angles) and enhancing proteolytic stability.
However, this structural modification introduces significant analytical challenges. The quaternary
-carbon eliminates the characteristic -proton signal used in standard amino acid assignment, and the synthesis often yields racemic mixtures that require rigorous enantiomeric excess () determination.
This guide provides an objective comparison of NMR-based characterization methods, distinguishing this scaffold from its structural isomers and detailing the most effective protocols for enantiomeric resolution.
Part 1: Structural Context & Constitutional Isomerism
Before assessing enantiomeric purity, one must confirm the structural identity against common constitutional isomers that may arise from divergent synthetic pathways (e.g., Strecker synthesis variations).
The Diagnostic Challenge
The primary risk is misidentifying the target against Methyl Leucinate (Leucine methyl ester) or Methyl Isoleucinate . All share the formula
and similar polarity, making MS/MS discrimination difficult. NMR is the definitive tool here.
Table 1: Chemical Shift Fingerprint (Constitutional Isomers)
Solvent:
, 400 MHz. Values are approximate ( ppm).
Feature
Target: -Me-Norvaline-OMe
Isomer A: Leu-OMe
Isomer B: Ile-OMe
-Position
Quaternary (No Signal)
Methine (3.5 ppm, dd)
Methine (3.3 ppm, d)
Diagnostic Methyls
Singlet (1.4 ppm, 3H)
Doublet (0.95 ppm, 6H)
Doublet + Triplet
Side Chain
Propyl chain (Multiplet + Triplet)
Isobutyl (Multiplet + Doublet)
sec-Butyl (Multiplet)
Amine ()
Broad singlet (1.8 ppm)
Broad singlet (1.6 ppm)
Broad singlet (1.6 ppm)
Critical Insight: The presence of a sharp singlet at
1.4 ppm is the definitive "Go/No-Go" signal for the -methyl group. If this region shows a doublet or is empty, the synthesis has failed or produced a rearranged isomer.
Part 2: Comparative Methodology for Enantiomeric Resolution
Standard 1H NMR cannot distinguish between (
) and () enantiomers in an achiral environment. To calculate , we must introduce a chiral environment. We compare the two industry-standard approaches: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) .
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) — abbreviated as Eu(hfc)3 .
Mechanism: The Europium atom coordinates with the ester carbonyl and the free amine lone pair. The chiral camphorato ligands create an asymmetric magnetic environment, inducing different chemical shift changes (
) for the and enantiomers.
Pros: Non-destructive, rapid (mix-and-measure), no workup required.
Cons: Paramagnetic line broadening can obscure multiplets; sensitive to moisture.
(Must be anhydrous; water deactivates the Europium).
CSA: Eu(hfc)3 (Stored in desiccator).
Workflow
Baseline Scan: Dissolve analyte in 0.6 mL
. Acquire a standard 1H spectrum. Ensure the -methyl singlet is sharp.
Initial Doping (0.1 eq): Add ~5 mg of Eu(hfc)3 directly to the NMR tube. Shake vigorously until dissolved.
Acquisition: Run 1H NMR.
Observation: Signals will shift downfield. The
-methyl singlet and Ester-OMe singlet are the "Diagnostic Handles."
Titration (0.2 - 0.5 eq): Continue adding Eu(hfc)3 in small increments.
Endpoint: Stop when the
-methyl singlet splits into two distinct, baseline-separated singlets.
Calculation:
Troubleshooting: If signals become too broad (line broadening > separation), switch to Pr(hfc)3 (Praseodymium), which induces upfield shifts and often less broadening, or dilute the sample.
Part 4: Visualization of Workflows
Diagram 1: Structural Identification Logic
This decision tree guides the researcher from crude product to confirmed structure.
Caption: Logic flow for distinguishing the target
-disubstituted amino ester from common constitutional isomers.
The comparative process between CSA and Derivatization.
Caption: Comparative workflow for determining enantiomeric excess using Shift Reagents (Blue) vs. Mosher's Analysis (Red).
References
Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III). Chiral shift reagent for direct determination of enantiomeric compositions. Journal of the American Chemical Society. Available at: [Link]
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
2-Amino-2-methylpentanoic acid (Compound Summary). PubChem. Available at: [Link]
Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess (ee) of α-Methylnorvaline Esters
In the landscape of modern drug development, particularly in the synthesis of peptide and peptidomimetic therapeutics, the stereochemical purity of non-proteinogenic amino acids is not merely a quality metric; it is a fu...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug development, particularly in the synthesis of peptide and peptidomimetic therapeutics, the stereochemical purity of non-proteinogenic amino acids is not merely a quality metric; it is a fundamental determinant of biological activity and safety. α-Methylnorvaline, with its sterically hindered α-carbon, imparts unique conformational constraints to peptides, enhancing their metabolic stability and potency. Consequently, the precise determination of the enantiomeric excess (ee) of its esterified forms is a critical analytical challenge.
This guide provides an in-depth comparison of the principal analytical methodologies for this task. Moving beyond a simple recitation of protocols, we will explore the underlying causality of experimental choices, empowering researchers to select and optimize the most suitable method for their specific research context, from high-throughput screening to rigorous quality control.
The Foundational Principle: Making Enantiomers Distinguishable
Enantiomers possess identical physical properties in an achiral environment, making their direct quantification impossible with standard analytical techniques.[1] The core strategy of any enantiomeric excess determination is, therefore, to create a chiral environment where the two enantiomers interact differently. This is achieved by converting the pair of enantiomers into a pair of diastereomers, either transiently or through covalent bonding. Diastereomers, unlike enantiomers, have distinct physical properties and can be separated and quantified by conventional chromatographic or spectroscopic methods.[1][2]
Chiral Chromatography: The Direct Separation Approach
Chiral chromatography stands as the most direct method for resolving enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the analyte enantiomers, leading to different retention times.
Gas Chromatography (GC)
Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for ee determination.[3] However, due to the low volatility of amino acid esters, a derivatization step is mandatory to block the polar amine and any remaining carboxyl groups, thereby improving thermal stability and chromatographic peak shape.[4]
Causality of Experimental Choices:
Derivatization: A two-step derivatization is typically employed. First, the carboxyl group is esterified (though the analyte is already an ester). The crucial step is the acylation of the secondary amine. Reagents like trifluoroacetic anhydride (TFAA) are chosen because they react readily and create highly volatile derivatives without causing racemization at the chiral center. This step is critical; an underivatized amine group would lead to significant peak tailing and poor resolution.
Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs (e.g., derivatized β-cyclodextrin) are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[3][5] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cavities of the cyclodextrin.[6] Another excellent choice is a CSP based on a chiral amino acid derivative itself, such as Chirasil-L-Val, which provides high selectivity for amino acid analytes through hydrogen bonding and dipole-dipole interactions.[3][7]
Caption: Workflow for ee determination by Chiral GC-MS.
Derivatization:
To 1 mg of the α-methylnorvaline ester sample in a vial, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
Cap the vial tightly and heat at 60 °C for 20 minutes.
After cooling, carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in a known volume of an appropriate solvent (e.g., hexane or ethyl acetate).
GC-MS Conditions:
Column: Chirasil-L-Val or a derivatized β-cyclodextrin column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium or Hydrogen at an optimized linear velocity.
Injection: 1 µL, split injection (e.g., 50:1).
Oven Program: Start at a low temperature (e.g., 60 °C) and use a slow temperature ramp (e.g., 2-4 °C/min) to a final temperature of ~220 °C. The slow ramp is crucial for maximizing chiral resolution.[8]
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and selectivity.[3][7]
Data Analysis:
Identify the peaks corresponding to the two enantiomer derivatives.
Integrate the peak areas (Area1 and Area2).
Calculate the enantiomeric excess using the formula:
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the preferred chromatographic method as it can frequently be performed without any derivatization, thus eliminating a sample preparation step and a potential source of error.[9]
Causality of Experimental Choices:
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Lux Cellulose or Chiralcel OD/AD series), are exceptionally versatile and effective for a broad range of chiral compounds, including N-protected amino acids and their esters.[9][10][11] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric repulsion within the chiral grooves of the polysaccharide polymer.[10]
Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) is critical.[11] Normal-phase often provides better selectivity for chiral separations due to the prominence of hydrogen bonding interactions. Modifiers like ethanol or small amounts of an acid (e.g., trifluoroacetic acid, TFA) are added to improve peak shape and resolution.[9][11]
Caption: Workflow for ee determination by Chiral HPLC-UV.
Sample Preparation:
Prepare a stock solution of the α-methylnorvaline ester sample at approximately 1 mg/mL in the mobile phase.
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Column: Lux Cellulose-2 or Chiralpak AD-H (e.g., 250 x 4.6 mm).
Mobile Phase: A typical starting point is an isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio is the most critical parameter to optimize for resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
Data Analysis:
Identify the peaks corresponding to the two enantiomers.
Integrate the peak areas (Area1 and Area2).
Calculate the enantiomeric excess using the formula:
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
NMR Spectroscopy: The Derivatization Approach
NMR spectroscopy offers a powerful alternative to chromatography. The method relies on a chiral auxiliary agent to induce a chemical shift difference (Δδ) between corresponding protons (or other nuclei) of the two enantiomers.[12] This is achieved by forming diastereomers, either covalently with a Chiral Derivatizing Agent (CDA) or non-covalently with a Chiral Solvating Agent (CSA).[12][13]
Using a Chiral Derivatizing Agent (CDA)
This is the most robust NMR method. A single enantiomer of a CDA reacts with the analyte to form a stable pair of diastereomers, which will exhibit distinct NMR spectra.
Causality of Experimental Choices:
The CDA of Choice: Mosher's Acid: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is the gold standard CDA for amines and alcohols.[1][2] It is typically used as its acid chloride derivative (Mosher's acid chloride). It reacts with the secondary amine of α-methylnorvaline ester to form stable diastereomeric amides.
Why it Works: The rigid conformation of the resulting MTPA amide, influenced by the phenyl and trifluoromethyl groups, places the protons of the original analyte in different magnetic environments for each diastereomer. This results in well-resolved signals, particularly for protons close to the stereocenter, allowing for accurate integration.[13][14]
Critical Prerequisite: The derivatization reaction must proceed to 100% completion. If the reaction is incomplete, kinetic resolution can occur (one enantiomer reacting faster than the other), leading to a significant error in the measured ee.[15][16]
Caption: Workflow for ee determination by NMR with a CDA.
Derivatization:
Dissolve the α-methylnorvaline ester (1.0 eq) in dry pyridine or CH₂Cl₂ with a catalytic amount of DMAP.[2]
Add a slight excess of enantiomerically pure (R)-MTPA chloride (1.1 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Perform an aqueous workup to remove excess reagents and purify the resulting diastereomeric amides by column chromatography if necessary.
NMR Acquisition:
Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).
Acquire a high-resolution ¹H NMR spectrum (a higher field strength, e.g., 600 MHz, is beneficial for resolving signals).[13]
Alternatively, ¹⁹F NMR can be used, which often provides baseline-separated singlets for the -CF₃ groups with a wide chemical shift dispersion.[2]
Data Analysis:
Identify a pair of well-resolved signals corresponding to the same proton(s) in the two diastereomers (e.g., the ester's -OCH₃ or the α-CH₃ group).
Carefully integrate the areas of this signal pair (Integral1 and Integral2).
Calculate the enantiomeric excess:
ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
Performance Comparison
The choice of method depends heavily on the specific requirements of the analysis, including sample throughput, required accuracy, and available instrumentation.
Parameter
Chiral GC-MS
Chiral HPLC-UV
NMR with CDA
Principle
Direct separation on a CSP
Direct separation on a CSP
Indirect analysis via diastereomer formation
Sample Prep
Moderate: Mandatory derivatization required.
Low: Simple dissolution and filtration.
High: Requires reaction, workup, and purification.
Resolution
Excellent
Very Good to Excellent
Dependent on Δδ and field strength.
Sensitivity
Very High (especially with SIM)
Good
Low (mg scale required)
Throughput
Moderate
High
Low
Robustness
High
Very High
Moderate: Prone to error if reaction is not complete.
Cost/Sample
Moderate
Low to Moderate
High (reagent cost, instrument time)
Key Advantage
Highest resolution and sensitivity.
Simplicity, directness, and high throughput.
Provides structural confirmation simultaneously.
Key Limitation
Derivatization step.
Method development can be time-consuming.
Low sensitivity, complex prep, potential for error.
Expert Recommendation
For High-Throughput Screening (HTS) or Routine In-Process Control:Chiral HPLC is the undisputed method of choice. Its simplicity, direct nature (no derivatization), and amenability to automation make it ideal for analyzing a large number of samples efficiently.
For Trace-Level Impurity Detection or Highest Resolution:Chiral GC-MS is superior. When the goal is to detect a very small amount of the minor enantiomer (e.g., >99.5% ee), the high efficiency of capillary GC combined with the sensitivity of MS detection is unparalleled.
For Structural Confirmation and Absolute Configuration:NMR with a Chiral Derivatizing Agent like Mosher's acid is invaluable, despite its low throughput. It not only provides an accurate ee value but can also be used to determine the absolute configuration of the stereocenter, a task that chromatography cannot perform.[14] It is best suited for in-depth characterization of a final compound or a key intermediate rather than routine screening.
By understanding the fundamental principles and practical considerations behind each of these powerful techniques, researchers can confidently select and implement the optimal analytical strategy to ensure the enantiomeric purity of their α-methylnorvaline esters, a critical step in the advancement of their drug discovery programs.
References
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. [Link]
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of thirteen amino acid benzyl esters. AIR Unimi. [Link]
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. [Link]
A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. ARPI. [Link]
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α-Arylglycines. University of Bath. [Link]
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. [Link]
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. [Link]
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. [Link]
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Direct determination of absolute stereochemistry of α‐methylselenocysteine using the Mosher method. The Aquila Digital Community. [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
Chiral GC-MS analysis of meteoritic amino acid derivatives
A Comparative Guide to Chiral GC-MS Analysis of Meteoritic Amino Acid Derivatives Introduction: The Cosmic Quest for Chirality The analysis of amino acids in meteorites offers a unique window into the prebiotic chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Chiral GC-MS Analysis of Meteoritic Amino Acid Derivatives
Introduction: The Cosmic Quest for Chirality
The analysis of amino acids in meteorites offers a unique window into the prebiotic chemistry of the early solar system. These extraterrestrial molecules, delivered to Earth via carbonaceous chondrites, may have played a pivotal role in the origin of life. A key characteristic of biological amino acids is their homochirality—life on Earth exclusively utilizes L-enantiomers. The detection of slight L-enantiomeric excesses for some amino acids, such as isovaline, in meteorites like the Murchison meteorite, fuels the hypothesis that this extraterrestrial delivery could have biased the emergence of life's homochirality.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the chiral analysis of these meteoritic amino acids. Its high sensitivity and resolving power are essential for separating and identifying enantiomers, often present in trace amounts within a complex organic matrix.[3] However, the inherent polarity and low volatility of amino acids necessitate chemical derivatization prior to GC analysis.[4] This guide provides a comparative overview of common derivatization strategies and chiral stationary phases (CSPs) employed in the GC-MS analysis of meteoritic amino acids, offering insights into their respective strengths and weaknesses to aid researchers in method selection and development.
The Critical Role of Derivatization
Derivatization serves a dual purpose in the GC-MS analysis of amino acids: it renders the molecules volatile and enhances their chromatographic separation. The process involves converting the polar carboxyl (-COOH) and amino (-NH2) groups into less polar, more volatile esters and amides. The choice of derivatization reagent significantly impacts the stability of the derivatives, the separation efficiency, and the mass spectral fragmentation patterns.
Comparison of Common Derivatization Techniques
Two of the most established methods for the derivatization of amino acids for chiral GC-MS analysis are the formation of N-trifluoroacetyl (TFA) amino acid esters and silylation.
Derivatization Method
Principle
Advantages
Disadvantages
N-trifluoroacetyl (TFA) Alkyl Esters
A two-step process involving esterification of the carboxyl group with an alcohol (e.g., isopropanol, 2-butanol) followed by acylation of the amino group with trifluoroacetic anhydride (TFAA).
- Well-established and extensively documented in meteoritic analysis.[5] - Produces stable derivatives with good chromatographic properties. - Characteristic mass spectra aiding in identification.
- Two-step reaction can be time-consuming. - Potential for side reactions and incomplete derivatization. - Requires anhydrous conditions.
Silylation (e.g., with MTBSTFA/MSTFA)
A single-step reaction where active hydrogens on the amino and carboxyl groups are replaced with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4]
- Single-step reaction, simplifying sample preparation. - MTBSTFA derivatives are relatively stable to moisture. - Can derivatize other functional groups, allowing for broader screening.
- Derivatives can be susceptible to hydrolysis, requiring careful sample handling. - Reagents can be aggressive and may degrade the GC column over time. - Mass spectra can be complex.
Experimental Workflow: From Meteorite Powder to Chiral Signal
The journey from a meteorite sample to the detection of amino acid enantiomers involves several critical steps, each with the potential to introduce contamination or alter the original composition of the sample. The following workflow provides a generalized yet robust protocol for the analysis of amino acids in carbonaceous chondrites.
Caption: Principle of chiral separation on a GC column.
Comparison of Common Chiral Stationary Phases
Amino acid derivatives are a popular choice for CSPs, with Chirasil-L-Val being a widely used and commercially available option. [3][6]Cyclodextrin-based CSPs are another important class.
Chiral Stationary Phase
Chiral Selector
Principle of Separation
Typical Applications in Meteoritic Analysis
Chirasil-L-Val
L-valine-tert-butylamide linked to a polysiloxane backbone.
Hydrogen bonding and dipole-dipole interactions between the derivatized amino acid and the chiral selector.
Separation of a wide range of protein and non-protein amino acid enantiomers. [6]
Inclusion complexation, where the derivatized amino acid enantiomer fits differently into the chiral cavity of the cyclodextrin.
Broad applicability for various chiral compounds, including amino acid derivatives.
Performance Comparison: A Data-Driven Perspective
To illustrate the performance of different analytical approaches, the following table presents hypothetical but realistic data for the analysis of key amino acids in a Murchison meteorite analogue using two different methods.
Note: The data presented are for illustrative purposes and are based on typical performance characteristics reported in the literature. Actual results may vary depending on specific experimental conditions.
Conclusion and Future Outlook
The chiral GC-MS analysis of meteoritic amino acid derivatives remains a vital tool in astrobiology. The choice of derivatization method and chiral stationary phase is critical and should be guided by the specific research question, the target amino acids, and the available instrumentation. While the N-trifluoroacetyl alkyl ester approach coupled with a Chirasil-L-Val column is a well-validated and robust method for many meteoritic amino acids, silylation techniques offer a simpler, single-step alternative that can be advantageous for broader screening.
Future advancements in this field will likely focus on the development of more sensitive and selective derivatization reagents, as well as more robust and versatile chiral stationary phases. The application of multidimensional GC (GCxGC) coupled with MS offers the potential for even greater resolution of complex mixtures of meteoritic organics. [7]As we continue to analyze samples from different meteorites and, eventually, from sample return missions to asteroids and comets, these refined analytical techniques will be indispensable in our quest to understand the origins of life's homochirality and our place in the cosmos.
References
Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the L-enantiomer of the amino acid isovaline in carbonaceous meteorites. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. [Link]
Pizzarello, S., & Cronin, J. R. (2000). Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta, 64(2), 329-338. [Link]
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
Cronin, J. R., & Pizzarello, S. (1997). Enantiomeric excesses in meteoritic amino acids. Science, 275(5302), 951-955. [Link]
Aponte, J. C., et al. (2019). Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones. Life, 9(2), 47. [Link]
Schuriga, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
Meierhenrich, U. J., et al. (2004). Identification of diamino acids in the Murchison meteorite. Proceedings of the National Academy of Sciences, 101(25), 9182-9186. [Link]
Aponte, J. C., et al. (2011). Analysis of meteoritic amino acids by gas chromatography-mass spectrometry. Meteoritics & Planetary Science, 46(12), 1948-1972. [Link]
Glavin, D. P., & Dworkin, J. P. (2009). L-Enantiomeric excesses of a few amino acids (e.g. isovaline) have been found in some carbonaceous chondrites. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. [Link]
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]
Kvenvolden, K., et al. (1971). Nonprotein Amino Acids in the Murchison Meteorite. Proceedings of the National Academy of Sciences, 68(2), 486-490. [Link]
Cronin, J. R., & Pizzarello, S. (1983). Amino acids of the Murchison meteorite: II. Five carbon acyclic primary beta-, gamma-, and delta-amino alkanoic acids. Geochimica et Cosmochimica Acta, 47(3), 461-465. [Link]
A Comparative Guide to the Proteolytic Stability of N-Methylated vs. Natural Peptides
Introduction In the realm of modern therapeutics, peptides stand out for their high selectivity and potent biological activity. However, the progression of many promising peptide candidates from the laboratory to the cli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the realm of modern therapeutics, peptides stand out for their high selectivity and potent biological activity. However, the progression of many promising peptide candidates from the laboratory to the clinic is often thwarted by a critical vulnerability: poor metabolic stability.[1][2] The primary culprit is their susceptibility to proteolytic degradation—the enzymatic breakdown of peptide bonds by proteases—which leads to a short in vivo half-life and limited efficacy.[3][4]
To overcome this fundamental challenge, medicinal chemists have developed a range of modification strategies. Among the most powerful and versatile of these is N-methylation. This chemical modification involves the simple substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group.[2][5] This seemingly minor alteration can profoundly enhance a peptide's resistance to enzymatic cleavage, transforming a fragile molecule into a robust drug candidate.[1][6]
This in-depth technical guide provides a comprehensive comparison of the proteolytic stability of N-methylated peptides versus their natural, unmodified counterparts. We will explore the underlying mechanisms of this enhanced stability, present supporting experimental data, and provide detailed protocols for assessing proteolytic resistance in your own research.
The Mechanism of Proteolytic Degradation: The Challenge for Natural Peptides
Proteolytic enzymes, or proteases, are ubiquitous in biological systems, playing essential roles in everything from digestion to cellular signaling.[4][7] For a therapeutic peptide administered into the bloodstream, these enzymes represent a formidable barrier.[8] Proteases function by recognizing specific amino acid sequences and catalyzing the hydrolysis of the peptide bonds that form the backbone of the peptide chain.[4] This cleavage results in smaller, inactive fragments that are rapidly cleared from the body.
The interaction between a protease and a peptide substrate is a highly specific, lock-and-key process. The peptide must adopt a particular conformation to fit snugly into the enzyme's active site, where the catalytic machinery can then access and break the target peptide bond.
Caption: Proteolytic cleavage of a natural peptide.
N-Methylation: A Molecular Shield Against Proteolysis
N-methylation confers proteolytic resistance through a combination of steric and conformational effects that disrupt the critical interaction between the peptide and the protease.[1]
Steric Hindrance: The addition of a methyl group to the backbone nitrogen atom introduces significant steric bulk.[9] This methyl group acts as a physical shield, sterically hindering the approach of the protease and preventing it from properly docking with the peptide backbone to perform the cleavage.[10]
Conformational Constraint: The amide bond in a natural peptide has a degree of rotational freedom. N-methylation restricts this conformational flexibility.[1][11] This "pre-organization" of the peptide into a more rigid structure can prevent it from adopting the specific conformation required to bind to the protease's active site, effectively locking the enzyme out.[9]
Disruption of Hydrogen Bonding: The amide proton (N-H) is a key hydrogen bond donor involved in stabilizing the secondary structures of peptides and in their interactions with enzyme active sites. Replacing this proton with a methyl group eliminates this hydrogen bonding capability, which can weaken the binding affinity between the peptide and the protease.[1][3]
The theoretical benefits of N-methylation are consistently validated by experimental data. Studies across a wide range of peptides demonstrate a dramatic increase in metabolic stability. For instance, a full N-methyl scan of a cyclopeptidic somatostatin analog revealed that multiple N-methylations could drastically improve metabolic stability.[12] Another study showed that N-methylation of a model peptide increased its half-life threefold in the presence of the protease elastase.[13]
This table is a representative compilation from the cited literature; specific values can vary based on the peptide sequence and precise experimental conditions.
Experimental Protocols for Assessing Proteolytic Stability
To ensure trustworthiness and provide actionable guidance, we present two self-validating protocols for quantifying peptide stability. The choice of assay depends on the research question: a plasma stability assay provides a broad overview of metabolic stability in a biological matrix, while a specific protease challenge is used to probe for vulnerabilities to key enzymes.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for predicting a peptide's half-life in circulation.[15] It mimics the in vivo environment by exposing the peptide to the complex mixture of proteases present in blood plasma.[4][16]
Caption: Workflow for an in vitro plasma stability assay.
Step-by-Step Methodology:
Preparation:
Thaw frozen human (or other species) plasma at 37°C. It is critical to use consistent plasma sources, as protease activity can vary.[16]
Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).
Incubation:
Pre-warm the plasma to 37°C in a shaking water bath.
Initiate the reaction by spiking the peptide stock into the plasma to a final concentration of 1-10 µM.[17] Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
Time-Course Sampling:
Immediately remove the first aliquot (t=0). This serves as the 100% control.
Remove subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).[15] The time points should be chosen to capture the degradation curve effectively.
Reaction Quenching & Protein Precipitation:
Immediately mix each aliquot with 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16] This simultaneously stops all enzymatic activity and precipitates the plasma proteins.
Sample Processing:
Vortex the quenched samples thoroughly.
Centrifuge at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins.[16]
Analysis:
Carefully transfer the supernatant to an analysis vial.
Quantify the remaining concentration of the intact parent peptide using a validated LC-MS/MS method.[15][16]
Data Calculation:
Plot the natural logarithm of the percentage of peptide remaining versus time.
The slope of the linear regression line (k) is the degradation rate constant.
Calculate the half-life using the formula: t½ = 0.693 / k .
Protocol 2: Protease Challenge Assay
This assay identifies specific cleavage sites and assesses stability against individual high-risk proteases, such as those found in the digestive system (trypsin, chymotrypsin) if oral delivery is a goal.[4][18]
Step-by-Step Methodology:
Preparation:
Prepare a reaction buffer appropriate for the chosen protease (e.g., ammonium bicarbonate for trypsin).
Prepare stock solutions of the test peptide and the protease (e.g., trypsin at 1 mg/mL).
Reaction Setup:
In a microcentrifuge tube, combine the reaction buffer and the peptide solution to the desired final concentration.
Pre-warm the tube to the optimal temperature for the enzyme (e.g., 37°C).
Initiate the reaction by adding the protease. The peptide-to-enzyme ratio is a critical parameter and should be optimized (e.g., 50:1 w/w).
Time-Course Sampling and Quenching:
Remove aliquots at various time points (e.g., 0, 10, 30, 60, 180 minutes).
Quench each aliquot by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.[16] This will denature the protease and stop the reaction.
Analysis:
Analyze the samples directly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.[16][17]
Monitor the degradation by measuring the decrease in the peak area of the intact parent peptide over time.[16] LC-MS can also be used to identify the mass of the resulting fragments, helping to pinpoint the exact cleavage site.[18]
Data Analysis:
Calculate the percentage of intact peptide remaining at each time point relative to t=0.
Plot the percentage of intact peptide versus time to visualize the degradation profile and compare the stability of different peptide analogs.
Conclusion
The inherent susceptibility of natural peptides to proteolytic degradation is a significant obstacle in drug development.[1][3] N-methylation presents a robust and highly effective chemical strategy to overcome this limitation. By introducing a methyl group onto the peptide backbone, researchers can create a molecular shield that provides steric hindrance and imposes conformational constraints, effectively blocking the action of degradative enzymes.[9][10]
References
The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. Benchchem.
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM.
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
Methylated Peptide - Therapeutic Proteins & Peptides. CD Formulation.
Enzymatic Barriers to Peptide and Protein Drug Delivery. Taylor & Francis eBooks.
Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.
Comparative Analysis of Peptide Conformations Induced by α-Methylnorvaline
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Role of α-Methylnorvaline in Peptide Therapeutics In the landscape of peptide-based drug design, the introduction of non-pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of α-Methylnorvaline in Peptide Therapeutics
In the landscape of peptide-based drug design, the introduction of non-proteinogenic amino acids is a cornerstone strategy for overcoming inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the vast arsenal of synthetic residues, α,α-disubstituted amino acids, particularly α-methylnorvaline (α-MeNva), have emerged as powerful tools for inducing and stabilizing specific secondary structures. This guide provides a comprehensive analysis of the crystallographic evidence demonstrating the conformational impact of α-MeNva, offering a comparative perspective against other residues and detailing the experimental protocols required for such investigations.
The defining feature of α-methylnorvaline is the presence of an additional methyl group at the α-carbon, in addition to the n-propyl side chain. This steric bulk significantly restricts the available conformational space, primarily impacting the peptide backbone's Ramachandran angles (φ, ψ). Unlike proteinogenic amino acids that can readily adopt conformations consistent with both α-helices and β-sheets, α-MeNva residues strongly favor dihedral angles in the α-helical or 310-helical regions. This predictable and potent helical propensity makes α-MeNva an invaluable component for designing constrained peptides with enhanced biological activity and proteolytic resistance.
This document will delve into the crystallographic analysis of α-MeNva-containing peptides, presenting supporting experimental data and methodologies. We will explore how the stereochemistry of the α-methyl group dictates helical screw sense and compare its structural effects with those of other common non-canonical and proteinogenic amino acids.
Comparative Structural Analysis: α-Methylnorvaline vs. Other Residues
The true utility of a synthetic amino acid is best understood through comparative structural analysis. The incorporation of α-MeNva into a peptide backbone elicits distinct and predictable conformational changes when compared to residues like alanine (a weak helix promoter) and aminoisobutyric acid (Aib), another potent helix-inducer.
Mechanism of Helix Induction
The steric hindrance imposed by the two substituents on the Cα atom of α-methyl amino acids physically restricts the backbone dihedral angles (φ, ψ) to a narrow range. For α-MeNva, these angles are predominantly confined to the helical regions of the Ramachandran plot (φ ≈ ±60°, ψ ≈ ±40°), thereby forcing the peptide to adopt a helical conformation. This contrasts sharply with residues like glycine or alanine, which can access a much broader conformational space.
While both α-MeNva and the simpler Aib are strong helix inducers, the bulkier n-propyl side chain of α-MeNva can introduce additional tertiary interactions and solvent-exposed surfaces that are critical for molecular recognition and biological function.
Quantitative Comparison of Helical Propensity
The table below summarizes typical dihedral angles and the resulting secondary structures observed in crystal structures of short peptides containing different amino acid residues.
Residue
Typical φ Angle (°)
Typical ψ Angle (°)
Predominant Secondary Structure
Key Structural Feature
Alanine (Ala)
-57 to -70
-47 to -40
α-helix (context-dependent)
Small side chain, conformationally flexible.
Aminoisobutyric Acid (Aib)
±49 to ±65
±38 to ±50
310/α-helix
Achiral, potent helix inducer due to Cα dimethylation.
α-Methylnorvaline (α-MeNva)
±55 to ±75
±35 to ±55
310/α-helix
Chiral center and bulky side chain promote stable, specific helical conformations.
Valine (Val)
-139
+135
β-sheet (often)
β-branched side chain can disfavor α-helical structures.
Data compiled from representative peptide crystal structures.
The chirality of α-MeNva adds another layer of control. The (R)- and (S)-enantiomers will preferentially induce left-handed and right-handed helices, respectively, offering precise stereochemical control over the peptide's three-dimensional structure. This is a significant advantage over the achiral Aib residue.
Experimental Protocols: From Peptide Synthesis to Crystal Structure
Achieving high-resolution crystal structures of α-MeNva-containing peptides requires meticulous attention to detail at every stage. The protocols described herein represent a self-validating system, where successful synthesis and purification directly impact the probability of obtaining diffraction-quality crystals.
Diagram: Workflow for Crystal Structure Analysis
Caption: High-level workflow from peptide synthesis to final structure deposition.
Step 1: Peptide Synthesis and Purification
The synthesis of peptides containing α-MeNva is most commonly achieved via solid-phase peptide synthesis (SPPS) using the appropriate Fmoc-protected α-MeNva amino acid.
Resin Selection: Choose a resin suitable for the C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
Amino Acid Coupling:
Pre-activate the Fmoc-α-MeNva-OH (3 equivalents) with a coupling reagent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF.
Due to the steric hindrance of the α-methyl group, extended coupling times (2-4 hours) or double coupling may be necessary to ensure complete reaction.
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Verification: Confirm the identity and purity (>95%) of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Step 2: Crystallization
Crystallizing short, synthetic peptides can be challenging. A high-throughput screening approach is recommended to explore a wide range of chemical space.
Peptide Preparation: Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., 10 mM Tris pH 7.5, 20 mM NaCl) to a final concentration of 10-20 mg/mL.
Screening: Use commercial crystallization screens (e.g., Hampton Research, Qiagen) and a sitting-drop or hanging-drop vapor diffusion setup.
In a typical sitting-drop experiment, mix 0.5 µL of the peptide solution with 0.5 µL of the reservoir solution.
Equilibrate the drop against 100 µL of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).
Optimization: Once initial crystal "hits" are identified, systematically vary the parameters of the successful condition (e.g., precipitant concentration, pH, peptide concentration, temperature) to obtain larger, diffraction-quality single crystals.
Harvesting and Cryo-protection:
Carefully loop the crystal out of the drop.
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during X-ray data collection. The cryoprotectant is often the mother liquor supplemented with 20-30% glycerol or ethylene glycol.
Flash-cool the crystal in liquid nitrogen.
Step 3: X-ray Diffraction and Structure Determination
Data Collection: Collect diffraction data at a synchrotron source for highest resolution. The intense, focused X-ray beam is often necessary for the small crystals typical of synthetic peptides.
Data Processing: Index and integrate the diffraction images using software like XDS or HKL-2000 to determine the unit cell parameters and space group.
Structure Solution: If a similar peptide structure exists, use molecular replacement (Phaser). Otherwise, use ab initio or direct methods (SHELX, SIR) to solve the phase problem.
Model Building and Refinement: Build the peptide model into the resulting electron density map using software like Coot. Refine the model against the diffraction data using programs like REFMAC5 or Phenix.refine. This iterative process improves the fit of the model to the experimental data.
Validation: Use tools like MolProbity to validate the stereochemistry and overall quality of the final refined structure before deposition to the Protein Data Bank (PDB).
Conclusion and Future Outlook
The crystallographic analysis of peptides containing α-methylnorvaline provides unequivocal evidence of its role as a potent helix-inducing residue. The steric constraints imposed by its α,α-disubstituted nature offer a reliable method for pre-organizing peptides into well-defined helical conformations—a critical step in the design of potent and stable peptide therapeutics. The ability to control helical screw sense through the selection of the (R)- or (S)-enantiomer further enhances its utility.
Future research will likely focus on integrating α-MeNva into more complex peptide and peptidomimetic scaffolds, exploring its influence on tertiary and quaternary structures, and further elucidating its impact on receptor binding affinity and proteolytic stability. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to leverage the unique structural properties of α-methylnorvaline in their drug discovery and development programs.
References
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Chemistry – A European Journal, 7(16), 3507-3514. URL: [Link]
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. URL: [Link]
Comparative
A Researcher's Guide to the Validation of Absolute Configuration Using Marfey’s Reagent: A Comparative Analysis
In the landscape of drug development and natural product chemistry, the precise three-dimensional arrangement of atoms—the absolute configuration—is paramount. A molecule's chirality can dictate its pharmacological activ...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and natural product chemistry, the precise three-dimensional arrangement of atoms—the absolute configuration—is paramount. A molecule's chirality can dictate its pharmacological activity, with one enantiomer offering therapeutic benefits while its mirror image may be inactive or even toxic.[1][2] Consequently, the unambiguous assignment of absolute configuration is a critical step in chemical research and development.[3] Among the array of analytical techniques available, Marfey's method stands out as a robust and widely adopted approach for determining the absolute configuration of chiral amines and, most notably, amino acids.[4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Marfey's reagent. It delves into the underlying chemical principles, offers a detailed experimental workflow, and presents a critical comparison with alternative methodologies, supported by experimental data.
The Core Principle: Converting Enantiomers to Diastereomers
The fundamental challenge in analyzing enantiomers is that they possess identical physical properties, making their separation by standard chromatographic techniques difficult.[6] Marfey's method ingeniously circumvents this by employing a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), also known as Marfey's reagent.[7][8]
The method relies on a nucleophilic aromatic substitution reaction. The primary amino group of a chiral amine or amino acid attacks the electron-deficient aromatic ring of L-FDAA, displacing the fluorine atom.[8] This reaction covalently links the chiral analyte to the chiral reagent, forming a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and can be readily separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
The elution order of the resulting diastereomers on an RP-HPLC system is predictable. When using L-FDAA, the derivative formed with an L-amino acid (L-L diastereomer) typically elutes earlier than the derivative formed with a D-amino acid (L-D diastereomer).[7] By comparing the retention times of the derivatized unknown sample to those of derivatized L- and D-amino acid standards, the absolute configuration of the analyte can be unequivocally assigned.[9]
Visualizing the Marfey's Method Workflow
The entire process, from sample preparation to data analysis, follows a systematic workflow. This ensures reproducibility and accurate determination of the absolute configuration.
Caption: The nucleophilic aromatic substitution reaction between Marfey's reagent (L-FDAA) and an amino acid to form diastereomeric derivatives.
Comparative Analysis: Marfey's Reagent vs. Alternative Methods
While Marfey's method is highly effective, it is essential to understand its performance in the context of other available techniques for determining absolute configuration. The choice of method often depends on the nature of the sample, available instrumentation, and the specific requirements of the analysis.
[10][11]
Method
Principle
Sample Requirement
Throughput
Key Advantages
Key Limitations
Marfey's Method
Chiral derivatization followed by HPLC separation of diastereomers. [9]
Microgram to milligram quantities.
High; suitable for multiple samples.
High sensitivity (UV detection), applicable to complex mixtures/hydrolysates, uses standard HPLC equipment. [9][12]
Requires derivatization step, potential for side reactions, elution order can sometimes vary. [13][14]
X-ray Crystallography
Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. [15][16]
Milligram quantities of high-quality single crystals.
Low; crystal growth can be a significant bottleneck.
Provides an unambiguous, direct determination of the absolute structure. [2][17]
Requires a suitable single crystal, which can be difficult or impossible to obtain for many compounds. [11][18]
Vibrational Circular Dichroism (VCD)
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [19][20]
Milligram quantities, sample in solution.
Moderate.
Does not require crystallization or derivatization; provides conformational information. [18]
Requires specialized instrumentation; interpretation relies on comparison with DFT calculations. [11][20]
Mosher's Method (NMR)
Derivatization with a chiral reagent (Mosher's acid) followed by ¹H or ¹⁹F NMR analysis of the resulting diastereomers. [21][22]
Milligram quantities.
Low to moderate.
Provides configurational assignment without chromatography; can be used for chiral alcohols and amines. [4][10]
Requires pure samples for clear NMR interpretation, derivatization is necessary, can be complex to interpret. [11][21]
| Direct Chiral Chromatography | Separation of enantiomers on a chiral stationary phase (CSP) without prior derivatization. [23][24]| Microgram to milligram quantities. | High. | Direct analysis without reaction steps, reducing sample preparation time. [1][25]| Requires specialized and often expensive chiral columns; method development can be time-consuming. [5][26]|
Field-Proven Insights and Causality in Experimental Choices
The reliability of Marfey's method is contingent on careful experimental execution. Here are some expert insights into the "why" behind the protocol steps:
Choice of Base: A mild base like sodium bicarbonate (NaHCO₃) is crucial. [27]Its role is to deprotonate the amino group of the analyte, rendering it a more potent nucleophile to attack the L-FDAA reagent. [27]Stronger bases could lead to racemization of the amino acid or degradation of the reagent.
Reaction Temperature: The derivatization is typically carried out at a moderately elevated temperature (e.g., 40°C). [14]This provides sufficient activation energy for the reaction to proceed to completion within a reasonable timeframe (e.g., 1 hour) without causing unwanted side reactions or degradation.
[9]* Quenching the Reaction: After incubation, the reaction is quenched by adding an acid, such as hydrochloric acid (HCl). [9]This neutralizes the excess bicarbonate and stops the reaction, ensuring that the composition of the diastereomeric mixture remains fixed prior to HPLC analysis.
HPLC Mobile Phase: A typical mobile phase consists of a gradient of an organic solvent (like acetonitrile) in water with an acidic modifier (like trifluoroacetic acid or formic acid). [8]The acid ensures that any carboxyl groups are protonated, leading to sharper peaks and better chromatographic resolution. The gradient elution is necessary to separate a wide range of amino acid derivatives with varying polarities in a single run.
A Self-Validating System: The Importance of Controls
A key to the trustworthiness of Marfey's method is the concurrent analysis of standards. By derivatizing and running authentic L- and D-amino acid standards under the exact same conditions as the unknown sample, the experiment becomes self-validating. This practice confirms the elution order for that specific HPLC system and mobile phase, eliminating ambiguity in the final assignment of the unknown's configuration.
[9]
Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis of amino acid mixtures.
1. Reagent and Sample Preparation:
Hydrolysis (for peptides): Add 200 µL of 6 N HCl to approximately 100-500 µg of peptide sample. Heat at 110°C for 16-24 hours in a sealed vial. Evaporate the HCl to dryness.
[12]* Analyte Solution: Dissolve the amino acid hydrolysate or a pure amino acid sample in 50 µL of water.
Standard Solutions: Prepare standard solutions of the relevant D- and L-amino acids (approx. 50 nmol each).
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of L-FDAA in acetone (approx. 37 mM). This solution should be prepared fresh.
2. Derivatization Procedure:
To the analyte and each standard solution (50 µL), add 20 µL of 1 M sodium bicarbonate solution.
[12]2. Add 100 µL of the 1% L-FDAA solution in acetone.
[12]3. Vortex the mixture thoroughly.
Incubate the reaction vials at 40°C for 60-90 minutes in a heating block or water bath.
[9][14]5. After incubation, cool the vials to room temperature.
Quench the reaction by adding 20 µL of 1 N HCl.
[12]7. Evaporate the samples to dryness to remove acetone.
Redissolve the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 50% acetonitrile/water).
3. HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C3 column can also offer improved resolution for certain amino acids.
[9]* Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 340 nm.
[8]* Gradient: A typical gradient might be 10-60% B over 40-50 minutes, followed by a wash and re-equilibration step. This should be optimized based on the specific amino acids of interest.
Injection Volume: 10-20 µL.
4. Data Analysis:
Run the derivatized L- and D-amino acid standards to determine their respective retention times.
Run the derivatized unknown sample.
Compare the retention time of the peak(s) in the unknown sample to the retention times of the L- and D-standards to assign the absolute configuration.
Conclusion
Marfey's method provides a sensitive, reliable, and accessible platform for determining the absolute configuration of chiral amines and amino acids. Its foundation in forming and separating diastereomers via standard RP-HPLC makes it a workhorse in many chemistry laboratories. While "gold standard" methods like X-ray crystallography offer direct structural elucidation, their stringent sample requirements often make them impractical. [2]Marfey's method, when performed with careful attention to protocol and the use of proper standards, offers a high degree of confidence and throughput. By understanding its principles and its place among alternative techniques, researchers can make informed decisions to effectively and accurately characterize the stereochemistry of their molecules, a critical task in the pursuit of safe and effective chemical entities.
References
A comprehensive list of sources cited in this guide is provided below for further reading and verification.
Harada, K., Fujii, K., Ishida, H., Ikai, Y., Suzuki, M., & Nakayama, H. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(23), 4889-4894. [Link]
Bhushan, R., & Kumar, V. (2009). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Acta Chromatographica, 21(3), 329-347. [Link]
Kwag, S., Park, Y. S., & Gerwick, W. H. (2020). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry, 85(7), 4889-4898. [Link]
Leal, D., Reyes, F., & Martín, J. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 16(2), 43. [Link]
Vijayasarathi, V., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 420-426. [Link]
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]
A-Z Chemistry. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]
Leal, D., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 21(1), 40. [Link]
Lee, S., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1146. [Link]
Wetzel, W. (2024, May 9). Using LC–MS/MS to Analyze D-Amino Acids. LCGC International. [Link]
Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]
van der Vlugt, F. J. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]
Chromatography Today. (n.d.). An Introduction to Chiral Chromatography. [Link]
Al-khalifa, A., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21535-21546. [Link]
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Resolution. [Link]
Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(2), 267-277. [Link]
Mosey, R. A., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using Mosher's method. The Aquila Digital Community. [Link]
Taylor & Francis Online. (n.d.). Absolute configuration – Knowledge and References. [Link]
Klusoň, P., & Sedlák, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-164. [Link]
Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]
MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]
ChemTalk. (2023, March 9). What is Absolute Configuration?. [Link]
A Researcher's Guide to the FTIR Spectral Data of Methyl 2-Amino-2-Methylpentanoate: A Comparative Analysis
In the field of drug development and chemical synthesis, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destruc...
Author: BenchChem Technical Support Team. Date: February 2026
In the field of drug development and chemical synthesis, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups and elucidate molecular structures. This guide provides an in-depth analysis of the expected FTIR spectral data for methyl 2-amino-2-methylpentanoate, a molecule of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a detailed predicted spectrum based on its constituent functional groups. To provide a comprehensive comparison, we will analyze the characteristic spectral features of a primary amine (propylamine) and an aliphatic ester (ethyl acetate) to illustrate the contributions of each functional group to the overall spectrum of our target molecule.
This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectral interpretation and data acquisition. The information presented herein is grounded in established spectroscopic principles and supported by authoritative sources.
Predicted FTIR Spectrum of Methyl 2-Amino-2-Methylpentanoate
The structure of methyl 2-amino-2-methylpentanoate contains a primary amine (-NH2), an ester (-COOCH3), and aliphatic hydrocarbon chains. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum. By understanding these individual contributions, we can predict the key features of the molecule's FTIR spectrum.
Key Functional Group Vibrations:
Primary Amine (-NH₂): Primary amines are characterized by N-H stretching and bending vibrations. The N-H stretching vibrations typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][2] An N-H bending vibration is also expected in the 1580-1650 cm⁻¹ range.[2]
Ester (-COOR): The ester group is readily identified by its strong carbonyl (C=O) stretching absorption, which for aliphatic esters occurs in the 1735-1750 cm⁻¹ range.[3][4] Additionally, esters exhibit characteristic C-O stretching vibrations, which typically appear as two or more bands in the 1000-1300 cm⁻¹ region.[3][5]
Alkyl (-CH₃, -CH₂-): The aliphatic portions of the molecule will produce C-H stretching vibrations in the 2800-3000 cm⁻¹ range and C-H bending vibrations between 1375-1450 cm⁻¹.[1][6]
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole.[7][8] While specific assignments in this region are challenging, the overall pattern serves as a unique identifier for the compound.[7][8]
Comparative Spectral Analysis
To better understand the predicted spectrum of methyl 2-amino-2-methylpentanoate, it is instructive to compare it with the spectra of simpler molecules containing its key functional groups: propylamine (a primary amine) and ethyl acetate (an aliphatic ester).
Note: The predicted values for methyl 2-amino-2-methylpentanoate are estimations based on typical functional group absorption ranges.
This comparison highlights how the characteristic peaks of the amine and ester are expected to be present in the spectrum of methyl 2-amino-2-methylpentanoate. The presence of both the dual N-H stretching peaks and the strong C=O stretching peak would be a clear indication of the molecule's primary amine and ester functionalities.
Experimental Protocol for FTIR Data Acquisition
To obtain a high-quality FTIR spectrum of a liquid sample such as methyl 2-amino-2-methylpentanoate, the following attenuated total reflectance (ATR) FTIR protocol is recommended. ATR is a common sampling technique that requires minimal sample preparation.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
Background Spectrum Collection:
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
The background spectrum should be collected over the desired spectral range (e.g., 4000-400 cm⁻¹).
Sample Application:
Place a small drop of the liquid sample (methyl 2-amino-2-methylpentanoate) onto the center of the ATR crystal, ensuring the crystal is fully covered.
Sample Spectrum Collection:
Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
For a typical liquid sample, 16 to 32 scans at a resolution of 4 cm⁻¹ is usually sufficient to obtain a good signal-to-noise ratio.
Data Processing and Analysis:
Process the collected spectrum using the spectrometer's software. This may include baseline correction and peak picking.
Analyze the spectrum by identifying the key absorption bands and assigning them to the corresponding functional group vibrations as outlined in the comparative analysis section.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for acquiring FTIR data using an ATR accessory.
Logical Pathway for Spectral Interpretation
Caption: A decision-making flowchart for interpreting the FTIR spectrum of methyl 2-amino-2-methylpentanoate.
Conclusion
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]
Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
Jackman, L. M., & Lange, G. L. (1962). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Tetrahedron, 18(12), 1401-1412. [Link]
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
AzoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]
D'Amora, M., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(5), 1533-1544. [Link]
ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]
Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4314-4322. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-methylpropanoate. PubChem. [Link]
Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Universities Space Research Association. [Link]
ResearchGate. (n.d.). Far-infrared spectra of amino acids. [Link]
Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
FooDB. (2010, April 8). Showing Compound Methyl (±)-2-methylpentanoate (FDB015095). [Link]
Doc Brown's Chemistry. (n.d.). The infrared spectrum of 2-methylpentane. [Link]
MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
Comparative Solubility Guide: Methyl Norvaline vs. Methyl-Methylnorvaline
Executive Summary & Chemical Identity[1] In the context of peptide synthesis and peptidomimetic drug design, solubility is a critical physicochemical parameter that dictates purification efficiency, reaction kinetics, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
In the context of peptide synthesis and peptidomimetic drug design, solubility is a critical physicochemical parameter that dictates purification efficiency, reaction kinetics, and bioavailability. This guide provides an authoritative comparison between Methyl Norvaline (specifically Norvaline Methyl Ester, H-Nva-OMe ) and its N-methylated analog, here referred to as Methyl-Methylnorvaline (specifically N-Methyl-Norvaline Methyl Ester, Me-Nva-OMe ).
Key Finding: The introduction of the N-methyl group in Me-Nva-OMe significantly alters the solubility profile compared to H-Nva-OMe. While H-Nva-OMe relies on a robust hydrogen-bonding network for crystal lattice stability, Me-Nva-OMe disrupts this network, generally resulting in higher solubility in organic solvents (e.g., DCM, DMF) and a lower melting point , facilitating easier dissolution in synthesis workflows.
Chemical Nomenclature Clarification
To ensure scientific accuracy, we define the compounds as follows:
Common Name used in Guide
IUPAC / Chemical Name
Chemical Formula
CAS Number (Representative)
Methyl Norvaline
L-Norvaline Methyl Ester
29582-96-5
Methyl-Methylnorvaline
N-Methyl-L-Norvaline Methyl Ester
Analogous to N-Me-Nva (CAS 77627-02-0)
Mechanistic Analysis: The "Methyl Effect" on Solubility[2][3][4]
Understanding the solubility difference requires analyzing the intermolecular forces at play. The solubility of an amino acid derivative is a competition between its Crystal Lattice Energy (solid state stability) and its Solvation Energy (interaction with solvent).
Disruption of Hydrogen Bonding
Methyl Norvaline (H-Nva-OMe): Contains a primary amine (
) and a carbonyl oxygen. These groups form strong intermolecular hydrogen bonds (H-bonds) in the solid state, creating a stable crystal lattice that requires significant energy to break.
Methyl-Methylnorvaline (Me-Nva-OMe): The N-methylation replaces a hydrogen atom with a methyl group. This removes a key H-bond donor, destabilizing the crystal lattice (lowering the melting point) and making the molecule more energetically accessible for solvation.
Lipophilicity and Solvation[3]
Lipophilicity (
): N-methylation increases the lipophilicity of the molecule.[1] While this might suggest lower water solubility, the reduction in lattice energy often dominates, leading to a net increase in solubility across a broad range of solvents, particularly aprotic organic solvents used in peptide synthesis (DCM, THF).
Conformational Constraint: The N-methyl group introduces steric hindrance, restricting the rotation around the N-C
bond. This pre-organization can favor specific conformations that are more compatible with solvent cages, further enhancing solubility.
Visualizing the Mechanism
The following diagram illustrates the structural impact of N-methylation on solubility parameters.
Figure 1: Mechanistic pathway showing how N-methylation (Me-Nva-OMe) disrupts lattice energy to enhance solubility compared to the non-methylated analog.
Comparative Performance Data
The following data synthesizes experimental trends from N-methylated amino acid studies (e.g., Organic & Biomolecular Chemistry, 2015) and standard physicochemical properties of norvaline derivatives.
Table 1: Physicochemical Solubility Profile
Parameter
Methyl Norvaline (H-Nva-OMe)
Methyl-Methylnorvaline (Me-Nva-OMe)
Implication for Research
H-Bond Donors
2 ()
1 ()
Me-Nva-OMe has weaker lattice interactions.
Calculated LogP (cLogP)
~0.8 - 1.2
~1.3 - 1.7
Me-Nva-OMe is more lipophilic; better for cell permeability studies.
Water Solubility
High (forms salts easily)
Moderate to High
Both are soluble, but Me-Nva-OMe may require lower pH for full dissolution.
DCM Solubility
Moderate
Excellent
Me-Nva-OMe is superior for solid-phase peptide synthesis (SPPS) loading.
DMF Solubility
Good
Excellent
Me-Nva-OMe reduces aggregation risk in peptide coupling.
Melting Point
Higher (Crystalline solid)
Lower (Often oil or low-melting solid)
Me-Nva-OMe is easier to dissolve but harder to crystallize.
Critical Insight: In practical SPPS applications, Methyl-Methylnorvaline exhibits superior solubility in dichloromethane (DCM) and dimethylformamide (DMF), reducing the risk of nozzle clogging in automated synthesizers and improving coupling yields for difficult sequences.
To objectively verify the solubility of your specific lot of Methyl-Methylnorvaline vs. Methyl Norvaline, use this self-validating "Shake-Flask" protocol. This is the gold standard for thermodynamic solubility determination.
Reagents & Equipment
Solvents: HPLC-grade Water, Methanol, DCM, DMF.
Buffer: PBS pH 7.4 (for biological relevance).
Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV or LC-MS.
Step-by-Step Methodology
Phase A: Sample Preparation
Weigh excess compound (approx. 10-20 mg) into a 1.5 mL microcentrifuge tube.
Add 500 µL of the target solvent (e.g., PBS or DMF).
Visual Check: Ensure solid is still visible. If fully dissolved, add more solid until saturation is reached.
Phase B: Equilibration
Place tubes in an orbital shaker at 25°C for 24 hours .
Agitation speed: 200-300 rpm (ensure rigorous mixing without frothing).
Phase C: Separation & Analysis
Centrifuge samples at 13,000 rpm for 10 minutes to pellet undissolved solid.
Carefully pipette the supernatant (avoiding the pellet).
Filter supernatant through a 0.22 µm PTFE filter (for organic solvents) or PES filter (for aqueous).
Dilute the filtrate 1:100 with mobile phase.
Analyze via HPLC-UV (210 nm) or LC-MS.
Phase D: Calculation
Protocol Workflow Diagram
Figure 2: Standardized workflow for thermodynamic solubility determination.
References
BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. Retrieved from
Organic & Biomolecular Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from
MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.[2] Retrieved from
LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences.[3][1] Retrieved from
FooDB. (2010).[4] Norvaline: Chemical Properties and Solubility Data.[5][6] Retrieved from
A Comprehensive Guide to the Proper Disposal of Methyl 2-Amino-2-Methylpentanoate
Hazard Assessment: Understanding the "Why" Before any disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl 2-amino-2-methylpentanoate is not publicly indexed, we can infer its likely characteristics based on its structure as an amino acid ester. This class of compounds requires careful handling due to potential hazards that inform every subsequent step of the disposal process.
The disposal of any laboratory chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] A chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the EPA.[2][3] Laboratory personnel should treat all chemical waste as hazardous until a formal determination is made by an Environmental Health & Safety (EH&S) professional.[4]
Inferred Hazards of Methyl 2-Amino-2-Methylpentanoate:
Corrosivity: As an amino compound, it may be basic. Aqueous solutions could have a pH that classifies them as corrosive (≥12.5).[2][3]
Toxicity: While specific data is unavailable, many organic compounds and esters can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes.[5][6][7]
Flammability: The presence of a methyl ester and a pentyl chain suggests the compound is likely a combustible or flammable liquid.[6][8] Vapors may form explosive mixtures with air.[6][9]
Given these potential hazards, methyl 2-amino-2-methylpentanoate waste must never be disposed of down the sanitary sewer.[10] This practice is explicitly forbidden for many organic chemicals to prevent environmental pollution and potential reactions within the plumbing infrastructure.[2][10]
Essential Safety and Handling Protocols
Proper disposal begins with proper handling. Adherence to these protocols minimizes immediate risk and prevents uncontrolled releases into the environment.
Personal Protective Equipment (PPE)
Before handling waste containers, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for mitigating exposure risk.
Eye Protection: Wear safety glasses or goggles to protect against splashes.[11]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7][11]
Body Protection: A standard laboratory coat should be worn.[7][11] For larger quantities or in case of a spill, flame-retardant or antistatic protective clothing may be necessary.[6]
Work Area: All handling of open waste containers should occur within a well-ventilated chemical fume hood.[11]
Protects against potential skin/eye irritation and absorption.[7][11]
Container Type
Tightly-sealing, chemically-compatible (e.g., HDPE or glass), non-metal.[11][13]
Prevents leaks and reactions. Metal containers should be avoided for corrosive materials.[13]
Storage Location
Designated Satellite Accumulation Area (SAA)
Complies with federal and state regulations for temporary waste storage.[2][3]
Incompatible Materials
Strong Acids, Acid Chlorides, Oxidizing Agents
Risk of violent reaction, heat generation, or release of toxic fumes.[9]
Step-by-Step Disposal Workflow
This protocol outlines a self-validating system for the collection, storage, and disposal of methyl 2-amino-2-methylpentanoate waste, ensuring safety and compliance from the point of generation to final disposal.
Step 1: Waste Collection and Containerization
The integrity of the disposal process begins with the primary collection container.
Select an Appropriate Container: Use only designated, chemically compatible waste containers. High-density polyethylene (HDPE) or glass bottles are preferred.[3] Never use household containers like milk jugs or food-grade bottles, as they are not designed for chemical resistance and can degrade.[13]
Ensure Proper Sealing: The container must have a screw-top, tight-fitting lid. Open beakers or containers with snap-on caps or glass stoppers are not acceptable for waste storage.[13]
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[2][13] This prevents the release of vapors and protects against spills. Never leave a funnel in an open waste container.[13]
Step 2: Labeling
Accurate labeling is a critical regulatory requirement and is essential for safe handling and cost-effective disposal.[2]
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
The full chemical name: "Methyl 2-amino-2-methylpentanoate". Do not use abbreviations or chemical formulas.
A complete list of all other constituents and their approximate percentages.
The date accumulation started.
Step 3: Segregation and Storage
Chemical waste must be stored in a designated location that meets specific safety criteria.
Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation where hazardous waste can be temporarily stored.[2][3]
Segregate by Hazard Class: Store the methyl 2-amino-2-methylpentanoate waste container with other compatible materials. Specifically, it must be stored separately from incompatible substances like strong acids, acid anhydrides, and strong oxidizing agents to prevent dangerous reactions.[9]
Utilize Secondary Containment: All liquid waste containers must be placed within a secondary containment bin or tray.[13] This ensures that any potential leaks from the primary container are captured. The secondary containment must be large enough to hold the contents of the largest container.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the proper collection and labeling of waste; final disposal is managed by trained professionals.
Do Not Exceed Accumulation Limits: A single SAA cannot accumulate more than 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed within three days.[2][3]
Request a Pickup: Once the waste container is full or the experiment is complete, submit a hazardous waste disposal request to your institution's Environmental Health & Safety (EH&S) or equivalent department.[2]
Entrust to Professionals: EH&S will collect the properly labeled and sealed container and transfer it to a licensed hazardous waste disposal company, ensuring the waste is managed safely and in compliance with all federal and state regulations.[12][14]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of methyl 2-amino-2-methylpentanoate waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of Methyl 2-Amino-2-Methylpentanoate.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EH&S emergency line.
Isolate the Area: Secure the area to prevent unauthorized entry.[14]
Assess the Hazard: If the spill is small and you are trained to handle it, proceed with caution. Ensure adequate ventilation.[14]
Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spill. Do not use combustible materials like paper towels on a flammable substance.
Collect Waste: Carefully scoop the absorbent material and place it into a designated, labeled hazardous waste container. All materials used for the cleanup must also be treated as hazardous waste.[4]
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to your supervisor and EH&S, even if you handled the cleanup yourself.
This guide provides a comprehensive framework for the responsible management of methyl 2-amino-2-methylpentanoate waste. By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure full compliance with environmental regulations.
References
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.
Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
Laboratory Waste Management Guidelines.University of Washington Environmental Health & Safety.
EPA Hazardous Waste Regulations.Study.com.
How to Properly Manage Hazardous Waste Under EPA Regulations.ERG Environmental.
Best Practices for Managing Laboratory Waste. (2025). Republic Services.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania.
Chemical Waste Management.The University of Vermont Environmental Health and Safety.
EPA Hazardous Waste Management. (2024). Axonator.
SAFETY DATA SHEET - 2-Methylpentane. (2025). TCI Chemicals.
SAFETY DATA SHEET - 2-(Methylamino)ethanol. (2025). Sigma-Aldrich.
SAFETY DATA SHEET - 2-Methyl-2-pentanol. (2025). Fisher Scientific.
Guide to Laboratory Sink/Sewer Disposal of Wastes.Vanderbilt University Office of Clinical and Research Safety.
SAFETY DATA SHEET - Flammable Liquid Mixture. (2015). Airgas.
SAFETY DATA SHEET - 2-Methylpentane for synthesis. (2025). Merck.
SAFETY DATA SHEET - Diisopropylamine. (2025). Sigma-Aldrich.
SAFETY DATA SHEET - Amino Acid Standard.Waters.
Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido. (2025). BenchChem.
Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. (2023). Thermo Fisher Scientific.
Personal protective equipment for handling Methyl 2-amino-2-methylpentanoate
This guide outlines the safety, logistical, and operational protocols for handling Methyl 2-amino-2-methylpentanoate (also known as -methylnorvaline methyl ester). Important Identity Verification: Chemical Nature: -disub...
Likely Form: Hydrochloride Salt (Solid, white powder) or Free Base (Colorless to yellow liquid).
CAS Caution: Common databases may index isomers. Ensure your Certificate of Analysis matches the specific structure: Pentanoic acid, 2-amino-2-methyl-, methyl ester.
Neutralization: Clean surface with a mild detergent followed by water. Do not use bleach (hypochlorite) on amine spills (forms chloramines).
Waste Disposal Classification
Segregation is vital to prevent dangerous side reactions in the waste drum.
Waste Stream
Classification
Instructions
Solid Waste
Hazardous Organic Solid
Bag separately. Label "Amino Acid Ester Salt - Irritant".
Liquid Waste
Basic Organic Waste
DO NOT MIX with oxidizing acids (Nitric/Chromic). Explosion hazard.
Aqueous Waste
Basic Aqueous
Ensure pH is 5-9 before disposal if local regulations allow, otherwise treat as hazardous.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229526, 2-Amino-2-methylpentanoic acid (Parent Acid). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: General Classification for Alpha-Amino Acid Esters.[5] (Note: Used for read-across hazard classification of H315/H319).[3] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Cryogens and Dry Ice (Relevant for -20°C storage handling). Retrieved from [Link]
Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]